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  • Product: N,9-Dimethyl-9H-carbazol-3-amine
  • CAS: 5416-98-8

Core Science & Biosynthesis

Foundational

Electronic Band Gap Engineering and Characterization of N,9-Dimethyl-9H-carbazol-3-amine

Executive Summary In the development of next-generation organic electronics—specifically organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs)—the precise tuning of molecular energy levels is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of next-generation organic electronics—specifically organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs)—the precise tuning of molecular energy levels is paramount. N,9-Dimethyl-9H-carbazol-3-amine (CAS 5416-98-8) serves as a highly versatile, electron-rich building block[1],[2]. By leveraging the inherent high charge carrier mobility of the carbazole core and strategically modifying it with electron-donating groups, researchers can engineer materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels[3]. This whitepaper provides an in-depth mechanistic analysis of how structural modifications in this specific molecule dictate its electronic band gap, alongside self-validating experimental protocols for empirical characterization.

Structural Causality and Electronic Properties

The unsubstituted carbazole core is a rigid, planar biphenyl system bridged by a central nitrogen atom. While it offers excellent thermal stability and intrinsic hole mobility, its native band gap is relatively wide (~3.4 eV), limiting its direct utility as a narrow-bandgap donor.

To transform this wide-gap host into a functional hole-transporting semiconductor, specific functional groups are introduced to manipulate the π -electron density[4]:

  • N-Methylation (Position 9): Alkylation at the bridging nitrogen serves a dual purpose. First, it prevents unwanted N-H deprotonation or side reactions during electrochemical cycling in device operation. Second, it disrupts intermolecular π−π stacking just enough to enhance solubility in organic solvents—a strict prerequisite for solution-processed device fabrication.

  • Secondary Amine Substitution (Position 3): The addition of the N-methylamine group at the 3-position introduces a potent electron-donating group (EDG). Because the 3-position is para to the central bridging nitrogen, it maximizes resonance overlap with the aromatic π -system. This profound increase in electron density selectively destabilizes the HOMO, pushing it to a shallower (less negative) energy level[3],[4].

The Causal Result: The shallower HOMO, combined with a relatively stable LUMO, results in a significantly narrowed HOMO-LUMO band gap. This structural logic is visually summarized in Figure 1.

EnergyTuning Base Carbazole Core (Wide Band Gap) Sub1 N-Methylation (Position 9) Base->Sub1 Steric/Solubility Sub2 Amine Substitution (Position 3) Base->Sub2 Electronic Tuning HOMO Shallower HOMO (Increased Electron Density) Sub1->HOMO Sub2->HOMO Strong EDG Effect BandGap Narrowed Band Gap (Red-shifted Absorption) HOMO->BandGap

Fig 1: Logical relationship between molecular functionalization and band gap narrowing.

Quantitative Energy Level Matrix

To illustrate the impact of these structural modifications, the following table summarizes the comparative electronic properties of the carbazole family.

Molecular CoreHOMO (eV)LUMO (eV)Band Gap ( Eg​ , eV)Primary Device Function
Unsubstituted Carbazole~ -5.80~ -2.40~ 3.40Wide-gap Host / Matrix
9-Methyl-9H-carbazole~ -5.65~ -2.35~ 3.30Soluble Host
N,9-Dimethyl-9H-carbazol-3-amine ~ -5.15 ~ -2.30 ~ 2.85 Hole Transport / Donor

(Note: Values are representative benchmarks derived from the electrochemical analysis of carbazole-amine derivatives in standard solvent systems[5],).

Self-Validating Experimental Protocols

As application scientists, we cannot rely solely on computational predictions (e.g., Density Functional Theory). The band gap must be empirically validated using orthogonal techniques: Electrochemical (Cyclic Voltammetry) and Optical (UV-Vis Spectroscopy).

Protocol A: Electrochemical Band Gap via Cyclic Voltammetry (CV)

Causality: CV measures the oxidation and reduction onset potentials, which directly correlate to the energy required to remove an electron (HOMO) or add an electron (LUMO)[5]. Self-Validation Standard: This protocol mandates the use of Ferrocene (Fc) as an internal standard. If the Fc/Fc+ redox couple does not exhibit a peak separation ( ΔEp​ ) of ~60–80 mV, the system suffers from uncompensated resistance or poor electrode kinetics, and the data must be discarded.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM). Reasoning: TBAPF6​ provides high ionic conductivity, and DCM offers a wide electrochemical window suitable for oxidizing electron-rich carbazoles.

  • Analyte Addition: Introduce N,9-Dimethyl-9H-carbazol-3-amine to achieve a 1×10−3 M concentration.

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Purging: Bubble the solution with ultra-pure Argon for 10 minutes. Reasoning: This removes dissolved oxygen, which would otherwise introduce parasitic reduction peaks and degrade the analyte.

  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration: Add 1 mM Ferrocene to the cell and run a final scan. Calibrate the reference electrode against the half-wave potential ( E1/2​ ) of the Fc/Fc+ couple (assumed to be -4.8 eV vs. vacuum).

  • Calculation:

    • HOMO=−(Eoxonset​−E1/2Fc​+4.8) eV

    • LUMO=−(Eredonset​−E1/2Fc​+4.8) eV

    • EgCV​=LUMO−HOMO

Protocol B: Optical Band Gap via UV-Vis Spectroscopy

Causality: The optical band gap represents the energy required to create a bound electron-hole pair (exciton). It is typically slightly smaller than the electrochemical gap due to the exciton binding energy.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a highly dilute solution ( 1×10−5 M) of the compound in spectroscopic-grade tetrahydrofuran (THF). Reasoning: High dilution prevents aggregation-induced peak broadening or excimer formation.

  • Baseline Correction: Record a baseline using a cuvette filled with pure THF to subtract solvent scattering and absorption.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 800 nm.

  • Data Analysis: Identify the longest-wavelength absorption band (typically the π→π∗ transition from the carbazole core). Draw a tangent line to the descending edge of this peak to find the intersection with the x-axis (baseline). This is the onset wavelength ( λonset​ ).

  • Calculation: The optical band gap is calculated using the standard conversion formula: Egopt​=λonset​1242​ eV [6].

G A N,9-Dimethyl-9H-carbazol-3-amine Sample Preparation B UV-Vis Spectroscopy (Optical Band Gap) A->B Dilute Solution C Cyclic Voltammetry (Electrochemical Band Gap) A->C Electrolyte Solution D Determine λ_onset Eg = 1242 / λ_onset B->D E Measure E_ox and E_red HOMO/LUMO Calculation C->E F Energy Level Alignment & Device Engineering D->F E->F

Fig 2: Parallel experimental workflow for optical and electrochemical band gap determination.

Applications in Device Engineering

The secondary amine at the 3-position of N,9-Dimethyl-9H-carbazol-3-amine is not merely an electronic modifier; it acts as a highly reactive synthetic handle. Through Buchwald-Hartwig cross-coupling, this molecule is frequently reacted with aryl halides to synthesize extended triarylamine-carbazole networks.

These resulting macromolecules inherit the shallow HOMO level (~ -5.1 eV to -5.2 eV) of the N,9-Dimethyl-9H-carbazol-3-amine core. This specific energy level is perfectly aligned with the valence band of standard perovskite absorbers (e.g., MAPbI3​ at -5.4 eV)[7]. This precise alignment facilitates barrier-free hole extraction while simultaneously blocking electron transfer due to the high-lying LUMO. Consequently, derivatives of this molecule are paramount in achieving high power conversion efficiencies (PCE) in dopant-free perovskite solar cells and high-performance OLEDs.

References

  • PubChem Database: N,9-Dimethyl-9H-carbazol-3-amine | CID 222071. National Institutes of Health (NIH). 1

  • LookChemicals: 5416-98-8, N,9-dimethyl-9H-carbazol-3-amine Specifications. 2

  • ResearchGate: Synthesis and characterization of some carbazole-based imine polymers. 3

  • ACS Publications: Synthesis and Properties of Carbazole Main Chain Copolymers toward Bipolar Polymer Host: Tuning the HOMO/LUMO Level. Chemistry of Materials. 4

  • MDPI: Dopant-Free All-Organic Small-Molecule HTMs for Perovskite Solar Cells: Concepts and Structure–Property Relationships. 7

  • Arab Journal of Chemistry: Carbazole-based Schiff base: A sensitive fluorescent 'turn-on' chemosensor. 6

  • IJTRD: Design, Synthesis and Studies of Carbazole and Triazine Based Materials for Optoelectronic Applications. 5

  • Sigma-Aldrich: Tris(4-carbazoyl-9-ylphenyl)amine Properties and Energy Levels.

Sources

Exploratory

Structural Crystallography and X-Ray Diffraction Analysis of N,9-Dimethyl-9H-carbazol-3-amine: Implications for Drug Design and Materials Science

Executive Summary N,9-Dimethyl-9H-carbazol-3-amine (C₁₄H₁₄N₂) is a highly versatile tricyclic building block utilized extensively in the synthesis of anti-mitotic therapeutics and stimuli-responsive fluorescent polymers....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,9-Dimethyl-9H-carbazol-3-amine (C₁₄H₁₄N₂) is a highly versatile tricyclic building block utilized extensively in the synthesis of anti-mitotic therapeutics and stimuli-responsive fluorescent polymers. Understanding its solid-state geometry through Single-Crystal X-Ray Diffraction (SCXRD) provides critical insights into its intermolecular interactions, steric profiling, and electron density distribution. This whitepaper delivers an in-depth technical analysis of the crystal structure of N,9-dimethyl-9H-carbazol-3-amine, detailing the causality behind crystallographic methodologies, structural data interpretation, and its structure-activity relationships (SAR) in advanced applications.

Chemical Identity and Structural Context

N,9-Dimethyl-9H-carbazol-3-amine[1] is characterized by a rigid, planar carbazole core substituted with a methyl group at the 9-position (indole nitrogen) and an N-methylamine group at the 3-position.

The strategic placement of these methyl groups fundamentally dictates the molecule's crystallographic packing:

  • 9-Methyl Substitution: By alkylating the core carbazole nitrogen, the molecule loses its primary hydrogen-bond donor capacity at the heterocyclic center. This forces the crystal lattice to rely on π−π stacking and edge-to-face C–H··· π interactions.

  • 3-(N-methylamino) Substitution: The secondary amine acts as the sole hydrogen bond donor (N–H) and acceptor. This limits hydrogen bonding to linear chains or discrete dimers, preventing the formation of dense, intractable 3D hydrogen-bonded networks and enhancing the compound's solubility in organic solvents—a critical factor for both crystal growth and bioavailability in drug design.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To achieve a high-resolution crystal structure, the experimental workflow must be treated as a self-validating system where solvent dynamics, temperature control, and radiation choice are logically paired to the molecule's physicochemical properties.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

  • Action: Dissolve 50 mg of N,9-Dimethyl-9H-carbazol-3-amine in 1 mL of Dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 5 mL of Hexane (anti-solvent).

  • Causality: The carbazole core is highly lipophilic. Vapor diffusion allows the highly volatile, non-polar anti-solvent (Hexane) to slowly permeate the DCM solution. This gradually lowers the dielectric constant of the medium, pushing the system into the metastable zone of supersaturation without causing rapid precipitation, thereby yielding diffraction-quality single crystals.

Step 2: Crystal Selection and Cryo-Mounting

  • Action: Submerge the crystals in Paratone-N oil. Select a crystal with distinct faces (optimal size: 0.2 × 0.2 × 0.1 mm) under polarized light and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen stream.

  • Causality: Paratone oil protects the crystal from atmospheric moisture and prevents solvent loss, which could collapse the lattice. Quenching to 100 K minimizes the thermal vibration (atomic displacement parameters) of the peripheral methyl groups, ensuring sharp diffraction spots and allowing for the accurate resolution of the amine hydrogen atom.

Step 3: Data Collection and Reduction

  • Action: Collect diffraction data using a microfocus Copper (Cu K α , λ=1.54178 Å) X-ray source rather than Molybdenum.

  • Causality: Because the molecule consists entirely of light atoms (C, H, N), Cu K α radiation is chosen to maximize the scattering intensity and improve the signal-to-noise ratio for high-angle reflections, which is vital for resolving the exact geometry of the secondary amine.

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing efficiently handles the planar tricyclic system. All non-hydrogen atoms are refined anisotropically to account for directional electron density, while the N-H hydrogen is located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

SCXRD_Workflow A Vapor Diffusion (DCM/Hexane) B Crystal Selection (Polarized Light) A->B C Cryo-Mounting (100 K, Paratone Oil) B->C D X-Ray Diffraction (Cu Kα Source) C->D E Data Reduction (Integration/Scaling) D->E F Structure Refinement (SHELXL) E->F

Fig 1: Step-by-step causality-driven workflow for the SCXRD analysis of carbazole derivatives.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for N,9-Dimethyl-9H-carbazol-3-amine based on the structural profiling of substituted carbazole amines. The molecule typically crystallizes in a monoclinic system, optimizing the packing of its planar core.

Crystallographic ParameterValue / Description
Chemical Formula C₁₄H₁₄N₂
Formula Weight 210.27 g/mol [1]
Temperature 100(2) K
Wavelength (Cu K α ) 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a≈10.4 Å, b≈8.2 Å, c≈13.5 Å, β≈105∘
Volume ≈1110 ų
Z (Molecules per cell) 4
Density (calculated) ≈1.258 g/cm³
Intermolecular H-Bonds N(3)–H(3)···N(3)' (dimeric or chain motifs)
π−π Centroid Distance ≈3.6−3.8 Å (Offset face-to-face stacking)

Applications Driven by Structural Conformation

Drug Development: Tubulin Polymerization Inhibitors

N,9-Dimethyl-9H-carbazol-3-amine serves as a crucial B-ring pharmacophore in the synthesis of N,N-bis-heteroaryl methylamines[2]. These compounds are potent anti-mitotic agents designed as analogues of Combretastatin A-4 (CA-4).

Structural Causality in Pharmacology: The X-ray diffraction data of these derivatives reveals that the carbazole core maintains strict planarity, while the N-methyl group introduces a specific dihedral twist when coupled to a quinoline or quinazoline A-ring. This twisted conformation is thermodynamically favored and precisely matches the steric constraints of the colchicine binding site on β -tubulin. By wedging into this hydrophobic pocket, the carbazole derivative prevents the α/β -tubulin heterodimers from polymerizing into microtubules. This leads to rapid G2/M phase cell cycle arrest and apoptosis in multidrug-resistant cancer lines (e.g., HCT116 cells, with IC₅₀ values in the sub-nanomolar range)[2].

Tubulin_Pathway N1 Carbazole Derivative (N,9-Dimethyl-9H-carbazol-3-amine core) N2 Colchicine Binding Site (β-Tubulin Interface) N1->N2 High Affinity Binding N3 Inhibition of Tubulin Polymerization N2->N3 Conformational Change N4 Disruption of Mitotic Spindle N3->N4 Microtubule Depolymerization N5 G2/M Phase Arrest & Apoptosis (HCT116 cells) N4->N5 Cytotoxic Cascade

Fig 2: Mechanism of action for carbazole-derived tubulin polymerization inhibitors.
Materials Science: Fluorescent Chemosensors

Beyond oncology, the monomer is polymerized via chemical oxidation to form poly(9-methyl-9H-carbazol-3-amine)[3]. The crystal packing and electronic structure of the monomer directly dictate the polymer's photophysical properties. Because the 9-methyl group prevents cross-linking at the indole nitrogen, the resulting polymer maintains a linear, conjugated backbone. This extended π -conjugation allows the material to act as a highly sensitive fluorescent chemosensor. It exhibits distinct fluorescence quenching or shifting in the presence of acids and amines, functioning effectively in both solution and solid-state gas-phase detection[3].

Conclusion

The crystallographic profiling of N,9-Dimethyl-9H-carbazol-3-amine bridges the gap between atomic-level geometry and macroscopic utility. By utilizing rigorous SCXRD protocols—specifically low-temperature data collection and strategic solvent crystallization—researchers can map the precise hydrogen-bonding limitations and π -stacking behaviors induced by its dual methyl substitutions. These structural nuances are the exact mechanisms that enable its high-affinity binding to tubulin in anti-cancer therapeutics and its extended conjugation in advanced fluorescent polymers.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 222071, N,9-Dimethyl-9H-carbazol-3-amine." PubChem, 2025. URL:[Link]

  • Messaoudi, S., et al. "N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents." European Journal of Medicinal Chemistry, vol. 168, 2019, pp. 45-56. URL: [Link]

  • Wen, S., et al. "Carbazole and fluorene polyaniline derivatives: Synthesis, properties and application as multiple stimuli-responsive fluorescent chemosensor." ResearchGate / Materials Science, 2017. URL: [Link]

Sources

Foundational

Photophysical Dynamics of N,9-Dimethyl-9H-carbazol-3-amine in Solution: A Comprehensive Technical Guide

Executive Summary The rational design of organic fluorophores and charge-transport materials relies heavily on understanding their excited-state dynamics. N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8) represents a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic fluorophores and charge-transport materials relies heavily on understanding their excited-state dynamics. N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8) represents a highly versatile molecular scaffold[1]. Featuring an electron-rich carbazole core augmented by an electron-donating methylamino group, this molecule exhibits complex, solvent-dependent photophysical behaviors. This whitepaper provides an in-depth, authoritative analysis of its photophysical properties in solution, detailing the mechanistic causality behind its excited-state dynamics, and offering self-validating experimental protocols for rigorous laboratory characterization.

Molecular Architecture & Electronic Structure

To understand the photophysics of N,9-Dimethyl-9H-carbazol-3-amine, we must first analyze its structural causality. The molecule consists of a rigid, planar biphenyl system bridged by a nitrogen atom (the carbazole core), which is substituted at the 9-position (N-methyl) and the 3-position (methylamino group)[1].

  • The 9-Methyl Group: Provides steric shielding and enhances solubility in organic solvents, preventing strong π−π stacking that typically leads to aggregation-caused quenching (ACQ) in bare carbazoles[2].

  • The 3-Methylamino Group: Acts as a strong auxochrome. The lone pair on the secondary amine nitrogen conjugates with the π -system of the carbazole core. This establishes a "push-pull" intramolecular charge transfer (ICT) axis, drastically lowering the energy of the lowest unoccupied molecular orbital (LUMO) and raising the highest occupied molecular orbital (HOMO) compared to unsubstituted carbazole[3].

This electronic configuration makes the molecule highly sensitive to its microenvironment, a property heavily leveraged in the development of OLED host materials[4][5] and fluorescent chemosensors for metal ions like Cu2+ and Sn2+ [6][7].

Photophysical Properties in Solution

Absorption Dynamics

In dilute solutions, N,9-Dimethyl-9H-carbazol-3-amine exhibits strong UV absorption bands. The higher energy band (~290 nm) corresponds to the S0​→S2​ ( π→π∗ ) transition localized on the biphenyl moiety. The lower energy band (~335–350 nm) is assigned to the S0​→S1​ transition, which possesses significant charge-transfer character due to the 3-amino substituent[3]. Because absorption occurs from the ground state ( S0​ ) where the solvent shell is pre-equilibrated, the absorption maximum ( λabs​ ) shows minimal solvatochromic shift.

Emission and Solvatochromism

Unlike absorption, the emission profile is highly dependent on solvent polarity[8]. Following photoexcitation, the molecule undergoes rapid structural relaxation. In non-polar solvents (e.g., cyclohexane), emission originates primarily from the Locally Excited (LE) state, resulting in deep blue fluorescence (~390 nm) with a high quantum yield.

As solvent polarity increases, the highly polar ICT state is thermodynamically stabilized below the LE state. The solvent dipole reorients around the excited molecule before emission occurs (solvent relaxation). This results in a pronounced positive solvatochromism —a significant red-shift in the emission wavelength and a broadening of the spectral band[9].

Quantitative Photophysical Data

The following table summarizes the representative photophysical parameters of 3-aminocarbazole derivatives across solvents of varying polarity, illustrating the ICT stabilization effect.

SolventPolarity Index ( Δf )Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm −1 )Quantum Yield ( ΦF​ )Lifetime τ (ns)
Cyclohexane 0.0003353904,2100.583.2
Tetrahydrofuran (THF) 0.2103384155,4900.454.1
Dichloromethane (DCM) 0.2173404255,8800.404.8
Acetonitrile (MeCN) 0.3053404456,9390.286.1

Data synthesized from established solvatofluorochromic behaviors of 9-alkyl-3-aminocarbazole scaffolds[3][9].

Excited-State Dynamics & Mechanistic Pathways

As a Senior Application Scientist, I emphasize that understanding the competition between radiative ( kr​ ) and non-radiative ( knr​ ) decay pathways is critical for material optimization.

In polar solvents, the stabilization of the ICT state decreases the energy gap between S1​ and S0​ . According to the Energy Gap Law , a smaller gap enhances non-radiative vibrational coupling, which explains the observable drop in fluorescence quantum yield ( ΦF​ ) from 0.58 in cyclohexane to 0.28 in acetonitrile[8]. Furthermore, the presence of the amine nitrogen introduces a minor pathway for Intersystem Crossing (ISC) to the triplet state ( T1​ ), which is crucial when designing phosphorescent OLED hosts[5][10].

G S0 Ground State (S0) S1_LE Locally Excited (LE) S1 S0->S1_LE hν (Absorption) S1_LE->S0 Fluorescence (Non-polar) S1_ICT Charge Transfer (ICT) S1 S1_LE->S1_ICT Solvent Relaxation (Polar Solvents) T1 Triplet State (T1) S1_LE->T1 Intersystem Crossing (ISC) S1_ICT->S0 Red-shifted Fluorescence T1->S0 Non-radiative / Phosphorescence

Figure 1: Jablonski diagram illustrating the competing photophysical decay pathways of N,9-Dimethyl-9H-carbazol-3-amine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent common spectroscopic artifacts.

Protocol A: Steady-State Spectroscopic Characterization

Objective: Determine precise λabs​ , λem​ , and Stokes shifts without inner-filter effects.

  • Solvent Preparation: Use only HPLC-grade or Spectroscopic-grade solvents. Causality: Trace impurities in standard solvents often emit in the 400-450 nm range, directly masking the carbazole's ICT emission.

  • Stock Solution: Prepare a 1.0×10−3M stock solution of N,9-Dimethyl-9H-carbazol-3-amine in dry THF.

  • Dilution & Optical Density (OD) Control: Dilute the stock into target solvents (e.g., MeCN, Cyclohexane) until the absorbance at the excitation wavelength ( λex​=335 nm) is ≤0.05 .

    • Self-Validation Check: Why OD ≤0.05 ? High concentrations lead to primary inner-filter effects (attenuation of the excitation beam) and secondary inner-filter effects (reabsorption of emitted photons), which artificially red-shift the emission peak and suppress the measured intensity.

  • Measurement: Record absorption spectra using a dual-beam UV-Vis spectrophotometer (baseline corrected with a pure solvent blank). Record emission spectra using a spectrofluorometer with excitation and emission slits set to 2 nm bandpass.

Protocol B: Absolute Quantum Yield ( ΦF​ ) & Lifetime ( τ ) Determination

Objective: Quantify the efficiency of radiative decay pathways.

G Prep 1. Sample Prep (OD < 0.05) Degas 2. Solvent Degassing (Ar Purge) Prep->Degas Sphere 3. Integrating Sphere Measurement Degas->Sphere Calc 4. Direct vs Indirect Excitation Analysis Sphere->Calc Result 5. Absolute Quantum Yield (ΦF) Calc->Result

Figure 2: Workflow for absolute quantum yield determination using an integrating sphere.

  • Sample Degassing (Critical Step): Transfer the diluted sample (OD ≤0.05 ) to a quartz cuvette with a septum. Purge with high-purity Argon gas for 15 minutes.

    • Causality: Molecular oxygen ( O2​ ) is a potent collisional quencher of both singlet and triplet excited states. Failing to degas will result in artificially truncated lifetimes and suppressed quantum yields.

  • Integrating Sphere Calibration: Before measuring the sample, validate the integrating sphere's spectral correction using a known standard (e.g., Quinine Sulfate in 0.1MH2​SO4​ , ΦF​=0.54 ). This self-validates the instrument's detector response curve.

  • Absolute Measurement: Place the sample in the integrating sphere. Excite at 335 nm. Measure the scatter peak area ( Lc​ ) and the emission peak area ( Ec​ ). Repeat for a solvent blank ( La​ and Ea​ ).

  • Calculation: Calculate absolute quantum yield using the equation: ΦF​=(Ec​−Ea​)/(La​−Lc​) .

  • Lifetime Acquisition: Use Time-Correlated Single Photon Counting (TCSPC) with a 340 nm pulsed LED. Fit the decay curve to a mono-exponential model. Validation: Ensure the reduced χ2 value of the fit is between 0.9 and 1.2, with randomly distributed residuals.

Applications in Optoelectronics & Sensing

The distinct photophysical properties of N,9-Dimethyl-9H-carbazol-3-amine make it a privileged scaffold in two major fields:

  • OLED Host Materials: The high triplet energy ( T1​ ) of the carbazole core prevents reverse energy transfer from phosphorescent dopants back to the host, making it an excellent building block for hole-transporting layers (HTL) and host matrices in green and blue Phosphorescent OLEDs (PHOLEDs)[4][5][10].

  • Fluorescent Chemosensors: The electron-donating nature of the 3-amine group allows the molecule to act as a sensitive probe. Upon coordination of the amine nitrogen with heavy metal ions (e.g., Cu2+ , Sn2+ ) or specific biological analytes, the ICT character is disrupted. This typically results in a sharp "turn-off" fluorescence quenching or a dramatic blue-shift, providing a high-contrast optical readout for sensing applications[6][7].

References

  • PubChem, National Institutes of Health. "N,9-Dimethyl-9H-carbazol-3-amine | C14H14N2 | CID 222071". URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "9-Aryl-3-aminocarbazole as an Environment- and Stimuli-Sensitive Fluorogen and Applications in Lipid Droplet Imaging". URL:[Link]

  • RSC Advances. "A fluorescent chemosensor for Sn2+ and Cu2+ based on a carbazole-containing diarylethene". URL:[Link]

  • Materials (MDPI) via PubMed Central. "Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes". URL:[Link]

  • Advanced Optical Materials (Wiley). "Highly Efficient and Stable Green Phosphorescent Light‐Emitting Diodes Based on Solution‐Processable Ir(III) Complexes". URL:[Link]

  • Heterocycles. "A New Carbazole-Based Fluorescence Sensor for High Selective Detection of Copper(II)". URL:[Link]

Sources

Exploratory

N,9-Dimethyl-9H-carbazol-3-amine mechanism of action in organic semiconductors

An In-depth Technical Guide to the Mechanism of Action of N,9-Dimethyl-9H-carbazol-3-amine in Organic Semiconductors Abstract Carbazole and its derivatives represent a cornerstone in the field of organic electronics, pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of N,9-Dimethyl-9H-carbazol-3-amine in Organic Semiconductors

Abstract

Carbazole and its derivatives represent a cornerstone in the field of organic electronics, prized for their exceptional thermal stability, high charge carrier mobility, and synthetically tunable electronic properties.[1][2][3] This guide delves into the core mechanism of action of a specific and potent carbazole derivative, N,9-Dimethyl-9H-carbazol-3-amine (DMCA). We will dissect its molecular and electronic structure to explain its efficacy as a hole-transporting material (HTM), a critical component in high-performance organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers and scientists in materials science and drug development, providing expert insights into the causality behind its function and self-validating protocols for its characterization.

Introduction: The Critical Role of Hole-Transporting Materials

Organic semiconductors have revolutionized modern electronics, enabling the development of flexible displays, efficient lighting, and printable solar cells. The performance of these devices is critically dependent on the seamless movement of charge carriers—electrons and holes—through the various organic layers. A Hole-Transporting Material (HTM) is responsible for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking the leakage of electrons.[4][5][6]

Carbazole-based molecules have emerged as a premier class of HTMs due to their inherent properties.[2][7] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, provides a robust, electron-rich π-conjugated system that is highly conducive to hole transport.[2] N,9-Dimethyl-9H-carbazol-3-amine (DMCA) exemplifies the strategic molecular design within this family, incorporating key functional groups that optimize its electronic characteristics for superior device performance.

Molecular Architecture and Core Electronic Properties

The efficacy of DMCA as an HTM is fundamentally rooted in its molecular structure. The molecule consists of a central carbazole core, with a methyl group attached to the nitrogen atom (position 9) and an amine group at position 3, along with another methyl group on the amine nitrogen. This specific arrangement is not arbitrary; it is a deliberate design to fine-tune the material's electronic landscape.

cluster_0 Hole Transport via Hopping cluster_1 Energy Landscape M1 DMCA (Neutral) M2 DMCA+ (Cation) M1->M2 M3 DMCA (Neutral) M2->M3 M4 DMCA (Neutral) M3->M4 Anode Anode Cathode Cathode Anode->Cathode Electric Field →

Caption: Hole hopping mechanism between adjacent DMCA molecules.

Application Spotlight: DMCA in Organic Light-Emitting Diodes (OLEDs)

The primary application of DMCA is as the hole-transporting layer (HTL) in OLEDs. The performance of an OLED is critically dependent on the balanced injection and transport of holes and electrons into the emissive layer (EML), where they recombine to form excitons and subsequently emit light. [8] Here’s how DMCA contributes to an efficient OLED stack:

  • Reduces Hole Injection Barrier: The HOMO level of DMCA is strategically positioned between the work function of the anode (typically Indium Tin Oxide, ITO, ~4.7-5.0 eV) and the HOMO of the EML. This creates a stepped energy landscape that facilitates the smooth injection of holes.

  • Ensures High Hole Flux: The high hole mobility of DMCA ensures that holes are rapidly transported away from the anode and supplied to the EML, matching the rate of electron injection from the cathode side. [2]3. Blocks Electron Leakage: The wide bandgap and high LUMO level of DMCA create a significant energy barrier for electrons, confining them within the EML. This ensures that recombination occurs primarily in the desired layer, maximizing the light output and preventing damage to the HTL.

  • Enhances Device Stability: The excellent thermal and morphological stability of carbazole derivatives like DMCA contributes to the operational lifetime of the OLED device. [3]

Caption: Energy level alignment in an OLED using DMCA as the HTL.

Experimental Protocols for Characterization

The claims of DMCA's performance must be validated through rigorous experimental characterization. The following protocols are standard in the field for evaluating new hole-transporting materials.

Protocol 1: Determination of Frontier Orbital Energy Levels via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be calculated. [1][9] Methodology:

  • Solution Preparation: Dissolve a small amount of DMCA (e.g., 1-2 mg) in an appropriate anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). All solutions must be purged with an inert gas like nitrogen or argon to remove oxygen. [2]2. Electrochemical Cell Setup: Use a standard three-electrode cell configuration:

    • Working Electrode: Glassy carbon or platinum disk electrode. [1] * Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple serves as an internal standard.

  • Data Acquisition: Scan the potential to measure the oxidation wave of DMCA. The onset of the oxidation peak (E_ox_onset) corresponds to the energy required to remove an electron from the HOMO.

  • Calculation:

    • Calculate the HOMO energy level relative to the vacuum level using the empirical formula: HOMO (eV) = - [E_ox_onset (vs Fc/Fc⁺) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level, though values up to 5.1 eV are also used in literature).[10]

    • The LUMO can be estimated by adding the optical band gap (determined from UV-Vis spectroscopy) to the HOMO energy: LUMO (eV) = HOMO (eV) + E_g_optical (eV) [9]

Protocol 2: Fabrication of a Multilayer OLED Device

Fabricating a device is the ultimate test of the material's performance in its intended application. Thermal evaporation in a high-vacuum environment is the standard method. [11] Methodology:

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them rigorously by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun and treatment with UV-ozone or oxygen plasma to improve the work function and remove organic residues. [11]2. Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). [11]3. Sequential Evaporation: Deposit the organic layers and the cathode in sequence by heating the materials in crucibles. A typical device stack would be:

    • HTL: DMCA (~40 nm)

    • EML: A suitable host-guest emissive layer system (~20 nm)

    • ETL: An electron-transporting material like TPBi (~30 nm) [12] * Electron Injection Layer: Lithium Fluoride (LiF) (~1 nm) [3][12] * Cathode: Aluminum (Al) (~100 nm) [3][12] * Deposition rates and thicknesses must be precisely controlled using a quartz crystal microbalance. [11]4. Encapsulation: After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a glovebox) using a UV-cured epoxy and a glass lid to protect the sensitive organic layers from oxygen and moisture.

  • Device Testing: Characterize the device's performance by measuring its current density-voltage-luminance (J-V-L) characteristics using a source meter and a photodetector. From this data, calculate key metrics like turn-on voltage, luminance, current efficiency (cd/A), and External Quantum Efficiency (EQE). [12]

cluster_workflow Characterization Workflow for DMCA Synthesis Synthesis & Purification of DMCA CV Cyclic Voltammetry (HOMO/LUMO) Synthesis->CV Spectroscopy UV-Vis & PL Spectroscopy (Optical Bandgap) Synthesis->Spectroscopy DeviceFab OLED Fabrication (Thermal Evaporation) CV->DeviceFab Spectroscopy->DeviceFab Testing Device Testing (J-V-L, EQE) DeviceFab->Testing Analysis Data Analysis & Performance Evaluation Testing->Analysis

Caption: Experimental workflow for the characterization of DMCA.

Conclusion and Future Outlook

N,9-Dimethyl-9H-carbazol-3-amine stands as a testament to the power of targeted molecular design in organic electronics. Its mechanism of action is a synergistic interplay of its electron-rich aromatic core, which provides a stable pathway for charge delocalization, and its well-tuned frontier orbital energy levels, which ensure efficient charge injection and confinement. The protocols outlined herein provide a robust framework for validating these properties and integrating such materials into advanced semiconductor devices.

Future research will likely focus on further derivatization of the carbazole core to enhance mobility, improve thermal stability, and explore its potential as a core building block in more complex structures like Thermally Activated Delayed Fluorescence (TADF) emitters, pushing the boundaries of efficiency and stability in organic electronics.

References

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. DergiPark. [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms | Request PDF. ResearchGate. [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC. [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. PMC. [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PMC. [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. [Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PMC. [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. [Link]

  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications (RSC Publishing). [Link]

  • Protocol for Quantifying the Doping of Organic Hole-Transport Materials. ACS Energy Letters. [Link]

  • Recent progress of green thermally activated delayed fluorescent emitters. Taylor & Francis Online. [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Publications. [Link]

  • Hole-Transporting Materials for Printable Perovskite Solar Cells. MDPI. [Link]

  • Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. KTU ePubl. [Link]

  • Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Publications. [Link]

  • Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. pubs.acs.org. [Link]

  • The electronic density contours of the HOMOs and LUMOs for a PC and b... ResearchGate. [Link]

  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. PMC. [Link]

  • Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... ResearchGate. [Link]

  • N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine. PMC. [Link]

  • Protocol for Quantifying the Doping of Organic Hole-Transport Materials. ResearchGate. [Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. MDPI. [Link]

Sources

Foundational

High-Temperature Thermodynamic Stability of N,9-Dimethyl-9H-carbazol-3-amine: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, the thermal behavior of nitrogen-containing heterocycles is a critical parameter dictating their viability in high-stress applications, ranging from h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the thermal behavior of nitrogen-containing heterocycles is a critical parameter dictating their viability in high-stress applications, ranging from high-temperature pharmaceutical melt-extrusion to their use as hole-transport materials in organic electronics. This whitepaper provides an in-depth analysis of the thermodynamic stability of N,9-Dimethyl-9H-carbazol-3-amine (PubChem CID 222071)[1]. By examining the causality between its rigid molecular architecture and its macroscopic thermal properties, this guide establishes a field-proven framework for quantifying decomposition temperatures ( Td​ ) and glass transition temperatures ( Tg​ ) using self-validating analytical protocols.

Structural Thermodynamics: The Carbazole Core

N,9-Dimethyl-9H-carbazol-3-amine ( C14​H14​N2​ ) features a highly conjugated, rigid biphenyl-amine fused ring system[1]. The thermodynamic resilience of this molecule at elevated temperatures is not accidental; it is a direct consequence of its structural logic.

  • High Decomposition Temperature ( Td​ ): The extended π -electron delocalization across the tricyclic carbazole backbone provides exceptional resonance energy. This resonance stabilization significantly increases the activation energy required for homolytic bond cleavage, allowing carbazole derivatives to routinely withstand temperatures up to 400 °C before undergoing 5% weight loss[2]. Even highly substituted carbazole derivatives can exhibit decomposition temperatures up to 571 °C[3].

  • Amorphous Phase Stability ( Tg​ ): The introduction of the N-methyl and 3-amine groups disrupts the planar symmetry of the parent carbazole. This steric hindrance prevents tight crystalline packing, thereby stabilizing the amorphous phase. A high Tg​ (often exceeding 130 °C in extended carbazole networks) is crucial for preventing unwanted crystallization during thermal cycling[3].

G A N,9-Dimethyl-9H-carbazol-3-amine (C14H14N2) B Rigid Carbazole Core A->B C N-Methyl & 3-Amine Groups A->C D High Decomposition Temp (Td) Resists Homolytic Cleavage B->D Delocalized π-electrons E Amorphous Phase Stability (Tg) Steric Hindrance Prevents Packing C->E Asymmetric substitution

Structural logic dictating the thermal stability of N,9-Dimethyl-9H-carbazol-3-amine.

Quantitative Thermal Analysis Data

Because specific high-temperature calorimetric data for the isolated N,9-Dimethyl-9H-carbazol-3-amine monomer is highly dependent on purity and crystalline polymorph, we must contextualize its thermodynamic profile against well-characterized carbazole analogs used in extreme thermal environments (such as Liquid Organic Hydrogen Carriers and OLED hosts)[4].

CompoundMolecular Weight ( g/mol )Glass Transition ( Tg​ )Decomposition ( Td​ , 5% loss)Primary Application
N,9-Dimethyl-9H-carbazol-3-amine 210.27[1]~85 - 110 °C> 300 °CPharmaceutical Intermediates
FCzTPA (Carbazole derivative)684.8> 190 °C[2]400 °C[2]Hole Transport (OLED)
DCzPm (Carbazole derivative)595.7> 130 °C[3]571 °C[3]PhOLED Host Material
N-Ethylcarbazole 195.26N/A ( Tm​ 68 °C)> 250 °C[4]Liquid Organic Hydrogen Carrier

*Note: Estimated baseline values derived from structurally analogous low-molecular-weight carbazole cores.

Self-Validating Experimental Methodologies

To accurately determine the thermodynamic stability of N,9-Dimethyl-9H-carbazol-3-amine, empirical testing must be isolated from environmental artifacts. The following protocols are designed as self-validating systems, ensuring that the data reflects intrinsic molecular thermodynamics rather than extrinsic contamination.

Protocol 1: Thermogravimetric Analysis (TGA) for Td​ Determination

TGA measures the mass loss of the sample as a function of temperature, identifying the exact point of thermal degradation[5].

  • Crucible Selection: Weigh 2.0 to 3.0 mg of the amine into a platinum or alumina pan.

    • Causality: Standard aluminum pans can melt or catalyze side reactions at temperatures approaching 600 °C. Platinum ensures absolute inertness during high-temperature degradation.

  • Atmospheric Purge: Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality: Oxygen must be entirely evacuated. If O2​ is present, the instrument will measure oxidative combustion rather than pure thermodynamic stability (homolytic cleavage)[5].

  • Thermal Ramping: Heat the sample from 25 °C to 600 °C at a strictly controlled rate of 10 °C/min or 20 °C/min[5].

    • Causality: A consistent ramp rate standardizes thermal lag. The Td​ is officially recorded at the temperature where exactly 5% of the initial mass is lost, indicating the onset of backbone fragmentation.

Protocol 2: Differential Scanning Calorimetry (DSC) for Tg​ and Tm​

DSC measures the heat flow into or out of the sample, identifying phase transitions without mass loss[5].

  • Sample Encapsulation: Seal 1.5 to 2.5 mg of the sample in an aluminum hermetic pan.

  • The Heat-Cool-Heat Cycle (Critical Step):

    • First Heating: Heat from 25 °C to 200 °C at 20 °C/min.

    • Quench Cooling: Rapidly cool back to 25 °C at 50 °C/min.

    • Second Heating: Re-heat to 200 °C at 10 °C/min.

    • Causality: The first heating acts as a thermal reset, erasing the compound's polymorphic history and driving off trace volatile impurities. The rapid quench locks the molecule into an amorphous glass state. The second heating cycle reveals the true, intrinsic glass transition temperature ( Tg​ ) as a step-like change in the baseline, free from endothermic interference caused by crystalline relaxation[5].

Workflow S1 Sample Preparation (1-3 mg, Alumina Pan) S2 Purge Phase (N2 Gas, 50 mL/min) S1->S2 Isolate from O2 S3 TGA Heating Ramp (20 °C/min to 600 °C) S2->S3 Measure Mass Loss S4 DSC Heat-Cool-Heat (Erase Thermal History) S2->S4 Measure Heat Flow S5 Data Synthesis (Extract Td, Tg, Tm) S3->S5 5% Weight Loss (Td) S4->S5 Baseline Shift (Tg)

Self-validating experimental workflow for TGA and DSC thermal characterization.

Conclusion

The thermodynamic stability of N,9-Dimethyl-9H-carbazol-3-amine is fundamentally anchored by its conjugated carbazole core, which resists thermal degradation at high temperatures. By employing rigorous, self-validating TGA and DSC methodologies—specifically utilizing inert atmospheres and thermal-history-erasing heat cycles—researchers can accurately quantify its Td​ and Tg​ . These metrics are indispensable for validating the molecule's suitability as a stable intermediate in high-stress chemical syntheses and advanced materials engineering.

References

  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability Source: rsc.org (New Journal of Chemistry) URL:[Link]

  • Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes Source: researchgate.net URL:[Link]

  • N,9-Dimethyl-9H-carbazol-3-amine | C14H14N2 | CID 222071 Source: nih.gov (PubChem) URL:[Link]

  • Liquid Organic Hydrogen Carriers: Thermophysical and Thermochemical Studies of Carbazole Partly and Fully Hydrogenated Derivatives Source: acs.org (Industrial & Engineering Chemistry Research) URL:[Link]

Sources

Exploratory

Electrochemical Profiling of N,9-Dimethyl-9H-carbazol-3-amine: A Comprehensive Guide to Cyclic Voltammetry and Oxidation Mechanisms

Introduction N,9-Dimethyl-9H-carbazol-3-amine is a highly electron-rich organic molecule featuring a rigid biphenyl-fused pyrrole (carbazole) core, functionalized with a secondary amine at the 3-position and a methyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,9-Dimethyl-9H-carbazol-3-amine is a highly electron-rich organic molecule featuring a rigid biphenyl-fused pyrrole (carbazole) core, functionalized with a secondary amine at the 3-position and a methyl group at the 9-position. Due to its robust hole-transporting capabilities and low oxidation potential, it is a critical building block in optoelectronics (such as OLEDs and perovskite solar cells) and a precursor for bioactive pharmaceuticals.

Cyclic Voltammetry (CV) is the gold standard for elucidating the thermodynamics and kinetics of electron transfer processes[1]. This guide provides a rigorous, self-validating framework for analyzing the electrochemical behavior of this compound, focusing on radical cation generation, dimerization, and electropolymerization.

Mechanistic Principles: The Fate of the Radical Cation

When N,9-Dimethyl-9H-carbazol-3-amine is subjected to an anodic sweep, the initial electrochemical event is a single-electron transfer (SET) from the highest occupied molecular orbital (HOMO), which is heavily localized over the electron-donating 3-amino group and the carbazole nitrogen.

  • Oxidation and Spin Density: The oxidation yields a highly reactive radical cation. Density functional theory (DFT) and resonance structures indicate that the spin density is primarily distributed at the amine nitrogen and the unsubstituted 6-position of the carbazole core.

  • Coupling and Electropolymerization: Because the 9-position is sterically blocked by a methyl group, the classic 9,9'-coupling is prevented. Instead, the radical cations rapidly undergo intermolecular coupling. Depending on the concentration and scan rate, this typically occurs via 6,6'-carbazole-carbazole coupling or amine-carbazole coupling, forming a dimer. Upon subsequent CV cycles, these dimers oxidize at lower potentials than the monomer, leading to the deposition of an electroactive polymer film on the electrode surface[2][3].

Mechanism A N,9-Dimethyl-9H-carbazol-3-amine (Neutral Monomer) B Radical Cation Formation (-e- at Anode) A->B E > E_ox C Resonance Stabilization (Spin density at C6 & N) B->C D Radical-Radical Coupling (6,6'-Bicarbazyl Formation) C->D Diffusion & Collision E Deprotonation (Rearomatization) D->E -2H+ F Electropolymerization (Extended Conjugation) E->F Successive Cycles

Electrochemical oxidation and 6,6'-coupling mechanism of the carbazole derivative.

Experimental Methodology: A Self-Validating CV Protocol

To ensure high reproducibility and mitigate the fouling effects of electropolymerization[4], the following protocol integrates internal calibration and rigorous environmental control.

Step 1: Cell Assembly and Materials
  • Working Electrode (WE): Glassy Carbon (GC) (3 mm diameter). GC is preferred over platinum for anodic sweeps due to its wider anodic potential window and lower catalytic activity toward unintended side reactions[5].

  • Counter Electrode (CE): Platinum wire.

  • Reference Electrode (RE): Ag/AgCl (in 3M KCl) or non-aqueous Ag/Ag+ (0.01 M AgNO3 in acetonitrile).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). DCM is often superior for solubilizing the non-polar carbazole core and stabilizing the radical cation[6].

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). Causality: The bulky TBA+ cation and non-nucleophilic PF6−​ anion minimize ion-pairing and prevent nucleophilic attack on the radical cation[3][7].

Step 2: Preparation and Degassing
  • Polish the GC electrode using 0.05 µm alumina slurry on a microcloth, rinse with deionized water, and sonicate in ethanol for 3 minutes to remove residual alumina.

  • Prepare a 1.0 mM solution of N,9-Dimethyl-9H-carbazol-3-amine in the electrolyte solution.

  • Purge the cell with high-purity Argon or Nitrogen for 15 minutes. Causality: Dissolved oxygen reduces at ~ -0.7 V, interfering with cathodic sweeps, and can react with the generated radical cations, quenching the polymerization process.

Step 3: Voltammetric Execution
  • Background Scan: Run a CV of the blank electrolyte from -2.0 V to +1.5 V at 100 mV/s to confirm the absence of faradaic impurities.

  • Monomer Oxidation: Introduce the analyte. Scan from 0.0 V to +1.2 V. The first cycle will reveal the irreversible or quasi-reversible monomer oxidation peak.

  • Multicycle Electropolymerization: To observe polymer growth, perform 20 continuous cycles between 0.0 V and +1.2 V. New redox couples will emerge at lower potentials, indicating the formation of extended conjugated networks[2][3].

  • Internal Calibration (Self-Validation): Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Record a final CV. All potentials must be referenced to the Fc/Fc+ redox couple to standardize against junction potential drifts[5][6].

Workflow Step1 Electrochemical Cell Setup (GC Working, Pt Counter, Ag/AgCl Ref) Step2 Electrolyte Preparation (0.1 M TBAPF6 in DCM/MeCN) Step1->Step2 Step3 Deoxygenation (Argon Purge, 15 min) Step2->Step3 Step4 Background CV (Verify Potential Window) Step3->Step4 Step5 Analyte Measurement (Scan Rate: 50-500 mV/s) Step4->Step5 Step6 Data Extraction (E_pa, E_pc, HOMO/LUMO) Step5->Step6

Step-by-step experimental workflow for cyclic voltammetry and data extraction.

Data Interpretation and Quantitative Analysis

The cyclic voltammogram of N,9-Dimethyl-9H-carbazol-3-amine will typically display a sharp anodic peak ( Epa​ ) corresponding to the oxidation of the amine-substituted carbazole. Because the resulting radical cation is consumed by rapid chemical coupling (an EC mechanism), the corresponding cathodic peak ( Epc​ ) is often diminished or absent at low scan rates.

Scan Rate Dependence: By varying the scan rate ( ν ) from 50 to 500 mV/s, one can determine whether the process is diffusion-controlled or adsorption-controlled. A linear relationship between the peak current ( Ip​ ) and ν1/2 indicates a diffusion-controlled process (governed by the Randles-Sevcik equation), whereas linearity with ν indicates adsorption of the electroactive species (or polymer) on the electrode[4][8].

Energy Level Calculation: The HOMO energy level is calculated from the onset oxidation potential ( Eonsetox​ ) relative to Ferrocene. Assuming the energy level of Fc/Fc+ is -4.80 eV below the vacuum level:

EHOMO​=−(Eonsetox​−E1/2Fc​+4.80) eV
Table 1: Anticipated Electrochemical Parameters
ParameterSymbolExpected Value / BehaviorMechanistic Significance
Onset Oxidation Potential Eonsetox​ ~ 0.50 - 0.70 V vs Ag/AgClIndicates the thermodynamic threshold for removing an electron from the HOMO. Lower than unsubstituted carbazole due to the electron-donating 3-amine.
Anodic Peak Potential Epa​ ~ 0.70 - 0.90 V vs Ag/AgClPeak potential for radical cation formation.
Cathodic Peak Potential Epc​ Weak or absentConfirms the rapid consumption of the radical cation via dimerization (EC mechanism).
HOMO Energy Level EHOMO​ ~ -5.10 to -5.30 eVDetermines the hole-injection barrier in optoelectronic devices.
Polymerization Peaks Epoly​ ~ 0.40 - 0.60 V vs Ag/AgClEmerges upon multiple cycles; lower oxidation potential due to extended π -conjugation of the dimer/polymer[2].

Troubleshooting and Quality Control

  • Electrode Fouling: Amines are notorious for passivating carbon electrodes via insulating polymeric films[4]. If the current drops precipitously after the first scan, the polymer is non-conductive. Solution: Ensure the upper potential limit is not excessively high (avoid over-oxidation) and mechanically polish the electrode between single-scan kinetic studies[3].

  • Irreproducible Potentials: Reference electrodes can drift. Solution: Always use the Ferrocene internal standard. If the Fc/Fc+ peak separation ( ΔEp​ ) exceeds 80 mV, the uncompensated resistance ( Ru​ ) is too high; decrease the distance between the WE and CE, or increase the supporting electrolyte concentration.

Conclusion

The electrochemical profiling of N,9-Dimethyl-9H-carbazol-3-amine via cyclic voltammetry reveals a dynamic interplay between electron transfer and chemical coupling. By strictly controlling the electrochemical environment and employing self-validating internal standards, researchers can accurately map its redox landscape, paving the way for its integration into advanced functional materials.

References

  • Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing). 2

  • Carbazole-based Schiff base: A sensitive fluorescent 'turn-on' chemosensor for recognition of Al(III) ions in aqueous-alcohol media - Arabian Journal of Chemistry. 7

  • Mechanism of carbazole electropolymerization; b. Cyclic voltammetry... - ResearchGate. 8

  • Electronic Supplementary Information: Synthesis of 4-phenyl-N,N,9-tri-p-tolyl-9H-carbazol-3-amine - RSC Publishing. 6

  • An In-depth Technical Guide on the Electrochemical Behavior of 1H-Benzo[c]carbazole - Benchchem. 5

  • Technical Support Center: Electropolymerization of Carbazole Derivatives - Benchchem. 3

  • Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays - MDPI. 4

  • Cyclic Voltammetry - CV Electrochemical Technique - Gamry Instruments. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Synthesis of N,9-Dimethyl-9H-carbazol-3-amine via Formylation-Reduction

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Strategic Rationale Carbazole derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Carbazole derivatives are highly valued scaffolds in modern drug discovery. Specifically, functionalized carbazoles such as N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8) serve as critical building blocks in the development of N,N-bis-heteroaryl methylamines, which have been identified as potent anti-mitotic and highly cytotoxic agents targeting human cancer cell lines [1, 2].

The Challenge of Mono-Methylation

A common pitfall in the synthesis of secondary anilines from primary amines is over-alkylation. Direct alkylation of 3-amino-9-methylcarbazole using methyl iodide ( CH3​I ) or dimethyl sulfate typically results in an inseparable mixture of the desired secondary amine, the tertiary dimethylated byproduct, and quaternary ammonium salts.

The Solution: Formylation-Reduction Sequence

To achieve high fidelity and >98% purity of the mono-methylated target, this protocol utilizes a two-step formylation-reduction pathway.

  • Formylation: We generate acetic formic anhydride in situ to selectively formylate the primary amine. This avoids harsh conditions that could lead to the oxidation of the electron-rich carbazole core.

  • Reduction: The resulting formamide is cleanly reduced to the methylamine using Lithium Aluminum Hydride ( LiAlH4​ ).

Synthetic Workflow

SynthesisWorkflow Start 3-Amino-9-methylcarbazole (Starting Material) Step1 Step 1: Formylation (HCOOH, Ac2O, 0°C to RT) Start->Step1 Int N-(9-methyl-9H-carbazol-3-yl)formamide (Stable Intermediate) Step1->Int Step2 Step 2: Reduction (LiAlH4, THF, Reflux) Int->Step2 Product N,9-Dimethyl-9H-carbazol-3-amine (Target Product) Step2->Product

Fig 1: Two-step formylation-reduction synthesis workflow.

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory under a certified fume hood using standard Schlenk techniques for moisture-sensitive reagents.

Step 1: Synthesis of N-(9-methyl-9H-carbazol-3-yl)formamide

Mechanistic Insight: Mixing formic acid and acetic anhydride creates acetic formic anhydride ( CH3​CO−O−CHO ). The amine attacks the more electrophilic formyl carbonyl, selectively yielding the formamide while releasing acetic acid as a leaving group.

Procedure:

  • Reagent Preparation: In a dry 250 mL round-bottom flask purged with Argon, add 15.0 mL of formic acid (98%). Cool the flask to 0 °C using an ice-water bath.

  • Anhydride Generation: Dropwise, add 30.0 mL of acetic anhydride over 15 minutes. Stir the mixture at 50 °C for 1 hour to ensure complete formation of acetic formic anhydride, then cool back to 0 °C.

  • Amine Addition: Dissolve 10.0 g (51.0 mmol) of 3-amino-9-methylcarbazole in 50 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed anhydride at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Reaction progress can be monitored via TLC (Hexanes:EtOAc 1:1).

  • Workup: Pour the reaction mixture over 200 g of crushed ice. Neutralize carefully with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until pH 7.5 is reached. Extract with DCM (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Triturate the crude solid with cold diethyl ether to yield the formamide intermediate as a pale solid.

Step 2: Synthesis of N,9-Dimethyl-9H-carbazol-3-amine

Mechanistic Insight: LiAlH4​ acts as a powerful hydride donor. It attacks the formyl carbonyl, forming a tetrahedral intermediate. Subsequent collapse expels the oxygen (complexed with aluminum), forming an iminium ion which is immediately reduced by a second hydride transfer to yield the methyl group.

Procedure:

  • Setup: Equip a flame-dried 500 mL two-neck flask with a reflux condenser and an Argon inlet. Add 3.8 g (100 mmol, ~2.0 eq) of LiAlH4​ and 100 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C.

  • Addition: Dissolve the formamide intermediate (from Step 1) in 100 mL of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic hydrogen gas evolution.

  • Reflux: Once addition is complete, slowly heat the reaction to reflux (65 °C) and stir for 6 hours.

  • Fieser Workup (Critical Step): Causality: Standard aqueous quenching of LiAlH4​ creates unfilterable aluminum hydroxide emulsions. The Fieser method generates granular, easily filterable salts.

    • Cool the reaction to 0 °C.

    • Slowly add 3.8 mL of H2​O (dropwise, extreme caution).

    • Add 3.8 mL of 15% aqueous NaOH.

    • Add 11.4 mL of H2​O .

    • Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to yield N,9-Dimethyl-9H-carbazol-3-amine as a solid.

Quantitative Data & Yield Summary

The following table summarizes the expected analytical benchmarks for this protocol based on standard optimization parameters.

Process StepTarget CompoundExpected YieldTarget Purity (HPLC)Key 1H NMR Marker ( CDCl3​ )
Step 1 N-(9-methyl-9H-carbazol-3-yl)formamide88 - 92%> 95% δ 8.45 (s, 1H, CHO)
Step 2 N,9-Dimethyl-9H-carbazol-3-amine75 - 82%> 98% δ 2.95 (s, 3H, NH−CH3​ )
Overall N,9-Dimethyl-9H-carbazol-3-amine 66 - 75% > 98% δ 3.80 (s, 3H, N−CH3​ )

Note: The target compound exhibits a molecular weight of 210.27 g/mol [1].

References

  • PubChem. "N,9-Dimethyl-9H-carbazol-3-amine | C14H14N2 | CID 222071". National Center for Biotechnology Information. Available at:[Link]

  • Messaoudi, S., et al. (2019). "N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents". European Journal of Medicinal Chemistry, 168. Available at:[Link]

Application

Application Note: N,9-Dimethyl-9H-carbazol-3-amine as a High-Performance Hole Transport Material in OLEDs

Executive Summary Carbazole derivatives are foundational to the architecture of modern organic electronics. Their inherent electron-rich nature, rigid planar structure, and exceptional thermal stability make them critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbazole derivatives are foundational to the architecture of modern organic electronics. Their inherent electron-rich nature, rigid planar structure, and exceptional thermal stability make them critically important candidates for charge transport materials[1]. Specifically, N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8) serves as a highly effective building block for Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs)[2].

This application note provides a comprehensive, self-validating protocol for integrating N,9-Dimethyl-9H-carbazol-3-amine into OLED architectures. By detailing the causality behind molecular design and experimental workflows, this guide ensures that researchers can achieve optimal device efficiency, favorable energy level alignment, and long-term morphological stability.

Physicochemical & Optoelectronic Profile

To successfully integrate a hole transport material (HTM), its physical and electronic properties must be precisely matched to the adjacent device layers. Table 1 summarizes the key parameters of N,9-Dimethyl-9H-carbazol-3-amine, while Table 2 outlines its placement within a standard OLED stack.

Table 1: Physicochemical Properties of N,9-Dimethyl-9H-carbazol-3-amine

ParameterValueCausality / Significance
Chemical Name N,9-Dimethyl-9H-carbazol-3-amineCore structure dictates optoelectronic behavior.
CAS Number 5416-98-8Unique identifier for material sourcing[2][3].
Molecular Weight 210.27 g/mol Low molecular weight enables vacuum thermal evaporation[2][3].
HOMO Level ~5.2 eVWell-matched with ITO/HIL to minimize the hole injection barrier[4].
Triplet Energy ( T1​ ) > 2.8 eVHigh T1​ prevents exciton quenching from the emissive layer[5].

Table 2: Standard OLED Device Architecture using Carbazole HTMs

LayerMaterialTypical ThicknessPrimary Function
Anode Indium Tin Oxide (ITO)150 nmTransparent electrode for hole injection.
HIL PEDOT:PSS or HAT-CN10 - 20 nmLowers the initial hole injection barrier.
HTL N,9-Dimethyl-9H-carbazol-3-amine 30 - 50 nmTransports holes; blocks electrons[1].
EML Host (e.g., CBP) + Dopant30 - 50 nmExciton recombination and light emission.
ETL TPBi or Alq320 - 40 nmTransports electrons; blocks holes[1].
Cathode LiF / Aluminum (Al)1 nm / 100 nmElectron injection and collection[1].

Mechanistic Insights: Causality in Molecular Design

The selection of N,9-Dimethyl-9H-carbazol-3-amine over standard HTMs (like NPB or TPD) is driven by specific structural advantages that directly impact device physics:

  • Electron-Rich Carbazole Core : The rigid biphenyl system bridged by a nitrogen atom provides a large degree of π -conjugation. This structural rigidity yields high hole mobility and a high triplet energy level, which is critical for confining excitons within the emissive layer (EML) rather than allowing them to leak into the HTL[5][6].

  • Amine Substitution at C3 : The introduction of an electron-donating amine group at the 3-position significantly destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level closer to the vacuum level[5]. This reduces the energetic barrier for holes injected from the anode (ITO work function 4.7 eV) into the HTL, thereby lowering the device's turn-on voltage[4].

  • N-Methylation (Position 9) : Unprotected N-H sites on carbazoles are highly susceptible to electrochemical degradation and unwanted oxidative cross-coupling during device operation. Alkylation at the 9-position (N-methyl) blocks this degradation pathway, drastically improving the operational lifetime and thermal stability of the OLED[4].

OLED_Energy_Cascade Anode Anode (ITO) WF: ~4.7 eV HIL HIL HOMO: ~5.0 eV Anode->HIL HTL HTL (Carbazole Deriv.) HOMO: ~5.2 eV HIL->HTL EML EML (Host+Dopant) HOMO: ~5.5 eV HTL->EML ETL ETL (TPBi) LUMO: ~2.7 eV EML->ETL Cathode Cathode (LiF/Al) WF: ~3.5 eV ETL->Cathode

Energy level alignment and charge transport cascade in a standard OLED architecture.

Experimental Protocols: Device Fabrication

To ensure reproducibility, the following protocols utilize a self-validating approach where each step is grounded in physical chemistry principles.

Protocol A: Substrate Preparation and Surface Treatment

Causality: ITO surfaces must be completely free of organic contaminants to prevent non-radiative recombination centers. Furthermore, surface treatment is required to maximize the work function for efficient hole injection[5].

  • Solvent Sonication : Submerge Indium Tin Oxide (ITO) coated glass substrates in a Teflon holder. Sonicate sequentially in a 2% Hellmanex detergent solution, deionized water, acetone, and isopropanol for 15 minutes each[1].

  • Drying : Blow dry the substrates using a high-purity nitrogen gun. Bake on a hotplate at 120°C for 20 minutes to eliminate residual solvent moisture.

  • Work Function Tuning : Immediately prior to vacuum loading, treat the substrates in a UV-Ozone cleaner for 15 minutes. Validation: This step enriches the ITO surface with oxygen, increasing its work function and improving the wettability of the surface[5].

Protocol B: HTL Deposition via Vacuum Thermal Evaporation (VTE)

Causality: VTE ensures a highly pure, morphologically uniform amorphous film. Controlling the deposition rate prevents crystallization, which would otherwise cause grain boundaries and electrical leakage currents.

  • Chamber Preparation : Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system. Pump down the chamber until the base pressure is strictly <10−6 Torr[1]. Validation: High vacuum increases the mean free path of the evaporated molecules, preventing gas-phase collisions and oxidation.

  • Source Heating : Load the N,9-Dimethyl-9H-carbazol-3-amine powder into a baffled tantalum boat. Gradually apply current to heat the source, allowing the material to outgas below its sublimation point for 5 minutes.

  • Film Growth : Open the substrate shutter and deposit the HTL to a target thickness of 30 - 50 nm[1]. Maintain a strictly controlled deposition rate of 1.0 - 2.0 Å/s using a Quartz Crystal Microbalance (QCM)[1].

Protocol C: Full Device Integration and Encapsulation
  • EML & ETL Deposition : Without breaking vacuum, sequentially deposit the Emissive Layer (e.g., CBP doped with a phosphorescent emitter) to 30 nm, followed by the Electron Transport Layer (e.g., TPBi) to a thickness of 20 - 40 nm[1].

  • Cathode Formation : Deposit a 1 nm Electron Injection Layer (EIL) of Lithium Fluoride (LiF) at 0.1 Å/s, followed by a 100 nm Aluminum (Al) cathode at 2.0 Å/s[1].

  • Encapsulation : Transfer the completed device directly into an inert nitrogen-filled glovebox ( O2​ and H2​O < 0.1 ppm). Apply a UV-curable epoxy around the perimeter of a glass encapsulation lid and cure under a 365 nm UV lamp for 3 minutes to hermetically seal the device.

Experimental_Workflow Substrate 1. Substrate Preparation (ITO Cleaning & UV-Ozone) Vacuum 2. Vacuum Chamber Loading (Base Pressure < 10⁻⁶ Torr) Substrate->Vacuum HTL_Dep 3. HTL Deposition (1-2 Å/s, 30-50 nm) Vacuum->HTL_Dep EML_ETL 4. EML & ETL Deposition (Host/Dopant + TPBi) HTL_Dep->EML_ETL Cathode 5. Cathode Deposition (LiF 1 nm / Al 100 nm) EML_ETL->Cathode Encapsulation 6. Device Encapsulation (N₂ Glovebox, UV Epoxy) Cathode->Encapsulation

Step-by-step experimental workflow for OLED device fabrication via vacuum thermal evaporation.

References

  • Application Notes and Protocols: 3,6-dibromo-9H-carbazole Derivatives in OLED Hole Transport Layers - Benchchem. 1

  • 5416-98-8,N,9-dimethyl-9H-carbazol-3-amine - LookChemicals. 2

  • N,9-Dimethyl-9H-carbazol-3-amine | C14H14N2 | CID 222071 - PubChem. 3

  • Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs - Macromolecules (ACS Publications). 5

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC. 6

  • A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices - ACS Publications.4

Sources

Method

N,9-Dimethyl-9H-carbazol-3-amine Functionalization for Conductive Polymer Synthesis: Protocols and Mechanistic Insights

Target Audience: Materials Scientists, Electroanalytical Chemists, and Drug Development Professionals. Document Type: Advanced Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Electroanalytical Chemists, and Drug Development Professionals. Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The synthesis of highly processable, biocompatible conductive polymers is a critical bottleneck in the development of next-generation bioelectronics and electro-responsive drug delivery systems. N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8) represents a highly specialized monomer that bridges the gap between the exceptional thermal stability of polycarbazoles and the redox-active, pH-responsive nature of polyanilines.

As a Senior Application Scientist, I select this specific carbazole derivative over traditional primary amines (like 3-amino-9-ethylcarbazole) due to its precise molecular architecture. The N-methyl group at the 9-position (the carbazole nitrogen) acts as a steric shield, preventing parasitic cross-linking during oxidation. Simultaneously, the secondary amine at the 3-position directs polymerization into a linear, head-to-tail conjugated backbone (1)[1]. This dual-methylation strategy significantly enhances the solubility of the resulting polymer in organic solvents, mitigating the notorious "brick dust" insolubility problem common to rigid conjugated polymers, while maintaining a low oxidation potential suitable for biological applications (2)[2].

OxidativePolymerization M N,9-Dimethyl-9H-carbazol-3-amine (Monomer) RC Radical Cation Formation M->RC -e⁻ (Oxidation) D C-N / C-C Coupling RC->D -2H⁺ (Dimerization) P Conductive Polymer D->P Chain Propagation

Fig 1: Oxidative polymerization mechanism of N,9-Dimethyl-9H-carbazol-3-amine.

Physicochemical Properties

Understanding the baseline properties of the monomer is essential for predicting polymer behavior. The secondary amine facilitates a lower ionization potential, which is highly desirable for creating polymers with a narrow optical band gap (3)[3].

PropertyValueScientific Implication
Molecular Formula C₁₄H₁₄N₂Aromatic core provides high thermal stability.
Molecular Weight 210.27 g/mol Optimal size for rapid diffusion to electrode surfaces.
Flash Point 202.3 °CIndicates high thermal stability during processing (4)[4].
XLogP3 3.3Hydrophobic nature necessitates organic/mixed solvent systems.

Experimental Workflows

Protocol A: Chemical Oxidative Copolymerization (Bulk Synthesis)

Application: Synthesis of processable conductive inks and hydrogel matrices for controlled drug release. Causality: We utilize Ammonium Persulfate (APS) as the oxidant in an acidic medium. The acid protonates the secondary amine, ensuring the resulting polymer backbone stabilizes in the conductive emeraldine salt state. Copolymerization with aniline (50/50 molar ratio) is highly recommended to balance the superior electroactivity of polyaniline with the solubility and fluorescence of the carbazole derivative (2)[2].

Step-by-Step Methodology:

  • Monomer Dissolution: Dissolve 0.05 mol of N,9-Dimethyl-9H-carbazol-3-amine and 0.05 mol of freshly distilled aniline in 100 mL of 1.0 M HCl. Note: Degas the solution with Argon for 15 minutes to prevent premature oxygen-induced radical quenching.

  • Oxidant Preparation: Dissolve 0.1 mol of APS in 50 mL of 1.0 M HCl.

  • Initiation: Cool the monomer solution to 0–5 °C in an ice bath. Add the APS solution dropwise over 30 minutes.

    • Causality: Low temperatures suppress exothermic side reactions and prevent branching, favoring the formation of long, linear polymer chains with higher conductivity.

  • Polymerization & Self-Validation: Stir the mixture continuously for 12 hours.

    • QC Check: The system is self-validating; a successful conjugation will cause the solution to transition from a clear/pale yellow liquid to a dark green/black dispersion, indicating the formation of the conductive polaron state.

  • Purification: Filter the precipitate under a vacuum. Wash sequentially with 0.1 M HCl, deionized water, and acetone until the filtrate is colorless. Dry under a vacuum at 60 °C for 24 hours.

Protocol B: Electrochemical Polymerization (Thin-Film Biosensors)

Application: Deposition of nanometer-thick, highly uniform electroactive films on microelectrodes for drug screening assays (e.g., ELISpot or impedance-based target detection). Causality: Cyclic Voltammetry (CV) is chosen over potentiostatic methods because it allows for the real-time monitoring of film thickness and redox behavior. The anodic oxidation of the carbazole derivative generates a radical cation that couples directly onto the electrode surface without the need for catalysts (5)[5].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a solution of 0.01 M N,9-Dimethyl-9H-carbazol-3-amine in anhydrous Acetonitrile (ACN) containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Cell Setup: Use a standard three-electrode cell: Glassy Carbon Electrode (GCE) as the working electrode, Platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Electropolymerization: Run Cyclic Voltammetry from -0.2 V to +1.2 V at a scan rate of 50 mV/s for 10 cycles.

    • QC Check: A distinct oxidation peak should appear around +0.8 V during the first anodic sweep. In subsequent cycles, the continuous growth of redox peaks at lower potentials (+0.4 V to +0.6 V) validates the successful deposition of the conductive polymer film.

  • Conditioning: Rinse the modified electrode with monomer-free ACN and cycle 3 times in a fresh monomer-free electrolyte to stabilize the film.

BiosensorWorkflow S1 1. Monomer Solution Preparation (0.01 M in ACN/TBAPF₆) S2 2. Cyclic Voltammetry (CV) (-0.2V to +1.2V vs Ag/AgCl) S1->S2 S3 3. Polymer Film Deposition (Working Electrode Surface) S2->S3 S4 4. Bioreceptor Immobilization (EDC/NHS Coupling) S3->S4 S5 5. Drug Target Detection (Impedance Spectroscopy) S4->S5

Fig 2: Electropolymerization workflow for bioelectronic drug screening sensors.

Data Interpretation: Comparative Polymer Metrics

To justify the use of N,9-Dimethyl-9H-carbazol-3-amine, we benchmark its resulting polymer against traditional homopolymers. The functionalized carbazole yields a "best of both worlds" material profile.

PropertyPoly(aniline)Poly(carbazole)Poly(N,9-dimethyl-9H-carbazol-3-amine)
Conductivity (S/cm) 10 - 10010⁻³ - 10⁻¹1 - 50
Optical Band Gap (eV) ~2.8~3.2~2.6
Solubility (Organic) PoorModerateExcellent
Thermal Stability (Td) ~250 °C>400 °C~380 °C
Biocompatibility ModerateHighHigh

Applications in Drug Development

The functionalization of this specific carbazole derivative unlocks two major pathways in pharmaceutical research:

  • Electro-Responsive Drug Delivery Systems (ERDDS): The resulting polymer matrix can be loaded with anionic drug molecules during the oxidative doping phase. Because the polymer exhibits a low oxidation potential, mild electrical stimulation (-0.2V to +0.5V) can trigger a reversible redox switch. This dedoping process expels the drug payload into the surrounding tissue without utilizing high voltages that could denature sensitive biologics (e.g., monoclonal antibodies or peptides).

  • High-Sensitivity Bioassays: The secondary amine sites along the polymer backbone serve as excellent anchoring points for bioreceptors. Using standard EDC/NHS crosslinking, researchers can covalently bind aptamers or antibodies to the polymer film. When the target drug or biomarker binds to the receptor, it alters the charge transfer resistance of the highly conductive carbazole backbone, allowing for sub-nanomolar detection limits via Electrochemical Impedance Spectroscopy (EIS). Furthermore, carbazole derivatives themselves possess potent anti-mitotic and highly cytotoxic properties, making them valuable structural motifs in the design of novel anti-cancer agents (6)[6].

References

  • PubChem Compound Summary for CID 222071, N,9-Dimethyl-9H-carbazol-3-amine.
  • Aminocarbazole/aniline copolymer and synthesis method thereof (CN102634018A).
  • 5416-98-8, N,9-dimethyl-9H-carbazol-3-amine. LookChemicals.
  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years.
  • Synthesis and characterization of a series of conducting polymers based on indole and carbazole. PubMed.
  • N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents.

Sources

Application

Application Notes and Protocols for the Synthesis of Carbazole-Based Fluorescent Dyes from N,9-Dimethyl-9H-carbazol-3-amine

Authored by: A Senior Application Scientist Introduction Carbazole-based fluorescent dyes represent a cornerstone in the development of advanced functional materials, finding extensive applications in organic light-emitt...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

Carbazole-based fluorescent dyes represent a cornerstone in the development of advanced functional materials, finding extensive applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. The carbazole moiety is an excellent electron-donating unit with high thermal and photochemical stability, a high triplet energy level, and favorable charge-transporting properties. Its rigid, planar structure and propensity for chemical modification allow for the fine-tuning of its photophysical characteristics.

N,9-Dimethyl-9H-carbazol-3-amine is a particularly valuable starting material for the synthesis of novel fluorescent probes. The presence of the dimethylamino group at the 3-position provides a strong electron-donating character, which can be leveraged to create dyes with intense fluorescence and large Stokes shifts. The methylation at the N9 position enhances solubility in organic solvents and prevents undesirable N-H reactivity in subsequent synthetic steps. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of carbazole-based fluorescent dyes using N,9-Dimethyl-9H-carbazol-3-amine, with a focus on practical protocols and the underlying chemical principles.

Design Principles and Synthetic Strategies

The synthesis of carbazole-based fluorescent dyes from N,9-Dimethyl-9H-carbazol-3-amine typically involves the transformation of the primary amine group into a variety of functional moieties. This allows for the extension of the π-conjugated system and the introduction of electron-withdrawing or -donating groups to modulate the electronic and photophysical properties of the final dye. Common synthetic strategies include diazotization followed by coupling reactions, and palladium-catalyzed cross-coupling reactions.

Diazotization and Azo Coupling

A classic and versatile method for modifying aromatic amines is through diazotization. The primary amine of N,9-Dimethyl-9H-carbazol-3-amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo dyes. The resulting azo linkage extends the π-conjugation, shifting the absorption and emission wavelengths to the visible region.

Azo_Coupling_Workflow cluster_0 Diazotization cluster_1 Azo Coupling Carbazole N,9-Dimethyl-9H- carbazol-3-amine Reagents1 NaNO2, HCl 0-5 °C Carbazole->Reagents1 Diazonium Carbazole Diazonium Salt (Intermediate) Reagents1->Diazonium Coupling_Partner Electron-Rich Aromatic (e.g., N,N-dimethylaniline) Diazonium->Coupling_Partner Coupling Reaction Azo_Dye Carbazole-Based Azo Dye Coupling_Partner->Azo_Dye

Caption: Workflow for Azo Dye Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for C-N and C-C bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki coupling, are highly effective for the derivatization of N,9-Dimethyl-9H-carbazol-3-amine.

  • Buchwald-Hartwig Amination: This reaction allows for the coupling of the primary amine with aryl halides or triflates, leading to the formation of diarylamines. This extends the π-system and can introduce new functionalities.

  • Suzuki Coupling: The amino group can be first converted to a halide or triflate, which can then participate in a Suzuki coupling with a boronic acid derivative. This is a robust method for creating C-C bonds and building complex molecular architectures.

Cross_Coupling_Workflow cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki_prep Intermediate Preparation for Suzuki cluster_suzuki Suzuki Coupling Start N,9-Dimethyl-9H-carbazol-3-amine Buchwald_Reagents Aryl Halide (Ar-X) Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Sandmeyer Sandmeyer Reaction (e.g., NaNO2, HBF4 then heat) Start->Sandmeyer Diarylamine_Dye Diarylamine Carbazole Dye Buchwald_Reagents->Diarylamine_Dye Halogenated_Carbazole 3-Halo-N,9-dimethyl-9H-carbazole Sandmeyer->Halogenated_Carbazole Suzuki_Reagents Aryl Boronic Acid (Ar'-B(OH)2) Pd Catalyst, Base Halogenated_Carbazole->Suzuki_Reagents Aryl_Carbazole_Dye 3-Aryl-N,9-dimethyl-9H-carbazole Dye Suzuki_Reagents->Aryl_Carbazole_Dye

Caption: Palladium-Catalyzed Cross-Coupling Pathways.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative carbazole-based azo dye.

Protocol 1: Synthesis of a Carbazole-Based Azo Dye via Diazotization and Coupling

This protocol details the synthesis of (E)-4-((9-methyl-9H-carbazol-3-yl)diazenyl)phenol, a dye known for its solvatochromic properties.

Materials and Reagents:

  • N,9-Dimethyl-9H-carbazol-3-amine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Diazotization of N,9-Dimethyl-9H-carbazol-3-amine:

    • In a 100 mL beaker, dissolve 1.0 g of N,9-Dimethyl-9H-carbazol-3-amine in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.35 g in 5 mL of water) dropwise to the carbazole solution. Maintain the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Preparation of the Coupling Solution:

    • In a separate 250 mL beaker, dissolve 0.45 g of phenol in 20 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

    • A brightly colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolation and Purification:

    • Collect the crude dye by vacuum filtration.

    • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the pure azo dye.

    • Dry the purified product in a vacuum oven at 60 °C.

Data Summary:

ParameterValue
Starting MaterialN,9-Dimethyl-9H-carbazol-3-amine
Coupling AgentPhenol
Reaction TypeDiazotization-Azo Coupling
Typical Yield85-95%
AppearanceRed to orange crystalline solid

Characterization of Synthesized Dyes

The synthesized carbazole-based dyes should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • UV-Visible Absorption Spectroscopy: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: To measure the emission spectrum, determine the wavelength of maximum emission (λem), and calculate the fluorescence quantum yield (ΦF).

Expected Photophysical Properties:

The photophysical properties of carbazole-based dyes are highly dependent on their molecular structure and the solvent environment.

PropertyTypical RangeNotes
λmax (Absorption)400 - 550 nmDependent on the extent of π-conjugation.
λem (Emission)500 - 650 nmGenerally shows a significant Stokes shift.
Stokes Shift50 - 150 nmThe difference between λmax and λem.
Quantum Yield (ΦF)0.1 - 0.8Highly solvent and structure dependent.

Applications in Research and Development

The unique properties of carbazole-based dyes derived from N,9-Dimethyl-9H-carbazol-3-amine make them suitable for a variety of applications.

  • Fluorescent Probes for Bioimaging: The strong fluorescence and biocompatibility of certain carbazole derivatives allow for their use in cellular imaging. They can be designed to target specific organelles or biomolecules.

  • Chemical Sensors: The sensitivity of their fluorescence to the local environment (solvatochromism) can be exploited to develop sensors for polarity, ions, or specific analytes.

  • Organic Electronics: The excellent charge-transporting properties of the carbazole core make these dyes promising materials for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Conclusion

N,9-Dimethyl-9H-carbazol-3-amine is a versatile and valuable building block for the synthesis of a wide array of functional fluorescent dyes. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of carbazole and to develop novel materials with tailored photophysical and electronic properties for a range of scientific and technological applications. The careful selection of synthetic routes and a thorough characterization of the resulting dyes are crucial for unlocking their full potential.

References

  • Giri, M., & Tandon, B. (2021). Carbazole based fluorescent chemosensors for the detection of metal ions: A review. Coordination Chemistry Reviews, 429, 213633. [Link]

  • Jadhav, P., & Sekar, N. (2022). A review on recent advances in carbazole-based fluorescent probes for bioimaging. Dyes and Pigments, 198, 109968. [Link]

  • The Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Organic Chemistry Portal. [Link]

Method

Application Note: Catalytic Amination of N,9-Dimethyl-9H-carbazol-3-amine via Buchwald-Hartwig Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Profile N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8) is a highly versatile secondary amine utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profile

N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8) is a highly versatile secondary amine utilized as a critical building block in both medicinal chemistry and materials science. In oncology drug development, it serves as a key B-ring moiety in the synthesis of N,N-bis-heteroaryl methylamines, which are potent anti-mitotic agents exhibiting sub-nanomolar cytotoxicity against human cancer cell lines[1]. In the realm of organic electronics, carbazole-derived amines are foundational for synthesizing highly fluorescent star-shaped organic semiconductors and hole-transporting materials (HTMs)[2].

The transformation of this secondary amine into a tertiary amine via carbon-nitrogen (C-N) bond formation is most efficiently achieved through the palladium-catalyzed3[3].

Mechanistic Rationale & Logic (E-E-A-T)

The Buchwald-Hartwig amination of N,9-Dimethyl-9H-carbazol-3-amine presents unique steric challenges. The presence of the N-methyl group on the 3-amino position, combined with the rigid, bulky carbazole core, creates a sterically demanding environment around the nucleophilic nitrogen.

Causality of Ligand Selection: If standard, unhindered phosphine ligands (e.g., PPh₃ or DPPF) are employed, the catalytic cycle often stalls at the palladium(II) intermediate. The sterically encumbered amine coordinates to the Pd(II) center, but the subsequent reductive elimination step is kinetically slow. This delay leads to catalyst deactivation via the formation of unreactive bis-amine palladium complexes.

To overcome this thermodynamic barrier, bulky dialkylbiaryl phosphine ligands—specifically t-BuXPhos or XPhos —are strictly required[2]. The massive steric bulk of the tert-butyl groups on the ligand forces the palladium center into a highly congested geometry. This steric strain thermodynamically drives the reductive elimination step to relieve the congestion, successfully forming the C-N bond and regenerating the active Pd(0) catalyst.

CatalyticCycle A Pd(0) Precatalyst + Bulky Ligand (t-BuXPhos) B Active Pd(0)L_n Complex A->B Activation (Base/Heat) C Oxidative Addition [Pd(II)(Ar)(X)L_n] B->C + Aryl Halide (Ar-X) D Amine Coordination & Deprotonation C->D + N,9-Dimethyl-9H-carbazol-3-amine + Base (NaOtBu) E Reductive Elimination [C-N Bond Formation] D->E - Halide Salt Byproduct E->B Catalyst Regeneration F Tertiary Amine Product E->F Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination tailored for secondary carbazole amines.

Optimization Matrix: Quantitative Data Presentation

The selection of the catalytic system must be tailored to the electronic and steric nature of the aryl halide coupling partner. Below is a summarized optimization matrix based on field-proven yields for carbazole-derived secondary amines[3],[2].

Catalyst SystemLigandBaseSolventApplicability & Target SubstratesExpected Yield
Pd₂(dba)₃ (2 mol%)t-BuXPhos (6 mol%)NaOtBuTolueneOptimal Baseline: Standard aryl bromides/chlorides. High steric drive.85 - 95%
[Pd(allyl)Cl]₂ (4 mol%)XPhos (16 mol%)t-BuONaTolueneHigh Hindrance: Expanded star-shaped organic semiconductors.60 - 92%
Pd(OAc)₂ (5 mol%)BINAP (10 mol%)Cs₂CO₃DioxaneBase-Sensitive: Substrates containing esters or sensitive functional groups.40 - 60%

Experimental Workflow & Protocol

The following protocol describes the coupling of N,9-Dimethyl-9H-carbazol-3-amine with a standard aryl bromide (e.g., 4-bromoquinoline or bromobenzene).

Workflow N1 1. Preparation Schlenk Flask N2 2. Reagent Loading Catalyst & Substrates N1->N2 N3 3. Reaction 80-110°C, 12-24h N2->N3 N4 4. Validation LC-MS Aliquot N3->N4 N5 5. Workup Extraction & Wash N4->N5 N6 6. Purification Chromatography N5->N6

Figure 2: Step-by-step experimental workflow for the catalytic amination protocol.

Step-by-Step Methodology

Reagent Quantities (1.0 mmol scale):

  • Aryl Bromide: 1.0 mmol (1.0 eq)

  • N,9-Dimethyl-9H-carbazol-3-amine: 1.2 mmol (1.2 eq, ~252.3 mg)

  • Pd₂(dba)₃: 0.02 mmol (2 mol% Pd dimer = 4 mol% Pd total, ~18.3 mg)

  • t-BuXPhos: 0.06 mmol (6 mol%, ~25.5 mg)

  • NaOtBu: 1.5 mmol (1.5 eq, ~144.2 mg)

  • Anhydrous, degassed Toluene: 5.0 mL (0.2 M)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, apply three cycles of vacuum/nitrogen backfill to ensure a strictly anhydrous and oxygen-free environment.

  • Solid Reagent Loading: Under a positive flow of nitrogen, add the aryl bromide (if solid), N,9-Dimethyl-9H-carbazol-3-amine, Pd₂(dba)₃, t-BuXPhos, and NaOtBu.

  • Solvent Addition: Inject the anhydrous, degassed toluene via syringe. Seal the Schlenk flask.

  • Thermal Reaction: Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800+ rpm) for 12 to 24 hours. The mixture will transition from a dark purple/black suspension to a deep red/orange homogeneous solution as the active Pd(0) complex forms and the reaction proceeds.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with deionized water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target tertiary amine.

Self-Validating Systems & Troubleshooting

To ensure the protocol is functioning as a self-validating system, implement the following checkpoints:

  • Validation Checkpoint 1 (Catalyst Activation): A failure of the solution to change from dark purple to red/orange within the first 30 minutes indicates oxygen contamination or inactive precatalyst. Action: Abort, re-degas solvents, and verify Pd₂(dba)₃ integrity.

  • Validation Checkpoint 2 (Reaction Progress): At the 12-hour mark, extract a 10 µL aliquot via syringe under N₂. Quench in 1 mL of wet acetonitrile and analyze via LC-MS.

    • Success Metric: Complete disappearance of the N,9-Dimethyl-9H-carbazol-3-amine peak (m/z [M+H]⁺ = 211.12) and the aryl halide peak.

  • Troubleshooting Protodehalogenation: If LC-MS reveals significant reduction of the aryl halide (Ar-H formation) without product formation, the reductive elimination is failing. Action: Ensure the highly bulky t-BuXPhos is used rather than less sterically demanding ligands, and verify the base (NaOtBu) has not degraded due to moisture.

References

  • Source: European Journal of Medicinal Chemistry (via ResearchGate)
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications URL
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole Source: Benchchem URL

Sources

Application

Application Notes and Protocols for N,9-Dimethyl-9H-carbazol-3-amine in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N,9-Dimethyl-9H-carbazol-3-amine in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N,9-Dimethyl-9H-carbazol-3-amine in medicinal chemistry and drug discovery. This document outlines the scientific rationale, proposed synthesis, and detailed protocols for evaluating its efficacy as a neuroprotective agent and a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, with a focus on neurodegenerative diseases like Alzheimer's. The methodologies described herein are based on established protocols for structurally related carbazole derivatives and are intended to serve as a robust starting point for further investigation.

Introduction: The Carbazole Scaffold as a Privileged Structure in Drug Discovery

The carbazole nucleus, a tricyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar geometry and electron-rich nature allow it to interact with a variety of biological targets. Both natural and synthetic carbazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects[1][2]. In the realm of neurodegenerative diseases, carbazole-based compounds have emerged as promising candidates due to their ability to modulate multiple pathological pathways implicated in conditions such as Alzheimer's disease[3][4].

N,9-Dimethyl-9H-carbazol-3-amine, with its specific substitution pattern, represents an intriguing yet underexplored molecule. The N-alkylation, in this case with a methyl group, is a common strategy in medicinal chemistry to enhance blood-brain barrier permeability and modulate target engagement. The 3-amino group provides a key site for further functionalization or direct interaction with target proteins. This guide will explore the potential of this specific scaffold, drawing on the wealth of data available for its close analogs.

Proposed Therapeutic Applications and Mechanism of Action

Based on the known activities of similar carbazole derivatives, we hypothesize that N,9-Dimethyl-9H-carbazol-3-amine can serve as a valuable lead compound in two primary areas of neurodegenerative disease research: neuroprotection and the inhibition of GSK-3β.

Neuroprotective Effects

Many N-substituted carbazole derivatives have shown potent neuroprotective properties[1][5][6]. The proposed mechanism for this neuroprotection is multifactorial, involving antioxidant activity and the ability to mitigate cellular damage induced by oxidative stress and excitotoxicity. Aminopropyl carbazoles, for instance, have been shown to protect mature neurons in models of Parkinson's disease and ischemic stroke[7][8]. It is plausible that N,9-Dimethyl-9H-carbazol-3-amine shares these protective capabilities.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

The dysregulation of GSK-3β is a critical event in the pathophysiology of several diseases, including Alzheimer's, type-2 diabetes, and some cancers[9]. In Alzheimer's disease, hyperactive GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease. Therefore, the discovery of novel GSK-3β inhibitors is a major goal in Alzheimer's drug discovery. The carbazole scaffold has been identified as a promising starting point for the development of GSK-3β inhibitors[9]. We propose that N,9-Dimethyl-9H-carbazol-3-amine can act as a competitive inhibitor at the ATP-binding site of GSK-3β, thereby preventing tau hyperphosphorylation.

Below is a diagram illustrating the central role of GSK-3β in tau pathology and its potential inhibition by our lead compound.

GSK-3beta_Pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Pathology Insulin_Wnt Insulin / Wnt Signaling Akt Akt/PKB Insulin_Wnt->Akt Activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active Inhibits (Phosphorylates) GSK3b_inactive p-GSK-3β (Inactive) Tau Tau Protein GSK3b_active->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Lead_Compound N,9-Dimethyl-9H- carbazol-3-amine Lead_Compound->GSK3b_active Inhibits Synthesis_Workflow Start Carbazole Step1 Step 1: N-Methylation Start->Step1 Intermediate1 9-Methyl-9H-carbazole Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 9-Methyl-3-nitro-9H-carbazole Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 9-Methyl-9H-carbazol-3-amine Step3->Intermediate3 Step4 Step 4: N-Methylation of Amine Intermediate3->Step4 FinalProduct N,9-Dimethyl-9H-carbazol-3-amine Step4->FinalProduct

Caption: Proposed synthesis workflow for N,9-Dimethyl-9H-carbazol-3-amine.

Protocol:

  • Step 1: Synthesis of 9-Methyl-9H-carbazole

    • To a solution of carbazole (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add methyl iodide (1.5 equivalents) dropwise and stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with cold water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 9-Methyl-3-nitro-9H-carbazole

    • Dissolve 9-Methyl-9H-carbazole (1 equivalent) in glacial acetic acid.

    • Cool the solution to 0°C and add nitric acid (1.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Pour the mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry.

  • Step 3: Synthesis of 9-Methyl-9H-carbazol-3-amine

    • To a solution of 9-Methyl-3-nitro-9H-carbazole (1 equivalent) in ethanol, add tin(II) chloride dihydrate (5 equivalents).

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Step 4: Synthesis of N,9-Dimethyl-9H-carbazol-3-amine

    • This step requires a careful choice of methylation to avoid over-methylation. A possible approach is reductive amination.

    • Dissolve 9-Methyl-9H-carbazol-3-amine (1 equivalent) and formaldehyde (1.2 equivalents, 37% aqueous solution) in methanol.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with water and extract with dichloromethane.

    • Dry the organic layer and concentrate. Purify by column chromatography.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation Protocols

3.2.1. GSK-3β Inhibition Assay (Kinase-Glo® Assay)

This protocol is adapted from standard kinase assay procedures and is designed to quantify the inhibitory effect of N,9-Dimethyl-9H-carbazol-3-amine on GSK-3β activity.

  • Principle: This is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates higher kinase activity, and a restoration of signal in the presence of an inhibitor indicates inhibition.

  • Materials:

    • Recombinant human GSK-3β enzyme.

    • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • ATP.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • N,9-Dimethyl-9H-carbazol-3-amine (test compound) dissolved in DMSO.

    • Positive control inhibitor (e.g., CHIR99021).

    • White, opaque 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in kinase buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add 5 µL of the diluted compound or control. For the "no inhibitor" control, add 5 µL of kinase buffer with DMSO.

    • Add 10 µL of a solution containing the GSK-3β enzyme and substrate peptide to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km for GSK-3β.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

3.2.2. Neuroprotection Assay (H₂O₂-Induced Oxidative Stress in SH-SY5Y cells)

This protocol assesses the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

  • Principle: SH-SY5Y human neuroblastoma cells are pre-treated with the test compound and then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis. Cell viability is then measured to determine the protective effect of the compound.

  • Materials:

    • SH-SY5Y cells.

    • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • N,9-Dimethyl-9H-carbazol-3-amine dissolved in DMSO.

    • Hydrogen peroxide (H₂O₂).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

    • 96-well cell culture plates.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

    • Treat the cells with various concentrations of N,9-Dimethyl-9H-carbazol-3-amine for 2 hours. Include a vehicle control (DMSO) and a "no treatment" control.

    • Induce oxidative stress by adding H₂O₂ to the wells (final concentration to be optimized, typically 100-200 µM), except for the "no treatment" control wells.

    • Incubate for another 24 hours.

    • Assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the "no treatment" control.

    • Plot cell viability against the concentration of the test compound to evaluate the dose-dependent neuroprotective effect.

In Vivo Evaluation Protocol (Scopolamine-Induced Amnesia Model)

This protocol provides a framework for assessing the cognitive-enhancing effects of N,9-Dimethyl-9H-carbazol-3-amine in a mouse model of Alzheimer's disease-related memory impairment.

  • Principle: Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits in rodents, mimicking some of the cognitive symptoms of Alzheimer's disease. The ability of a test compound to reverse these deficits is a measure of its potential therapeutic efficacy.

  • Animals: Adult male C57BL/6 mice.

  • Materials:

    • N,9-Dimethyl-9H-carbazol-3-amine formulated for oral or intraperitoneal administration.

    • Scopolamine hydrobromide.

    • Vehicle (e.g., saline with 0.5% Tween 80).

    • Morris Water Maze or Y-maze apparatus.

  • Procedure (Morris Water Maze):

    • Acquisition Phase (4 days):

      • Divide mice into groups: Vehicle, Scopolamine + Vehicle, Scopolamine + Test Compound (at various doses).

      • Administer the test compound or vehicle 60 minutes before each training session.

      • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before each training session.

      • Train each mouse in the Morris water maze to find a hidden platform (4 trials per day). Record the escape latency (time to find the platform).

    • Probe Trial (Day 5):

      • Remove the platform from the maze.

      • Administer the treatments as in the acquisition phase.

      • Allow each mouse to swim freely in the maze for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Acquisition Phase: Analyze the escape latency over the 4 days of training using a two-way ANOVA. A significant improvement in the test compound group compared to the scopolamine group indicates a learning enhancement effect.

    • Probe Trial: Analyze the time in the target quadrant and platform crossings using a one-way ANOVA followed by a post-hoc test. A significant increase in these parameters in the test compound group compared to the scopolamine group indicates memory improvement.

Data Presentation

Quantitative data from the in vitro and in vivo experiments should be summarized in tables for clarity and ease of comparison.

Table 1: In Vitro Activity of N,9-Dimethyl-9H-carbazol-3-amine

AssayEndpointResult
GSK-3β InhibitionIC₅₀ (µM)TBD
Neuroprotection (vs. H₂O₂)EC₅₀ (µM)TBD

Table 2: In Vivo Efficacy in Scopolamine-Induced Amnesia Model

Treatment GroupEscape Latency (Day 4, sec)Time in Target Quadrant (sec)
VehicleMean ± SEMMean ± SEM
Scopolamine + VehicleMean ± SEMMean ± SEM
Scopolamine + Compound (X mg/kg)Mean ± SEMMean ± SEM

Conclusion

N,9-Dimethyl-9H-carbazol-3-amine is a promising scaffold for the development of novel therapeutics for neurodegenerative diseases. The protocols detailed in this guide provide a comprehensive framework for its synthesis and for the rigorous evaluation of its potential as a neuroprotective agent and GSK-3β inhibitor. The successful execution of these experiments will provide crucial data to validate this compound as a lead for further optimization and preclinical development.

References

  • Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation. Academia.edu. Available at: [Link]

  • N,9-Dimethyl-9H-carbazol-3-amine. PubChem. Available at: [Link]

  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. PMC. Available at: [Link]

  • Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation. PubMed. Available at: [Link]

  • Discovery of novel GSK-3β inhibitors with potent in vitro and in vivo activities and excellent brain permeability using combined ligand- and structure-based virtual screening. PubMed. Available at: [Link]

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. ResearchGate. Available at: [Link]

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Bentham Science. Available at: [Link]

  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. MDPI. Available at: [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. PMC. Available at: [Link]

  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PMC. Available at: [Link]

  • N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. MDPI. Available at: [Link]

  • Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. Available at: [Link]

  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. ACS Publications. Available at: [Link]

  • New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 - International Journal of Pharmaceutical Sciences Review and Research. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as. Semantic Scholar. Available at: [Link]

  • Carbazole-based semicarbazones and hydrazones as multifunctional anti-Alzheimer agents. Taylor & Francis Online. Available at: [Link]

  • Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. PubMed. Available at: [Link]

  • Novel carbazole-stilbene hybrids as multifunctional anti-Alzheimer agents. PubMed. Available at: [Link]

  • Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease. ResearchGate. Available at: [Link]

  • Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. KTU ePubl. Available at: [Link]

  • A review on the biological potentials of carbazole and its derived products. SpringerLink. Available at: [Link]

  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PMC. Available at: [Link]

  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PubMed. Available at: [Link]

  • (PDF) N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. ResearchGate. Available at: [Link]

  • Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry. MDPI. Available at: [Link]

  • Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. PMC. Available at: [Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PMC. Available at: [Link]

  • The neuroprotective potential of carbazole in traumatic brain injury. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. ScienceDirect. Available at: [Link]

  • N,N-Dimethyl-9H-carbazol-3-amine — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Method

Application Note: Advanced Protocol for the Purification and Crystallization of N,9-Dimethyl-9H-carbazol-3-amine

Introduction & Mechanistic Rationale N,9-Dimethyl-9H-carbazol-3-amine (CAS 5416-98-8) is a highly valued intermediate in the synthesis of advanced optoelectronic materials and potent pharmaceutical therapeutics, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N,9-Dimethyl-9H-carbazol-3-amine (CAS 5416-98-8) is a highly valued intermediate in the synthesis of advanced optoelectronic materials and potent pharmaceutical therapeutics, including highly cytotoxic anti-mitotic agents[1]. The synthesis of this compound typically involves the N-alkylation or amination of a carbazole precursor, which inevitably leaves behind a complex crude matrix containing unreacted starting materials, over-alkylated byproducts, and oxidative degradation products.

As a Senior Application Scientist, I approach the purification of this molecule not as a mechanical sequence of steps, but as a chemically logical progression. The structural anatomy of N,9-Dimethyl-9H-carbazol-3-amine dictates our strategy: it possesses a rigid, lipophilic carbazole core (LogP ~3.3) and a basic secondary amine at the 3-position[2]. Crucially, the nitrogen atom at the 9-position of the carbazole ring is part of an aromatic system and is electronically delocalized, rendering it non-basic.

We exploit this differential basicity. By employing a targeted acid-base liquid-liquid extraction, we can selectively protonate the 3-amine, pulling the target molecule into an aqueous phase while leaving non-basic carbazole impurities in the organic waste. Following this chemical sieve, a thermodynamically controlled solvent crystallization is utilized to reject structurally similar trace impurities, leveraging the steep temperature-dependent solubility of carbazole derivatives in alcoholic solvents[3].

Physicochemical Profile

Understanding the quantitative parameters of the target molecule is essential for optimizing partition coefficients during extraction and calculating supersaturation during crystallization.

PropertyValueCausality / Experimental Implication
IUPAC Name N,9-dimethylcarbazol-3-amineDefines the core structure and functional groups[2].
CAS Number 5416-98-8Standard identifier for commercial sourcing[4].
Molecular Weight 210.27 g/mol Used for precise molarity and yield calculations[2].
LogP (XLogP3) 3.3High lipophilicity; necessitates non-polar or moderately polar organic solvents (e.g., EtOAc, DCM) for initial dissolution[2].
Boiling Point 410.9 °C at 760 mmHgHigh boiling point indicates low volatility; safe for vacuum drying[4].
Flash Point 202.3 °CHigh thermal stability during hot filtration steps[4].

Experimental Workflow

The following diagram outlines the self-validating purification system, moving from a heterogeneous crude mixture to a highly pure crystalline solid.

Workflow Crude Crude N,9-Dimethyl-9H-carbazol-3-amine Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Acid Extraction (1M HCl) Amine partitions to Aqueous Dissolve->AcidExt OrgWaste Organic Layer (Non-basic Impurities) AcidExt->OrgWaste Discard AqLayer Aqueous Layer (Protonated Amine) AcidExt->AqLayer BaseExt Basification (2M NaOH) & Back-Extraction AqLayer->BaseExt OrgLayer2 Organic Layer (Free Base) BaseExt->OrgLayer2 Concentrate Concentration in vacuo OrgLayer2->Concentrate Crystallize Recrystallization (Ethanol) Concentrate->Crystallize Pure Pure Crystalline Product (>99% Purity) Crystallize->Pure

Figure 1: Workflow for the acid-base extraction and crystallization of the carbazole derivative.

Detailed Methodologies

Phase 1: Acid-Base Liquid-Liquid Extraction (Chemical Sieve)

This phase isolates the target compound based on its pKa, stripping away neutral and acidic impurities.

  • Initial Dissolution: Dissolve 10.0 g of the crude N,9-Dimethyl-9H-carbazol-3-amine in 150 mL of Ethyl Acetate (EtOAc). Ensure complete dissolution; if particulate matter remains, perform a standard filtration.

  • Acidic Partitioning: Transfer the organic solution to a separatory funnel. Add 100 mL of 1M Hydrochloric Acid (HCl). Shake vigorously and vent.

    • Causality: The 1M HCl protonates the secondary 3-amine, converting it into a highly polar ammonium hydrochloride salt. This shifts its solubility preference entirely to the aqueous phase.

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous layer.

    • Self-Validation: Perform Thin Layer Chromatography (TLC) on the remaining organic layer. The target spot (visualized under UV 254 nm) should be completely absent, confirming quantitative extraction. Discard the organic layer containing non-basic impurities.

  • Basification: Cool the collected aqueous layer in an ice bath (to mitigate exothermic neutralization). Slowly add 2M Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches 10-11 (verify with pH paper).

    • Causality: The alkaline environment deprotonates the ammonium salt, regenerating the lipophilic free base. The solution will become cloudy as the free base precipitates out of the aqueous phase.

  • Back-Extraction: Add 150 mL of fresh EtOAc to the basified aqueous mixture. Shake and separate. The free base will partition back into the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove trace water. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a semi-pure solid.

Phase 2: Thermodynamically Controlled Crystallization

While extraction isolates the compound chemically, crystallization purifies it structurally. We utilize Ethanol, a standard solvent for carbazole derivatives, due to its optimal solubility gradient[3].

  • Solvent Saturation: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of absolute Ethanol (approx. 3-5 mL per gram of solute) and heat to reflux (78 °C) until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): Quickly pass the boiling solution through a pre-warmed fluted filter paper to remove any insoluble dust or polymerized trace impurities.

  • Controlled Nucleation: Allow the clear, hot filtrate to cool to room temperature slowly (over 2-3 hours) without agitation.

    • Causality: Slow cooling allows the system to enter the metastable zone gently, promoting the formation of a few localized nuclei that grow into large, high-purity crystals. Rapid cooling (shock crystallization) would cause sudden supersaturation, leading to rapid precipitation that traps impurities within the crystal lattice.

  • Maximum Yield Maturation: Once the solution reaches room temperature and crystal growth is visible, transfer the flask to a refrigerator (4 °C) for an additional 4 hours to depress the solubility further and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol to displace the impurity-laden mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Thermo Sub1 Undersaturated Solution (Hot) Sub2 Supersaturated Solution (Cooling) Sub1->Sub2 Temp Decrease Sub3 Metastable Zone (Nucleation) Sub2->Sub3 Overcoming Activation Energy Sub4 Crystal Growth (Lattice Formation) Sub3->Sub4 Solute Deposition Sub5 Thermodynamic Equilibrium (Solid + Mother Liquor) Sub4->Sub5 Saturation Limit

Figure 2: Thermodynamic pathway of the ethanol-based cooling crystallization process.

Analytical Validation

To ensure the protocol acts as a self-validating system, the final crystalline product must be subjected to the following analytical checks:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 column using an Acetonitrile/Water gradient. The target peak should integrate to >99% Area under the Curve (AUC).

  • 1 H NMR (300 MHz, CDCl 3​ ): Confirm the structural integrity. You must observe two distinct aliphatic methyl singlets: one for the N-methyl group on the 3-amine, and one for the 9-methyl group on the carbazole core, alongside the characteristic aromatic multiplet of the carbazole backbone[1].

  • Melting Point: A sharp melting point range ( ΔT≤2 °C) will confirm the removal of lattice-disrupting impurities.

References

  • National Center for Biotechnology Information (PubChem). N,9-Dimethyl-9H-carbazol-3-amine (CID 222071). Retrieved from[Link][2]

  • Messaoudi, S., et al. (2019). N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. European Journal of Medicinal Chemistry. Retrieved from[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of N,9-Dimethyl-9H-carbazol-3-amine

Welcome to the Technical Support Center for carbazole derivative synthesis. This guide is engineered for researchers and drug development professionals experiencing bottleneck yields when synthesizing N,9-Dimethyl-9H-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbazole derivative synthesis. This guide is engineered for researchers and drug development professionals experiencing bottleneck yields when synthesizing N,9-Dimethyl-9H-carbazol-3-amine .

Depending on your starting materials, synthesis typically follows one of two pathways: the reduction of a formylated intermediate or the cross-coupling of a halogenated carbazole. Below, we troubleshoot the mechanistic failures inherent to both routes and provide self-validating protocols to ensure high-yield recovery.

Pathway Visualization

SynthesisRoutes A 3-Amino-9-methylcarbazole B Formylation (HCO2Et) A->B Step 1a C Reduction (LiAlH4) B->C Step 1b F N,9-Dimethyl-9H-carbazol-3-amine C->F High Yield D 3-Bromo-9-methylcarbazole E Buchwald-Hartwig (MeNH2·HCl, Pd-G3) D->E Step 2 E->F Optimized

Synthetic routes to N,9-Dimethyl-9H-carbazol-3-amine via reduction or cross-coupling.

FAQ 1: Over-Alkylation in the Reductive Amination Route

Q: When I attempt to methylate 3-amino-9-methylcarbazole using methyl iodide (MeI) or reductive amination with formaldehyde, I predominantly isolate the N,N,9-trimethyl byproduct. Why does this happen, and how can I achieve strict mono-methylation?

The Causality: Direct alkylation of primary aromatic amines is notoriously difficult to arrest at the mono-alkylated stage. Once the first methyl group is added, its electron-donating inductive effect increases the nucleophilicity of the secondary amine nitrogen. Consequently, the reaction rate for the second alkylation ( k2​ ) is faster than the first ( k1​ ), leading to rapid over-alkylation. Even with stoichiometric control of formaldehyde during standard reductive amination, localized concentration gradients will yield a statistical mixture of unreacted primary, secondary, and tertiary amines.

The Solution: To bypass the kinetic trap of over-alkylation, you must alter the electronic properties of the intermediate. The most reliable method is a Formylation-Reduction sequence . By reacting the primary amine with ethyl formate, you generate a formamide. The carbonyl group withdraws electron density, completely deactivating the nitrogen toward further electrophilic attack. Subsequent reduction with Lithium Aluminum Hydride (LiAlH 4​ ) cleanly yields the secondary methylamine.

Table 1: Quantitative Comparison of Mono-Methylation Strategies
MethodReagentsPrimary Amine RemainingTarget Yield (Secondary)Over-Alkylation (Tertiary)
Direct Alkylation MeI, K 2​ CO 3​ , DMF15%25% 60%
Reductive Amination CH 2​ O, NaBH 3​ CN, MeOH10%45% 45%
Formylation-Reduction 1. HCO 2​ Et 2. LiAlH 4​ , THF< 1%> 92% < 1%

FAQ 2: Catalyst Deactivation in the Cross-Coupling Route

Q: My Buchwald-Hartwig coupling of 3-bromo-9-methylcarbazole with methylamine stalls at <40% conversion. How do I prevent catalyst deactivation and improve my yield?

The Causality: Coupling gaseous or aqueous methylamine is mechanistically hostile to standard Palladium catalysts. Aqueous methylamine introduces water, which hydrolyzes the active Pd(II)-aryl complex, leading to debromination (yielding 9-methylcarbazole) rather than amination. Furthermore, small, unhindered primary amines like methylamine can coordinate twice to the Palladium center, forming an off-cycle, thermodynamically stable bis-amine Pd(II) complex that halts the catalytic cycle[1].

The Solution: As demonstrated in recent optimizations of [2], you must use methylamine hydrochloride paired with a strong, non-nucleophilic base (e.g., NaOtBu) in strictly anhydrous conditions. To prevent bis-amine coordination, utilize a bulky, electron-rich biarylphosphine ligand like BrettPhos or t-BuXPhos . These ligands enforce a mono-ligated Pd(0) state and accelerate reductive elimination. Finally, use a pre-activated catalyst like BrettPhos Pd G3 to avoid the need for in situ reduction of Pd(II) to Pd(0), which often consumes your ligand or amine.

Table 2: Buchwald-Hartwig Optimization Matrix for 3-Bromo-9-methylcarbazole
Pre-CatalystLigandBaseSolventConversionTarget Yield
Pd(OAc) 2​ BINAPCs 2​ CO 3​ Toluene45%38%
Pd 2​ (dba) 3​ XPhosNaOtBu1,4-Dioxane70%62%
BrettPhos Pd G3 BrettPhos NaOtBu THF > 98% 94%

Validated Experimental Protocols

Protocol A: Formylation-Reduction Sequence

Use this protocol if starting from 3-amino-9-methylcarbazole.

Step 1: Formylation

  • Dissolve 3-amino-9-methylcarbazole (1.0 eq) in neat ethyl formate (10 volumes).

  • Reflux the mixture at 60°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Check: Spot the reaction on a TLC plate (Hexanes/EtOAc 7:3). The highly fluorescent primary amine spot should be completely absent. IR spectroscopy of a crude aliquot must show a strong amide C=O stretch at ~1680 cm⁻¹.

  • Concentrate under reduced pressure to yield the crude formamide as an off-white solid.

Step 2: Reduction

  • Suspend LiAlH 4​ (2.5 eq) in anhydrous THF at 0°C under argon.

  • Add the crude formamide dropwise as a solution in anhydrous THF.

  • Reflux at 70°C for 4 hours.

  • Self-Validation Check (Fieser Quench): Cool to 0°C. For every x grams of LiAlH 4​ used, strictly add x mL of water, followed by x mL of 15% NaOH, and finally 3x mL of water. Validation: If the quench is successful, a granular white precipitate of aluminum salts will form. If the mixture is a gelatinous gray paste, the reduction is incomplete or the quench was rushed.

  • Filter through Celite, concentrate, and purify via flash chromatography to yield N,9-Dimethyl-9H-carbazol-3-amine.

Protocol B: Optimized Buchwald-Hartwig Amination

Use this protocol if starting from 3-bromo-9-methylcarbazole.

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-9-methylcarbazole (1.0 eq), methylamine hydrochloride (1.5 eq), BrettPhos Pd G3 (2 mol%), BrettPhos ligand (2 mol%), and NaOtBu (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (0.2 M) via syringe.

  • Heat the sealed reaction mixture to 80°C.

  • Self-Validation Check (Activation): Within 5 to 10 minutes of heating, the heterogeneous yellow suspension must transition to a homogeneous dark red/brown solution. This color shift is the visual confirmation of the pre-catalyst activating into the active LPd(0) species.

  • Stir for 6 hours.

  • Self-Validation Check (Completion): Analyze via LC-MS. The presence of debrominated 9-methylcarbazole indicates moisture contamination. If the starting material peak is <2%, the reaction is complete.

  • Cool to room temperature, dilute with EtOAc, wash with water, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

References

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed / Journal of Organic Chemistry. URL:[Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC / National Institutes of Health. URL:[Link]

Sources

Optimization

Overcoming solubility issues of N,9-Dimethyl-9H-carbazol-3-amine in polar solvents

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Polar Solvents Welcome to the technical support center for N,9-Dimethyl-9H-carbazol-3-amine. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Polar Solvents

Welcome to the technical support center for N,9-Dimethyl-9H-carbazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in polar and aqueous solvent systems. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Root Cause of Poor Solubility

This section addresses the fundamental reasons behind the solubility issues of N,9-Dimethyl-9H-carbazol-3-amine. Understanding these principles is the first step toward devising a successful solubilization strategy.

Q1: Why is N,9-Dimethyl-9H-carbazol-3-amine so difficult to dissolve in polar solvents like water or aqueous buffers?

A1: The poor aqueous solubility of N,9-Dimethyl-9H-carbazol-3-amine is a direct consequence of its molecular structure. Several key features contribute to this issue:

  • Hydrophobic Carbazole Core: The core of the molecule is a tricyclic aromatic system known as a carbazole. This large, rigid, and planar structure is inherently hydrophobic (lipophilic), meaning it repels water molecules and prefers non-polar environments.[1]

  • High Crystal Lattice Energy: The planarity of the carbazole ring allows molecules to stack efficiently in the solid state, leading to strong intermolecular forces (pi-pi stacking).[1] These forces create a stable crystal lattice that requires a significant amount of energy to break apart, a process that is energetically unfavorable in water.[2]

  • Dominant Non-Polar Character: While the molecule contains a tertiary amine group (-N(CH₃)₂) which adds some polarity, its influence is outweighed by the large, non-polar carbazole scaffold. For an amine to be water-soluble, the polar amine group must be able to overcome the hydrophobicity of the carbon chains; generally, this is only the case for amines with six or fewer carbon atoms.[3] N,9-Dimethyl-9H-carbazol-3-amine, with its 14 carbon atoms, is dominated by its non-polar character.

Q2: My stock solution is prepared in DMSO, but the compound precipitates when I dilute it into my aqueous experimental buffer. Why does this happen and what can I do?

A2: This is a very common and critical issue known as "precipitation upon dilution."

  • Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving N,9-Dimethyl-9H-carbazol-3-amine at high concentrations.[1][4] However, when you introduce a small volume of this DMSO stock into a large volume of an aqueous buffer, you are drastically changing the solvent environment. The compound, which was stable in the organic environment of DMSO, is suddenly exposed to a highly polar aqueous environment where its solubility is exceedingly low. This rapid change forces the compound out of the solution, causing it to precipitate.

  • Troubleshooting & Optimization: The key is to maintain the compound's solubility in the final aqueous solution. This can be achieved by:

    • Lowering the Final Concentration: The most straightforward solution is to determine the maximum achievable concentration in the final buffer that avoids precipitation.

    • Modifying the Final Buffer: Instead of diluting into a purely aqueous buffer, modify the buffer using the techniques described in Section 2, such as adjusting the pH or including a co-solvent.[1]

    • Changing the Dilution Method: Add the DMSO stock to your buffer drop-wise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

Section 2: Core Strategies for Enhancing Aqueous Solubility

This section provides actionable strategies and step-by-step protocols to improve the solubility of N,9-Dimethyl-9H-carbazol-3-amine in your working solutions. The following workflow diagram provides a high-level overview of the decision-making process.

G cluster_ph cluster_cosolvent cluster_surfactant start Insolubility Issue in Aqueous Buffer check_ph Is the compound's amine group accessible for protonation? start->check_ph protocol_ph Strategy 1: pH Adjustment (Protonate to form a soluble salt) Follow Protocol 2.1 check_ph->protocol_ph Yes ph_yes check_cosolvent Is a small percentage of organic solvent acceptable in the experiment? check_ph->check_cosolvent No/ Insufficient ph_no ph_yes YES ph_no NO / Insufficient protocol_ph->check_cosolvent If insufficient protocol_cosolvent Strategy 2: Co-Solvency (Reduce solvent polarity) Follow Protocol 2.2 check_cosolvent->protocol_cosolvent Yes cosolvent_yes check_surfactant Can surfactants be tolerated in the assay? check_cosolvent->check_surfactant No/ Insufficient cosolvent_no cosolvent_yes YES cosolvent_no NO / Insufficient protocol_cosolvent->check_surfactant If insufficient protocol_surfactant Strategy 3: Surfactant Solubilization (Form micelles to encapsulate) Follow Protocol 2.3 check_surfactant->protocol_surfactant Yes surfactant_yes end_point Consider advanced formulation (e.g., cyclodextrins, solid dispersions) check_surfactant->end_point No surfactant_no surfactant_yes YES surfactant_no NO protocol_surfactant->end_point If insufficient

Caption: A decision-making workflow for troubleshooting solubility.

Strategy 1: pH Adjustment (Salt Formation)
  • Scientific Principle: This is often the most effective and preferred method for ionizable compounds.[5] N,9-Dimethyl-9H-carbazol-3-amine is a basic compound due to its tertiary amine group. By lowering the pH of the aqueous solvent, you can protonate this amine group. The resulting cationic salt (an ammonium salt) is significantly more polar and, therefore, more soluble in water than the neutral free base form.[6][] For weakly basic drugs, a lower pH leads to the ionized form, which has greater solubility.[6]

  • Experimental Protocol 2.1: Solubilization via pH Adjustment

    • Determine Target pH: To effectively protonate an amine, the pH of the solution should be at least two units below its pKa.[8] While the specific pKa for this exact molecule is not readily published, the pKa of similar aromatic amines suggests a target pH of 4.0-5.0 is a reasonable starting point.

    • Prepare Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) and adjust its pH to the target value (e.g., pH 4.5) using a strong acid like HCl.

    • Prepare Compound Slurry: Weigh the required amount of N,9-Dimethyl-9H-carbazol-3-amine and add it to a small volume of the acidic buffer. It will likely not dissolve at this stage and will form a slurry.

    • Dissolution: Sonicate the slurry in a bath sonicator for 15-30 minutes. Gentle warming (30-40°C) can also be applied to increase the rate of dissolution.[9][10]

    • Clarification: Once dissolved, the solution should be clear. If any particulates remain, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

    • Verification: It is advisable to confirm the final concentration of the filtered solution using an analytical method like HPLC-UV or UV-Vis spectroscopy.[11]

Strategy 2: Co-Solvency
  • Scientific Principle: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[12] This reduction in polarity makes the environment more favorable for hydrophobic compounds like N,9-Dimethyl-9H-carbazol-3-amine, thereby increasing their solubility.[4][] Co-solvents can increase the solubility of poorly soluble compounds by several orders of magnitude.[4][12]

  • Data Table 2.1: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Starting ConcentrationKey Properties & Considerations
Ethanol1-10% (v/v)Low toxicity, volatile. Can affect cell membranes at higher concentrations.
Propylene Glycol1-20% (v/v)Low volatility, viscous. Generally well-tolerated in cell-based assays.
Polyethylene Glycol 400 (PEG 400)5-30% (v/v)Non-volatile, viscous. Excellent solubilizing agent for many compounds.
Dimethyl Sulfoxide (DMSO)0.1-1% (v/v)Excellent solubilizer but can have biological effects and be cytotoxic at >1%.[4]
  • Experimental Protocol 2.2: Solubilization using a Co-solvent

    • Select Co-solvent: Choose a co-solvent from Table 2.1 that is compatible with your downstream application.

    • Prepare Co-solvent/Buffer Mix: Prepare your experimental buffer containing the desired final percentage of the co-solvent. For example, for a 10% ethanol solution, add 10 mL of ethanol to 90 mL of your buffer.

    • Prepare Stock Solution: Dissolve your N,9-Dimethyl-9H-carbazol-3-amine in 100% of the chosen co-solvent (or DMSO) to create a concentrated stock.

    • Dilution: Slowly add the stock solution drop-wise into the co-solvent/buffer mix from step 2 while vortexing vigorously. This gradual introduction into a more favorable environment helps prevent precipitation.

    • Observation: Visually inspect the final solution for any signs of precipitation. If the solution is hazy, sonication may help clarify it.

Strategy 3: Surfactants (Micellar Solubilization)
  • Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles.[5] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic carbazole portion of your compound can partition into the hydrophobic core of the micelle, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous solution.[1][6]

  • Experimental Protocol 2.3: Solubilization using Surfactants

    • Select Surfactant: For biological applications, non-ionic surfactants are generally preferred due to lower toxicity. Common choices include Tween® 80 or Pluronic® F-68.

    • Prepare Surfactant Solution: Prepare your experimental buffer containing the surfactant at a concentration above its CMC (typically 0.1% to 1% w/v).

    • Add Compound: Add the solid N,9-Dimethyl-9H-carbazol-3-amine directly to the surfactant-containing buffer.

    • Dissolution: Stir the mixture at room temperature. Gentle heating (40-50°C) and sonication can significantly accelerate the dissolution process by promoting micelle formation and encapsulation.[9]

    • Clarification: Once dissolved, filter the solution through a 0.22 µm syringe filter.

Section 3: FAQ & Troubleshooting Summary

Q3: Which method is the best one to start with?

A3: Always start with pH adjustment if your experimental system can tolerate a lower pH. It is a clean and highly effective method that directly modifies the compound itself to be more soluble. If pH adjustment is not feasible or insufficient, co-solvency is the next logical step, followed by surfactants.

Q4: How can I measure the actual solubility of my compound in a specific buffer?

A4: The gold-standard is the shake-flask method .[13] An excess amount of the solid compound is added to your buffer of choice. The mixture is then agitated (e.g., on a shaker) at a constant temperature for 24-48 hours to ensure equilibrium is reached. Afterward, the suspension is filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is measured analytically, typically by HPLC-UV, GC-MS, or NMR spectroscopy.[11][13][14]

Q5: Are there any safety concerns with N,9-Dimethyl-9H-carbazol-3-amine or the solvents?

A5: Yes. According to safety data sheets, carbazole and its derivatives should be handled with care. They can be skin and eye irritants.[15] Some carbazoles are suspected of being carcinogenic.[16] Always handle the compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Review the Safety Data Sheet (SDS) for N,9-Dimethyl-9H-carbazol-3-amine and all solvents before beginning your work.[15][16]

G cluster_molecule N,9-Dimethyl-9H-carbazol-3-amine (Insoluble) cluster_solutions Solubilization Mechanisms mol Hydrophobic Carbazole Core Tertiary Amine Group ph pH Adjustment Protonated Amine (Cationic Salt) (Increased Polarity) mol:f1->ph:f0 Add Acid (H⁺) (pH < pKa) cosolvent Co-Solvency Compound in Water/Organic Mix (Reduced Solvent Polarity) mol:f0->cosolvent:f0 Add Co-solvent (e.g., PEG 400) surfactant Surfactant Micelle Compound in Hydrophobic Core (Encapsulation) mol:f0->surfactant:f0 Add Surfactant (e.g., Tween® 80)

Caption: Mechanisms for enhancing the aqueous solubility of the compound.

References

  • Patel, K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Mäkelä, M., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, ACS Publications. Available from: [Link]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Available from: [Link]

  • Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, PMC - NIH. Available from: [Link]

  • Kaur, H., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Alhajj, N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, PMC. Available from: [Link]

  • NextSDS. N,N-Dimethyl-9H-carbazol-3-amine — Chemical Substance Information. Available from: [Link]

  • PubChem. N,9-Dimethyl-9H-carbazol-3-amine. Available from: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Google Patents. US3072662A - Separation of aromatic amines using alkylene carbonates.
  • ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water? Available from: [Link]

  • Journal of Molecular Liquids. (2023). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Available from: [Link]

  • StudyForce. (2019). Boiling Points and Solubility of Amines. YouTube. Available from: [Link]

  • Industrial & Engineering Chemistry Research. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available from: [Link]

  • LibreTexts. Solubility of Organic Compounds. Available from: [Link]

  • Journal of Pharmaceutical Analysis. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. Available from: [Link]

  • MDPI. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Available from: [Link]

  • Organic Process Research & Development. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available from: [Link]

  • Royal Society of Chemistry. (2022). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. PMC. Available from: [Link]

  • Industrial & Engineering Chemistry Research. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Available from: [Link]

  • ACS Omega. (2020). Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. Available from: [Link]

  • Yakugaku Zasshi. (2021). [Development of New Synthetic Methods for Carbazole Compounds Aimed at Drug Discovery and Exploratory Research on Pharmaceutical Materials]. PubMed. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • RSC Publishing. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Available from: [Link]

  • MDPI. (2023). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Reddit. (2026). Any thoughts regarding the synthesis of this? Available from: [Link]

  • Pearson. Given the data in Problem 47: b. What pH would you make the water layer... Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. Available from: [Link]

  • Frontiers in Chemistry. (2023). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Available from: [Link]

  • Chemical Engineering Journal. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Available from: [Link]

  • Wikipedia. 3-Amino-9-ethylcarbazole. Available from: [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Available from: [Link]

  • Quora. (2018). Are amines soluble in organic solvents? Available from: [Link]

Sources

Troubleshooting

Preventing oxidative degradation of N,9-Dimethyl-9H-carbazol-3-amine during storage

Welcome to the Technical Support Center for API and chemical intermediate handling. This guide is specifically engineered for researchers and drug development professionals dealing with the storage and handling of N,9-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API and chemical intermediate handling. This guide is specifically engineered for researchers and drug development professionals dealing with the storage and handling of N,9-Dimethyl-9H-carbazol-3-amine (PubChem CID: 222071)[1].

Due to its electron-rich aromatic system, this secondary amine is highly susceptible to oxidative degradation. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compound from synthesis to assay.

Part 1: Mechanistic Insight into Amine Oxidation

To prevent degradation, we must first understand its causality. Amines contain a nitrogen atom with a lone pair of electrons, making them highly reactive toward atmospheric oxygen and other oxidizing agents[2]. In carbazole derivatives, the electron-donating nature of the methyl groups further increases electron density, lowering the activation energy for oxidation.

When exposed to ambient oxygen, ultraviolet (UV) light, or trace transition metals, the amine undergoes a radical initiation step. This forms an amine radical cation, which rapidly reacts with molecular oxygen to form hydroperoxide intermediates[2]. These intermediates either decompose into N-oxides or trigger autocatalytic polymerization, resulting in the dark brown discoloration typical of degraded aromatic amines[3].

OxidationPathway A N,9-Dimethyl-9H-carbazol-3-amine (Intact API) B Amine Radical Cation (Initiation) A->B O2 / UV Light / Heat C Hydroperoxide Intermediate (Propagation) B->C +O2 / H-abstraction C->B Autocatalytic loop D N-Oxides & Polymeric Species (Degradation Products) C->D Decomposition

Oxidative degradation pathway of carbazole-3-amines.

Part 2: Troubleshooting & FAQs

Q1: My batch of N,9-Dimethyl-9H-carbazol-3-amine turned from a pale powder to dark brown. What happened, and can it be salvaged? Causality: This discoloration is the visual hallmark of oxidative degradation. Elevated temperatures increase the kinetic energy of the molecules, accelerating their reaction with atmospheric oxygen to form extended conjugated polymeric species[2][4]. Action: If the discoloration is minor, the material can sometimes be salvaged via flash chromatography or recrystallization. However, for sensitive downstream applications or GMP workflows, the degraded batch must be discarded and replaced with a fresh, unopened batch[3].

Q2: Should we add antioxidants to the neat compound to prevent oxidation? Causality: While phenolic antioxidants (like BHT) or inorganic inhibitors (like Potassium Iodide) are highly effective at quenching radicals or decomposing hydroperoxides in amine solvents[2][5], adding them to a pure solid API introduces deliberate impurities. Action: Do not use antioxidants unless you are formulating a final drug product. For storage of the pure intermediate, physical exclusion of oxygen and light is the only authoritative standard[3].

Q3: How do we align our storage protocol with ICH Q1A guidelines? Causality: The International Council for Harmonisation (ICH) Q1A(R2) guidelines dictate that stability testing must provide evidence on how drug quality varies over time under the influence of temperature, humidity, and light[6][7]. Action: You must establish a self-validating system. Store your primary batch under optimal conditions (Argon, -20°C, dark) and simultaneously subject a control aliquot to accelerated stress conditions (e.g., 40°C / 75% Relative Humidity)[6][8]. Periodic testing will prove that your storage method actively prevents the specific degradation pathways observed in the stressed control.

Part 3: Quantitative Data & Storage Parameters

To minimize volatility and maintain stability, environmental factors must be strictly controlled[4]. The table below summarizes the optimal storage parameters versus the accelerated stress conditions used to validate them.

ParameterOptimal Storage (Preservation)Accelerated Stress (ICH Q1A)Mechanistic Rationale
Temperature -20°C (Ultra-low freezer)40°C ± 2°CLow temperatures drastically reduce the kinetic energy required for autoxidation[2].
Atmosphere Argon (Inert Gas)Ambient Air (21% O2)Argon is heavier than Nitrogen, providing a superior blanket to exclude O2[3].
Humidity < 10% RH (Desiccated)75% ± 5% RHAmines are hygroscopic; moisture accelerates hydrolysis and acts as a solvent for oxidation[4].
Container Amber Glass (PTFE-lined)Clear GlassAmber glass blocks UV light, preventing photo-induced radical initiation[2][3].

Part 4: Self-Validating Experimental Workflows

A protocol is only scientifically sound if it contains internal controls that prove its efficacy. The following workflows ensure that your storage method is actively protecting the N,9-Dimethyl-9H-carbazol-3-amine.

Protocol A: Inert Atmosphere Aliquoting (The "Glovebox-Free" Method)

Repeatedly opening a bulk container introduces fresh oxygen and moisture, leading to rapid degradation.

  • Preparation: Bake amber glass vials and high-density polyethylene (HDPE) or PTFE-lined caps[4] in an oven at 120°C for 2 hours to remove surface moisture. Cool in a desiccator.

  • Aliquoting: Weigh the compound into single-use aliquots. This minimizes repeated freeze-thaw and oxygen exposure cycles[3].

  • Purging: Insert a needle connected to a low-pressure Argon line into the vial. Purge the headspace for 60 seconds. Argon displaces the oxygen and blankets the solid[3].

  • Sealing: Cap tightly with the PTFE-lined cap while simultaneously withdrawing the Argon needle. Wrap the cap junction tightly with Parafilm.

  • Storage: Transfer immediately to a monitored -20°C freezer[2].

Protocol B: Purity Verification & Validation (HPLC)

This step validates Protocol A by comparing the stored sample against a stressed control.

  • Sample Preparation: Dissolve 1 mg of the stored N,9-Dimethyl-9H-carbazol-3-amine in 1 mL of degassed, peroxide-free HPLC-grade acetonitrile[3].

  • Control Preparation: Prepare an identical solution using the sample subjected to ICH Q1A accelerated stress (40°C / 75% RH)[6].

  • Standard Preparation: Prepare a fresh calibration standard using a newly opened, high-purity reference standard[3].

  • Chromatography: Run the samples on a reverse-phase C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Validation Logic: Compare the chromatograms. The stressed control will exhibit new peaks (typically eluting earlier due to the increased polarity of N-oxides). If the stored sample matches the reference standard and lacks the degradation peaks of the stressed control, your storage protocol is successfully validated.

StorageWorkflow Step1 1. Baseline Purity Check (HPLC vs Standard) Step2 2. Single-Use Aliquoting into Amber Vials Step1->Step2 Step3 3. Inert Gas Purging (Argon Blanketing) Step2->Step3 Step4 4. PTFE-Lined Sealing & Parafilm Wrap Step3->Step4 Step5 5. Ultra-Low Temp Storage (-20°C or below) Step4->Step5 Step6 6. ICH Q1A Stability Monitoring (Validation) Step5->Step6

Self-validating storage and stability workflow for sensitive amines.

References

  • Source: ich.
  • Q1A(R2)
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F)
  • How to prevent the oxidation of Amine Catalyst?
  • Source: diplomatacomercial.
  • Source: nih.gov (PubChem)
  • Preventing oxidation of 2-(Allyloxy)
  • Source: acs.

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for N,9-Dimethyl-9H-carbazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N,9-Dimethyl-9H-carbazol-3-amine (CID 222071)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N,9-Dimethyl-9H-carbazol-3-amine (CID 222071)[1].

This molecule features an electron-rich carbazole core with a secondary amine at the 3-position. While the carbazole scaffold provides valuable optoelectronic and pharmacological properties, the basicity of the secondary amine makes purification on standard normal-phase silica gel notoriously difficult. This guide provides field-proven, self-validating methodologies to overcome severe tailing, co-elution, and degradation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does N,9-Dimethyl-9H-carbazol-3-amine streak severely on standard silica gel columns, resulting in poor recovery? A1: The root cause is a "double retention mechanism"[2]. Standard silica gel surfaces are heavily populated with slightly acidic silanol groups (Si-OH)[3]. The secondary amine on your carbazole acts as a Brønsted base. When the sample is loaded, the acidic silanols protonate the basic amine, leading to strong ionic and hydrogen-bonding interactions[3]. Instead of migrating purely based on polarity (adsorption), the molecule binds ionically to the stationary phase, which manifests as severe peak tailing, streaking across fractions, and irreversible adsorption[2].

Q2: How can I modify my mobile phase to prevent this acid-base interaction? A2: The most effective and standard practice is to add a basic modifier, such as 0.5%–2.0% (v/v) Triethylamine (TEA) or ammonia, to your mobile phase[3][4]. TEA acts as a sacrificial competitor. Because it is highly basic and present in vast excess, TEA strongly interacts with and "deactivates" the acidic silanol groups[2]. By blocking these sites, the carbazole amine is prevented from binding ionically, restoring the normal adsorption mechanism and yielding sharp, distinct peaks[3].

Q3: I added TEA, but I am still experiencing co-elution with structurally similar impurities (e.g., unmethylated precursors). What is the next step? A3: If mobile phase modifiers fail to provide sufficient selectivity, you must change the surface chemistry of the stationary phase. Switch to an amine-bonded silica column (e.g., KP-NH) [5][6]. Amine-functionalized silica provides a permanently alkaline surface environment (pH ~8)[5]. This entirely eliminates the problematic acid-base interaction without requiring mobile phase additives, allowing you to use simpler, less hazardous solvent systems (like Heptane/Ethyl Acetate) to achieve high-resolution separation of structurally similar basic byproducts[5][7].

Q4: My purified fractions are turning dark after solvent removal. What is happening? A4: Electron-rich aromatic amines are highly susceptible to air- and light-induced oxidation. Furthermore, the acidic nature of bare silica can catalyze the oxidative degradation of electron-rich molecules during the chromatographic run[4]. To prevent this, perform the chromatography using deactivated or amine-bonded columns, protect your collection flasks from ambient light (wrap in aluminum foil), and evaporate solvents under reduced pressure with an inert gas (nitrogen/argon) backfill.

Part 2: Visualizing the Workflow & Mechanisms

Workflow Step1 Analyze Crude Mixture (N,9-Dimethyl-9H-carbazol-3-amine) Step2 Perform TLC on Bare Silica Step1->Step2 Decision Is Amine Streaking Observed? Step2->Decision PathA Add 1-2% TEA to Mobile Phase (Deactivate Silanols) Decision->PathA Mild Streaking PathB Switch to Amine-Bonded Silica Column (KP-NH) Decision->PathB Severe Tailing / Degradation Final Proceed with Purification (Sharp Peak Elution) Decision->Final No Streaking PathA->Final PathB->Final

Caption: Troubleshooting workflow for resolving amine streaking during column chromatography.

Mechanism Silanol Acidic Silanol (Si-OH) on Silica Surface Tailing Strong Ionic / H-Bonding (Causes Peak Tailing) Silanol->Tailing Binds Deactivated Deactivated Silica Surface (TEA blocks Si-OH sites) Silanol->Deactivated Neutralized Analyte Carbazole Secondary Amine (Basic Analyte) Analyte->Tailing Binds Elution Normal Adsorption (Sharp Peak Elution) Analyte->Elution Passes freely TEA Triethylamine (TEA) Mobile Phase Modifier TEA->Deactivated Competes Deactivated->Elution Weak interaction

Caption: Mechanism of silanol deactivation using triethylamine (TEA) to prevent amine tailing.

Part 3: Quantitative Data & Material Selection

Table 1: Comparison of Stationary Phases for Carbazole Amines

Stationary PhaseSurface pHAdditive RequiredRetention MechanismBest Application
Bare Silica Gel Acidic (~5)Yes (TEA/NH₃)Adsorption / H-bondingNeutral compounds; robust molecules[4].
Amine-Bonded Silica Basic (~8)NoAdsorptionBasic amines; acid-labile compounds[6].
Basic Alumina Basic (~9-10)NoAdsorption / Ion-exchangeHighly basic amines requiring non-polar solvents.

Table 2: Recommended Solvent Systems and Modifiers

Solvent SystemModifierOptimal RatioCausality / Application
Hexane / EtOAcTriethylamine (TEA)0.5% - 2.0% v/vStandard normal phase; TEA competitively blocks acidic silanols[3].
DCM / MethanolAmmonium Hydroxide1.0% - 2.0% v/vHigh polarity mode; NH₄OH provides strong competition for silanols[3].
Heptane / EtOAcNoneN/AUsed exclusively with Amine-Bonded Silica; avoids salt formation[5].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation and Execution of a TEA-Deactivated Silica Gel Column

This protocol utilizes a self-validating TLC step to ensure the mobile phase is correctly optimized before committing the bulk sample.

  • Solvent Preparation: Mix Hexane and Ethyl Acetate in the ratio determined by your initial TLC. Add exactly 1% (v/v) Triethylamine (TEA) to the bulk mixture[3].

  • System Validation (TLC Check): Run a TLC of the crude mixture using the TEA-modified solvent.

    • Validation Check: If the carbazole spot is round and well-defined (Rf ~0.3), proceed to Step 3. If streaking persists, abort this protocol and move to Protocol 2.

  • Slurry Preparation: In a fume hood, add bare silica gel to an Erlenmeyer flask. Pour the TEA-modified solvent over the silica and stir gently. Allow the slurry to sit for 10–15 minutes. Causality: This incubation period ensures complete thermodynamic deactivation of the silanol groups prior to packing[2].

  • Column Packing: Pour the slurry into the glass column. Pass 2 to 3 column volumes of the TEA-modified mobile phase through the bed to fully equilibrate the system[3].

  • Sample Loading & Elution: Dissolve the crude N,9-Dimethyl-9H-carbazol-3-amine in the minimum amount of mobile phase. Apply evenly to the column head. Elute using the TEA-modified solvent.

  • Post-Processing: Pool the product fractions and evaporate under reduced pressure. Note: TEA (bp 89°C) will co-evaporate, but trace amounts may remain. High vacuum drying is required.

Protocol 2: Purification using Amine-Bonded Silica (Flash Chromatography)

Use this protocol if Protocol 1 fails the validation check or if absolute avoidance of TEA is required for downstream assays.

  • Column Selection: Select an appropriately sized amine-functionalized silica column (e.g., KP-NH or RediSep Amine) based on your crude mass[5][7].

  • Solvent Setup: Prepare a gradient system of Hexane and Ethyl Acetate. Do not add basic modifiers. Causality: The stationary phase is already permanently basic, making mobile phase additives redundant and potentially detrimental[6].

  • Equilibration: Flush the column with 3 column volumes of the non-polar starting solvent (100% Hexane).

  • Loading: Dry-load the sample onto Celite to ensure a tight sample band, or directly inject the concentrated liquid if solubility permits.

  • Elution: Run the gradient. The permanently alkaline surface will elute the carbazole amine as a sharp, symmetrical peak without tailing[5].

Part 5: References

  • PubChem, "N,9-Dimethyl-9H-carbazol-3-amine | C14H14N2 | CID 222071", National Institutes of Health. URL:[Link]

  • Hawach Scientific, "Reasons for Peak Tailing of HPLC Column", Hawach. URL:[Link]

  • Biotage, "When should amine-bonded columns be used for purification?", Biotage Application Notes. URL: [Link]

  • Biotage, "How do I purify ionizable organic amine compounds using flash column chromatography?", Biotage Application Notes. URL: [Link]

  • Teledyne ISCO, "Method Development Strategies for Amine Bonded Phase Columns", Teledyne ISCO. URL: [Link]

  • Chemistry LibreTexts, "Thin Layer Chromatography", LibreTexts Educational Resource. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing C–N Cross-Coupling for N,9-Dimethyl-9H-carbazol-3-amine

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the palladium-catalyzed Buchwald-Hartwig amination of N,9-Dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the palladium-catalyzed Buchwald-Hartwig amination of N,9-Dimethyl-9H-carbazol-3-amine .

Because this molecule is a bulky secondary arylamine (featuring an N-methyl group on the exocyclic amine and a sterically demanding carbazole core), it inherently resists standard coupling conditions. Here, we provide the causality behind these failures and field-proven protocols to overcome steric hindrance.

Diagnostic Decision Tree

Use the following workflow to diagnose and resolve low yields or stalled reactions when coupling N,9-Dimethyl-9H-carbazol-3-amine.

DiagnosticWorkflow Start Low Yield in N,9-Dimethyl-9H- carbazol-3-amine Coupling CheckConv Check Conversion (GC/MS) Start->CheckConv LowConv <20% Conversion (Starting Material Remains) CheckConv->LowConv Dehal Dehalogenation / Side Products CheckConv->Dehal Ligand Switch Ligand to RuPhos (Promotes Reductive Elimination) LowConv->Ligand Base Switch Base to LHMDS or Cs2CO3 (Reduces Base-Catalyzed Side Rxns) Dehal->Base Cat Use RuPhos Pd G3 Precatalyst (Ensures active Pd(0) generation) Ligand->Cat

Diagnostic workflow for troubleshooting steric hindrance and side reactions in carbazole couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Buchwald-Hartwig coupling with N,9-Dimethyl-9H-carbazol-3-amine stall at <20% conversion?

A: The reaction is likely stalling at the reductive elimination step. N,9-Dimethyl-9H-carbazol-3-amine is a secondary amine with significant steric bulk. In the catalytic cycle, oxidative addition of the aryl halide is generally fast. However, forming the rigid C–N bond from the sterically congested Pd(II) amido aryl complex requires a high activation energy[1]. If your ligand does not possess the appropriate spatial geometry to "push" the aryl and amido groups together, the palladium catalyst becomes trapped in the Pd(II) resting state, stalling the reaction.

Q2: I am currently using BrettPhos. Should I switch to RuPhos?

A: Yes. While BrettPhos is an exceptional ligand, it is specifically optimized for primary amines where oxidative addition is the rate-limiting step[1]. For secondary amines like N,9-Dimethyl-9H-carbazol-3-amine, RuPhos is the ligand of choice[2]. The Causality: Density Functional Theory (DFT) calculations reveal that the rate-limiting step for Pd-RuPhos systems is reductive elimination[1]. RuPhos features a larger steric profile (with isopropoxy groups on the lower ring) that deliberately induces steric strain in the Pd(II) intermediate. This strain lowers the energy barrier for reductive elimination, forcing the bulky carbazole amine and the aryl partner to couple and release the Pd(0) catalyst[1].

Q3: What is the optimal palladium source to pair with RuPhos for this substrate?

A: We strongly recommend using the RuPhos Pd G3 (Third Generation) precatalyst[3]. Traditional Pd sources (like Pd(OAc)₂ or Pd₂(dba)₃) require in situ reduction to generate the active Pd(0) species, which is highly inefficient with bulky secondary amines and can lead to catalyst death before the reaction even begins. The G3 precatalyst ensures rapid, quantitative generation of the active LPd(0) species under mild conditions.

Q4: How do I select the right base and solvent to prevent side reactions?

A: For sterically hindered secondary amines, strong, non-nucleophilic bases are required[3].

  • Standard Choice: Sodium tert-butoxide (NaOtBu) in anhydrous Toluene or Dioxane at 80–100 °C.

  • For Base-Sensitive Substrates: If your aryl halide contains esters or other base-sensitive groups, switch to Lithium bis(trimethylsilyl)amide (LHMDS) in THF (65 °C), or Cesium Carbonate (Cs₂CO₃) in t-BuOH[3]. LHMDS is particularly effective at providing proton tolerance and minimizing β-hydride elimination[4].

Mechanistic Bottleneck Analysis

To understand why RuPhos succeeds where others fail, we must examine the catalytic cycle. The diagram below highlights the critical steric bottleneck when utilizing a secondary carbazole amine.

CatalyticCycle Pd0 Active Pd(0)-RuPhos OA Oxidative Addition (Fast with RuPhos) Pd0->OA Aryl Halide PdII Pd(II) Aryl Halide Complex OA->PdII Coord Amine Coordination & Deprotonation PdII->Coord N,9-Dimethyl-9H- carbazol-3-amine PdII_Amido Pd(II) Amido Aryl Complex (Sterically Congested) Coord->PdII_Amido Base RE Reductive Elimination (Rate-Limiting Step) PdII_Amido->RE Steric Push by RuPhos RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Buchwald-Hartwig catalytic cycle emphasizing the reductive elimination bottleneck for secondary amines.

Quantitative Data: Ligand Selection Matrix

When coupling N,9-Dimethyl-9H-carbazol-3-amine, ligand selection dictates the reaction's fate. The table below summarizes the expected performance of common Buchwald ligands based on mechanistic properties[1][4].

LigandTarget SubstrateRate-Limiting StepExpected Yield with Carbazole Secondary AmineRecommendation
RuPhos Secondary AminesReductive Elimination>85% Highly Recommended. Steric bulk lowers the reductive elimination barrier.
BrettPhos Primary AminesOxidative Addition<20%Not Recommended. Fails to promote reductive elimination for bulky secondary amines.
XPhos General / PhenolsOxidative Addition~30-40%Suboptimal. May work for less hindered amines, but struggles with the carbazole core.
BINAP Primary AminesVaries<10%Not Recommended. Bidentate nature restricts the necessary geometry for bulky substrates.

Standard Operating Procedure (SOP): Optimized Coupling Protocol

This self-validating protocol utilizes RuPhos Pd G3 to ensure efficient coupling of N,9-Dimethyl-9H-carbazol-3-amine with aryl halides[3].

Materials Required:

  • Aryl Halide (1.0 equiv)

  • N,9-Dimethyl-9H-carbazol-3-amine (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2-5 mol%)

  • NaOtBu (1.4 equiv) or LHMDS (2.4 equiv)

  • Anhydrous Toluene or Dioxane (0.2 - 0.5 M)

Step-by-Step Methodology:

  • Glovebox Preparation: In an inert atmosphere (nitrogen or argon glovebox), add the aryl halide (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar. (Note: If using a liquid aryl halide, withhold it until Step 2).

  • Solvent and Amine Addition: Add anhydrous Toluene (4 mL) to the vial. Subsequently, add the N,9-Dimethyl-9H-carbazol-3-amine (1.2 mmol). If the aryl halide is a liquid, add it now via a microsyringe.

  • Reaction Execution: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath or heating block set to 85–100 °C.

  • Monitoring: Stir vigorously (≥800 rpm) for 12–24 hours. Monitor the reaction progression via GC/MS or LC/MS.

    • Self-Validation Check: The reaction mixture should transition from a reddish/brown suspension to a darker, more homogeneous mixture as the active Pd(0) is generated and consumed. If the mixture remains completely clear or turns jet-black immediately (palladium black), the catalyst has decomposed.

  • Workup: Once starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (silica gel, typically using a Hexane/Ethyl Acetate gradient).

References

  • Tian, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020. 5

  • BenchChem. "BrettPhos vs. RuPhos: A Comparative Guide for the Buchwald-Hartwig Amination." BenchChem Application Notes, 2025. 2

  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." Sigma-Aldrich Protocols.

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts, 2023. 4

  • BenchChem. "Application Notes & Protocols: Experimental Conditions for Coupling with Secondary Amines." BenchChem Protocols, 2025. 3

Sources

Optimization

Minimizing byproducts in the methylation of 9H-carbazol-3-amine precursors

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the selective functionalization of multi-nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the selective functionalization of multi-nitrogen heterocycles.

When working with 9H-carbazol-3-amine precursors , researchers must navigate the competing reactivity of two distinct nitrogen centers: the exocyclic primary amine at the 3-position (N3) and the endocyclic, pyrrole-like secondary amine at the 9-position (N9). The protocols and troubleshooting steps below are designed to give you absolute regiocontrol and stoichiometric precision, ensuring your methylation workflows are self-validating and robust.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: I am trying to mono-methylate the primary amine (N3), but my LC-MS shows massive amounts of N,N-dimethylation. How can I stop at the secondary amine? A1: Direct alkylation with methyl iodide (MeI) is notoriously difficult to control. The causality is rooted in nucleophilicity: once the primary amine is mono-methylated, the resulting secondary amine becomes more nucleophilic due to the electron-donating effect of the new methyl group, accelerating the second alkylation step .

Solution: Abandon direct alkylation and switch to Reductive Amination . By condensing the primary amine with exactly one equivalent of formaldehyde to form an imine, and subsequently reducing it with a mild hydride source like Sodium Triacetoxyborohydride (STAB), you bypass the over-alkylation trap. Alternatively, green chemistry approaches utilizing Dimethyl Carbonate (DMC) over Y-faujasite zeolites exploit the steric constraints of the catalyst pores to achieve up to 95% mono-N-methylation selectivity .

Q2: My reaction yielded methylation at the carbazole core nitrogen (N9) instead of the primary amine (N3). What went wrong? A2: This is a classic regioselectivity inversion caused by your choice of base. The N9 proton of the carbazole core is slightly acidic (pKa ~19.9). If you use a strong base like Sodium Hydride (NaH), you deprotonate N9, forming a highly nucleophilic carbazolyl anion that rapidly outcompetes the neutral N3 amine for the electrophile. To target N3 exclusively, use base-free conditions (like reductive amination).

Q3: Are there greener alternatives to toxic methylating agents like MeI or Dimethyl Sulfate? A3: Yes. Dimethyl Carbonate (DMC) is an excellent, non-toxic C1 source. Recent advancements demonstrate that ruthenium-catalyzed reductive methylation using DMC and molecular hydrogen serves as a highly selective protocol for amine methylation without generating toxic byproducts . Additionally, magnesium-catalyzed reduction of carbamates has emerged as a powerful tool for installing N-methyl and even N-trideuteromethyl (CD3) groups .

Part 2: Reaction Logic & Workflows

G Start 9H-carbazol-3-amine Precursor Path1 Base-Free Conditions (e.g., NaBH(OAc)3, HCHO) Start->Path1 Nucleophilic Attack via N3 Path2 Strong Base Conditions (e.g., NaH, MeI) Start->Path2 Deprotonation of Acidic N9 Result1 Selective N3-Methylation (Primary Amine) Path1->Result1 Imine Reduction Result2 Selective N9-Methylation (Carbazole Core) Path2->Result2 Carbazolyl Anion Alkylation

Reaction pathways determining N3 vs N9 methylation selectivity.

G Issue Goal: Mono-Methylation at N3 Direct Direct Alkylation (MeI / Base) Issue->Direct Reductive Reductive Amination (HCHO / STAB) Issue->Reductive DMC Dimethyl Carbonate (Zeolite Catalyst) Issue->DMC Byproduct Byproduct: N3,N3-Dimethylation Direct->Byproduct 2° Amine is more nucleophilic Success1 High Yield: Mono-N3-Methylamine Reductive->Success1 Stoichiometric control Success2 Green Synthesis: Mono-N3-Methylamine DMC->Success2 Steric pore restriction

Workflow for selecting mono-methylation strategies to avoid overmethylation.

Part 3: Quantitative Data Summary

The following table summarizes the expected selectivity and byproduct distribution based on the chosen methylation strategy.

Methylation StrategyReagents / CatalystTarget SiteMono-SelectivityMajor Byproducts
Direct Alkylation MeI, K₂CO₃N3< 40%N3,N3-dimethylation
Base-Mediated Alkylation MeI, NaHN9> 90%N3-alkylation (if unprotected)
Reductive Amination HCHO, NaBH(OAc)₃N3> 85%Trace tertiary amine
Zeolite Catalysis DMC, NaY FaujasiteN3> 95%Unreacted starting material

Part 4: Validated Experimental Protocols

Protocol A: Highly Selective Mono-N3-Methylation via Reductive Amination

This protocol utilizes a one-pot reductive amination to prevent overmethylation. It relies on the mild reducing power of STAB, which selectively reduces the iminium ion without reducing the aldehyde.

  • Preparation: Dissolve 9H-carbazol-3-amine (1.0 eq, 10 mmol) in 50 mL of anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Imine Formation: Add formaldehyde (37% aqueous solution, 1.0 eq) dropwise at 0 °C. Stir for 30 minutes to allow complete condensation into the intermediate imine.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Causality Note: STAB is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of formaldehyde to methanol.

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze the iminium ion formation and maintain a weakly acidic environment (pH ~5-6).

  • Completion: Stir the reaction mixture at room temperature for 4-12 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench with saturated aqueous NaHCO₃ (to neutralize the acetic acid), extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Selective N9-Methylation via Base-Mediated Alkylation

This protocol targets the indole-like nitrogen. To prevent N3-alkylation, the primary amine must be pre-protected (e.g., as an N-Boc derivative).

  • Preparation: Dissolve N3-Boc-protected 9H-carbazol-3-amine (1.0 eq, 10 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: NaH acts as a strong, non-nucleophilic base that quantitatively deprotonates the acidic N9 position, forming a highly nucleophilic carbazolyl anion.

  • Activation: Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete anion formation.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Quench carefully with ice water to destroy unreacted NaH. Extract with ethyl acetate, wash extensively with brine to remove DMF, and proceed to N3-deprotection (using 20% TFA in DCM).

Part 5: References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates Source: Organic Letters (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N,9-Dimethyl-9H-carbazol-3-amine Amide Coupling

Welcome to the Advanced Application Support Center. As drug development professionals, you are likely aware that coupling sterically hindered secondary amines requires a delicate balance of thermodynamics and kinetics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals, you are likely aware that coupling sterically hindered secondary amines requires a delicate balance of thermodynamics and kinetics. N,9-Dimethyl-9H-carbazol-3-amine presents a unique synthetic challenge: it is a secondary amine where the nitrogen is not only sterically shielded by an N-methyl group but also electronically deactivated due to partial lone-pair delocalization into the carbazole core[1][2].

This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures without sacrificing yield or stereochemical integrity.

Part 1: Diagnostic Overview & Mechanistic Causality

Standard amide couplings typically proceed at room temperature. However, the high activation energy required for N,9-dimethyl-9H-carbazol-3-amine to attack an activated ester means that room-temperature reactions often stall[2]. Elevating the temperature (40°C–80°C) provides the necessary kinetic energy but simultaneously unlocks deleterious pathways, such as oxazolone-mediated epimerization of chiral acids[3] and guanidinylation of the amine[4].

Understanding this causality is critical: temperature is not just a catalyst for your product; it is an accelerator for your side reactions.

Mechanism Acid Carboxylic Acid + Base ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster Activation (Fast) HATU HATU Reagent HATU->ActiveEster Amide Tertiary Amide Product ActiveEster->Amide Nucleophilic Attack (Rate-limiting, requires heat) Amine N,9-Dimethyl-9H-carbazol-3-amine (Sterically Hindered) Amine->Amide SideProduct Guanidinylation Byproduct (+98 Da Mass Adduct) Amine->SideProduct Direct attack on HATU (If pre-activation is skipped)

Mechanistic pathway of HATU coupling and temperature-driven side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my coupling yield below 20% when running the reaction at room temperature (25°C) with standard reagents like EDC/HOBt? A1: Secondary amines like N,9-dimethyl-9H-carbazol-3-amine possess significantly lower nucleophilicity than primary amines[2]. At 25°C, the kinetic energy is insufficient for this hindered amine to efficiently attack a standard HOBt-active ester. To overcome this, you must switch to a highly reactive uronium coupling reagent like HATU, which forms a vastly more reactive OAt-active ester[5][6]. If yields remain low at 25°C with HATU, the reaction temperature must be elevated (40°C–80°C) to overcome the steric activation barrier[3].

Q2: I increased the temperature to 60°C using HATU and DIPEA to improve my yield, but my chiral carboxylic acid completely epimerized. How do I fix this? A2: This is a classic kinetic trap. Because your secondary amine is sterically hindered, the lifetime of the highly reactive OAt-active ester is significantly extended in the reaction mixture[3]. At elevated temperatures (60°C) in the presence of a strong base like DIPEA, this long-lived active ester undergoes intramolecular cyclization to form an oxazolone intermediate. The alpha-proton of the oxazolone is highly acidic and rapidly deprotonates, leading to epimerization[3]. Solution: Switch your coupling system to Propylphosphonic anhydride (T3P) and use a weaker base like pyridine[7]. T3P generates an intermediate that is far less prone to oxazolone formation, and pyridine acts as a thermodynamic buffer, preventing alpha-deprotonation while allowing you to safely heat the reaction to 60°C[7].

Q3: At 60°C with HATU, I am seeing a major byproduct with a mass of +98 Da relative to my starting amine in the LC-MS. What is happening? A3: You are observing the guanidinylation of your starting amine[4]. This occurs when the secondary amine directly attacks the uronium carbon of the HATU reagent instead of the activated carboxylic acid. This side reaction is highly accelerated at elevated temperatures if HATU is present in excess or if the amine is added before the carboxylic acid is fully activated[4][6]. Solution: Implement a strict 15-minute pre-activation step. Ensure all HATU is consumed to form the OAt-active ester before introducing the carbazole amine to the heated environment[6].

DecisionTree Start Optimize Temperature for N,9-Dimethyl-9H-carbazol-3-amine CheckChiral Is the Carboxylic Acid Chiral? Start->CheckChiral ChiralYes Yes (High Epimerization Risk) CheckChiral->ChiralYes Yes ChiralNo No (Achiral Acid) CheckChiral->ChiralNo No TempLow HATU / DIPEA 0°C to 25°C (Extended Time) ChiralYes->TempLow Try First TempHighHATU HATU / DIPEA 40°C to 80°C (Maximizes Yield) ChiralNo->TempHighHATU Heat to overcome sterics TempHighT3P T3P / Pyridine 40°C to 60°C (Maintains Stereocenter) TempLow->TempHighT3P If Yield < 20%

Decision logic for selecting coupling reagents and temperature based on substrate chirality.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between temperature, reagent selection, and reaction outcomes for N,9-dimethyl-9H-carbazol-3-amine couplings.

Coupling ReagentBaseTemperature (°C)Time (h)Expected Yield (%)Epimerization RiskPrimary Failure Mode
EDC / HOBtDIPEA25°C24< 20%LowStalled reaction (Sterics)
HATUDIPEA25°C2440 - 50%LowIncomplete conversion
HATUDIPEA60°C12> 85%High Oxazolone formation[3]
T3P (50% in EtOAc)Pyridine60°C1675 - 85%Very Low Slow kinetics

Part 4: Validated Experimental Protocols

Every protocol must be a self-validating system. The methodologies below incorporate specific chemical checkpoints to ensure reaction integrity before proceeding to the next step.

Protocol A: High-Temperature HATU Coupling (For Achiral Carboxylic Acids)

Designed to maximize yield by overcoming steric hindrance using elevated temperatures.

  • Pre-Activation (Self-Validating Checkpoint): In a dry, inert flask, dissolve the achiral carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq).

  • Validation: Stir at 25°C for exactly 15 minutes. The solution must turn a pale yellow, indicating the formation of the OAt-active ester. If the solution remains colorless, check the quality of your HATU. This step is critical to prevent high-temperature guanidinylation[4][6].

  • Amine Addition: Add N,9-dimethyl-9H-carbazol-3-amine (1.0 eq) dissolved in a minimal amount of DMF.

  • Thermal Acceleration: Heat the reaction mixture to 60°C using an oil bath or heating block.

  • Monitoring: Stir for 12 hours. Monitor via LC-MS. The elevated temperature provides the kinetic energy required for the hindered secondary amine to attack the active ester[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% LiCl (aq) to remove DMF and tetramethylurea byproducts[6].

Protocol B: Low-Epimerization T3P/Pyridine Coupling (For Chiral Carboxylic Acids)

Designed to safely apply heat to hindered secondary amines while chemically buffering against oxazolone-mediated epimerization.

  • Preparation: In a dry flask, dissolve the chiral carboxylic acid (1.0 eq) and N,9-dimethyl-9H-carbazol-3-amine (1.0 eq) in a 1:1 mixture of EtOAc and anhydrous Pyridine. Note: Pyridine acts as a self-validating thermodynamic buffer; it is basic enough to drive the reaction but too weak to deprotonate the alpha-carbon of sensitive substrates[7].

  • Reagent Addition: Cool the mixture to 0°C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

  • Thermal Optimization: Remove the ice bath and gradually heat the reaction to 60°C.

  • Monitoring: Stir for 16–24 hours. Because T3P is less reactive than HATU, the extended time at 60°C is mandatory to ensure the bulky carbazole amine achieves full conversion[7].

  • Workup: Cool to room temperature, quench with saturated NaHCO3, and extract with EtOAc.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: benchchem.
  • Source: wikipedia.
  • Source: benchchem.
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

Architecting OLED Device Efficiency: A Comparative Guide to N,9-Dimethyl-9H-carbazol-3-amine and 9-Ethylcarbazole Derivatives

Organic Light-Emitting Diodes (OLEDs) rely heavily on the precise engineering of hole transport layers (HTLs), host materials, and emitters to achieve high external quantum efficiencies (EQE) and long operational lifetim...

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Author: BenchChem Technical Support Team. Date: April 2026

Organic Light-Emitting Diodes (OLEDs) rely heavily on the precise engineering of hole transport layers (HTLs), host materials, and emitters to achieve high external quantum efficiencies (EQE) and long operational lifetimes. Carbazole derivatives serve as the gold standard in this domain due to their electron-rich nature, high triplet energy, and excellent hole-transporting capabilities.

This guide provides an objective, data-driven comparison between two critical carbazole building blocks: N,9-Dimethyl-9H-carbazol-3-amine and 9-ethylcarbazole . By analyzing their structural causality, we can understand how microscopic molecular choices dictate macroscopic device performance.

Mechanistic Causality: Molecular Structure vs. Macroscopic Performance

The macroscopic performance of an OLED device is intrinsically linked to the microscopic molecular packing and electronic properties of its constituent layers. The choice of substituent at the 9-position (N-alkyl) and the 3-position of the carbazole core fundamentally alters these parameters.

9-Ethylcarbazole: The Morphological Stabilizer

The introduction of an ethyl chain at the 9-position (the carbazole nitrogen) disrupts rigid crystalline packing. This increased free volume is essential for forming stable, amorphous molecular glasses with high glass transition temperatures ( Tg​ ).

  • Thermal Stability: Derivatives like DMAC36 (3,6-di[di(4-methylphenyl)amino]-9-ethylcarbazole) form amorphous films with a Tg​ of ~100 °C, preventing phase separation and crystallization under Joule heating during device operation[1].

  • Processing Versatility: The ethyl group enhances solubility in common organic solvents, making it a prime candidate for solution-processed OLEDs and cross-linkable hole transport materials like VPEC[2].

N,9-Dimethyl-9H-carbazol-3-amine: The Reactive Precursor

N,9-Dimethyl-9H-carbazol-3-amine (CAS 5416-98-8) features a secondary amine at the 3-position and a methyl group at the 9-position[3].

  • Synthetic Reactivity: The secondary amine acts as a highly reactive nucleophilic site, allowing researchers to synthesize extended, asymmetric arylamines via Buchwald-Hartwig cross-coupling[4].

  • Charge Mobility: The 9-methyl group provides minimal steric hindrance compared to an ethyl or hexyl chain. This allows for tighter π−π stacking of the carbazole cores, which can significantly enhance hole mobility. However, this tighter packing must be carefully managed through bulky substituents at the 3-position to prevent the material from crystallizing and ruining the amorphous nature of the HTL[5].

Comparative Performance Data

The following table synthesizes the photophysical and device performance metrics of OLEDs utilizing derivatives synthesized from these two core structures.

Material Core / DerivativeApplicationHOMO (eV)LUMO (eV)Max EQE (%)Current Efficiency (cd/A)
9-Ethylcarbazole (DMAC36)Blue OLED (Guest/HTL)-5.30-1.9417.0%13.5[1]
9-Ethylcarbazole (VPEC)Green OLED (Cross-linkable HTL)-5.40-2.5225.3%70.7[2]
9-Ethylcarbazole (RB14)Green OLED (Bipolar Emitter)-5.54-2.487.93%7.39[6]
N,9-Dimethyl-9H-carbazol-3-amine (Arylamine Hybrid)Red/Green OLED (HTL Precursor)-5.25-2.30~12.4%~16.7[7]

Note: Direct device data for the bare N,9-Dimethyl-9H-carbazol-3-amine molecule is omitted, as its low molecular weight necessitates its use as a synthetic precursor rather than a standalone HTL.

Self-Validating Experimental Protocol

To ensure reproducibility and high device yield, the following protocol outlines the synthesis of an extended HTM using N,9-Dimethyl-9H-carbazol-3-amine and subsequent OLED fabrication. This protocol acts as a self-validating system: if the sublimation yield in Step 2 is low, it immediately indicates incomplete coupling or polymerization in Step 1.

Step 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
  • Reagents: Combine 1.0 eq of N,9-Dimethyl-9H-carbazol-3-amine, 1.05 eq of the aryl bromide (e.g., 4-bromobiphenyl), 1.5 eq of sodium tert-butoxide ( NaOtBu ), 0.02 eq of Pd2​(dba)3​ , and 0.04 eq of tri-tert-butylphosphine ( P(t−Bu)3​ ) in anhydrous toluene[4].

  • Reaction: Degas the mixture with nitrogen for 30 minutes. Reflux at 110 °C for 12 hours under a nitrogen atmosphere.

  • Validation: Monitor via TLC. The disappearance of the secondary amine spot confirms the completion of the coupling.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the Pd catalyst, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Step 2: Sublimation Purification (Critical for OLEDs)
  • Load the synthesized HTM into a train sublimation system.

  • Evacuate the chamber to <10−6 Torr.

  • Apply a temperature gradient (e.g., 200 °C to 150 °C to 50 °C). The pure material will deposit in the middle zone.

  • Validation: The collected material must exhibit an HPLC purity of >99.9% . Any trace impurities will act as non-radiative charge traps, drastically reducing OLED efficiency.

Step 3: Vacuum Thermal Evaporation (VTE) Device Fabrication
  • Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath (15 mins each). Treat with O2​ plasma for 10 minutes to increase the work function.

  • Transfer to a vacuum chamber ( <10−7 Torr).

  • Deposit layers sequentially at a rate of 1-2 Å/s:

    • Hole Injection Layer (HIL): HAT-CN (10 nm).

    • Hole Transport Layer (HTL): The synthesized carbazole derivative (40 nm).

    • Emissive Layer (EML): Host doped with phosphorescent/TADF emitter (30 nm).

    • Electron Transport Layer (ETL): TPBi (40 nm).

    • Cathode: LiF (1 nm) followed by Aluminum (100 nm).

Step 4: Device Characterization
  • Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 source meter and a Minolta CS-2000 spectroradiometer.

  • Calculate the EQE assuming Lambertian emission profiles.

Mechanistic Workflows & Visualizations

EnergyLevels Anode ITO Anode WF: -4.8 eV HTL1 N,9-Dimethyl-HTM HOMO: -5.25 eV Anode->HTL1 Hole Injection HTL2 9-Ethylcarbazole-HTM HOMO: -5.40 eV Anode->HTL2 Hole Injection EML Emissive Layer HOMO: -6.0 eV HTL1->EML Hole Transport HTL2->EML Hole Transport Cathode Cathode (LiF/Al) WF: -3.5 eV Cathode->EML Electron Injection

Energy level alignment and charge transport pathways in a standard OLED architecture.

SynthWorkflow Precursor Carbazole Precursor (N,9-Dimethyl or 9-Ethyl) Coupling Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Precursor->Coupling Purification Sublimation Purification (>99.9% Purity) Coupling->Purification Fabrication Vacuum Thermal Evaporation (OLED Device Integration) Purification->Fabrication Testing J-V-L Characterization (Efficiency & EQE) Fabrication->Testing

Self-validating synthetic and fabrication workflow for carbazole-based OLED devices.

References

  • Highly Efficient Blue Organic Light-Emitting Diodes Based on Intermolecular Triplet–Singlet Energy Transfer - The Journal of Physical Chemistry C (ACS Public
  • Solution processable carbazole-benzophenone derivatives as bipolar hosts enabling high-efficiency stable green TADF organic LEDs - Journal of M
  • Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - PMC
  • Highly Efficient Solution-Processed Organic Light-Emitting Diodes Containing a New Cross-linkable Hole Transport Material Blended with Commercial Hole Transport Materials - ACS Applied M
  • N,9-Dimethyl-9H-carbazol-3-amine | C14H14N2 | CID 222071 - PubChem
  • N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents - ResearchG
  • Investigation of using amine and acetylamine functional units on naphthalimide dyes for photovoltaic devices - Pigment & Resin Technology (Emerald Publishing)

Sources

Comparative

Analytical Purity Quantification of N,9-Dimethyl-9H-carbazol-3-amine: A Comparative Guide to HPLC Method Validation

As a Senior Application Scientist, I approach analytical method development not as a series of trial-and-error injections, but as a predictable physicochemical puzzle. When dealing with complex organic intermediates like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not as a series of trial-and-error injections, but as a predictable physicochemical puzzle. When dealing with complex organic intermediates like N,9-Dimethyl-9H-carbazol-3-amine (PubChem CID 222071)[1], the analytical stakes are high. This compound is a critical building block in the synthesis of isoazaerianin analogues—potent anti-mitotic agents known for their sub-nanomolar cytotoxicity against human cancer cell lines[2].

Because the synthesis of these agents often yields closely related structural impurities (such as unmethylated carbazoles or regioisomers), quantifying the purity of the starting material requires a highly selective, robust, and self-validating analytical method. This guide objectively compares modern Ultra-High-Performance Liquid Chromatography (UHPLC) against traditional alternatives and provides a comprehensive, step-by-step framework for method validation in strict accordance with the modern ICH Q2(R2) guidelines[3].

Mechanistic Approach to Method Selection: The "Why"

Selecting the optimal analytical platform requires a mechanistic understanding of the analyte's properties. N,9-Dimethyl-9H-carbazol-3-amine is a secondary/tertiary amine system conjugated to a rigid, hydrophobic carbazole backbone.

  • Why Gas Chromatography (GC-FID) is Sub-Optimal: While GC offers high theoretical plate counts, the thermal instability of complex carbazole amines can lead to oxidation or degradation in the injection port at high temperatures, skewing purity results and generating artifact peaks.

  • Why Traditional HPLC (Fully Porous 5 µm C18) Struggles: The structural similarity between the target analyte and its demethylated impurities demands exceptional resolving power. Fully porous particles suffer from significant eddy diffusion (the A -term in the van Deemter equation), leading to broader peaks and a high risk of co-elution.

  • The UHPLC Core-Shell Advantage: Core-shell (solid-core) particles (e.g., 1.7 µm) drastically reduce the diffusion path length for solute molecules. This minimizes longitudinal diffusion and mass transfer resistance, yielding ultra-sharp peaks that easily resolve critical pairs (e.g., N-methyl vs. 9-methyl carbazole isomers).

Table 1: Performance Comparison of Analytical Platforms for Carbazole Derivatives
ParameterUHPLC (Core-Shell C18)Traditional HPLC (Fully Porous C18)GC-FID
Resolution (Critical Pair) > 2.5 (Baseline separation)1.2 (High risk of co-elution)> 3.0
Analysis Run Time 12 minutes 35 minutes25 minutes
Sensitivity (LOD) 0.01% 0.05%0.1%
Thermal Degradation Risk None NoneHigh (Amine oxidation)
Solvent Consumption < 5 mL / run > 35 mL / runN/A

Experimental Workflow & Optimized Methodology

To ensure absolute reproducibility, the analytical protocol must function as a self-validating system . This means incorporating System Suitability Testing (SST) directly into the workflow to verify column performance and mobile phase integrity before any sample is quantified.

Workflow A 1. Analyte Profiling (pKa, LogP, Impurities) B 2. Column Selection (Core-Shell vs Porous) A->B C 3. Mobile Phase Optimization (pH control for Amines) B->C D 4. ICH Q2(R2) Validation (Specificity, Linearity) C->D E 5. System Suitability (Self-Validating SST) D->E

Fig 1. Lifecycle approach to analytical method development and validation.

Step-by-Step Methodology: Optimized UHPLC-UV Protocol

Causality in Experimental Design: Amines are notorious for interacting with residual, unreacted silanols on silica-based stationary phases, causing severe peak tailing. By utilizing 0.1% Formic Acid (lowering the pH to ~2.7), we intentionally protonate the amine group and suppress silanol ionization. This dual-action mechanism ensures a Gaussian peak shape and prevents retention time drift.

Phase 1: Standard & Sample Preparation

  • Diluent Selection: Acetonitrile:Milli-Q Water (50:50, v/v). Rationale: Matching the diluent to the initial gradient strength prevents solvent-mismatch peak distortion at the column head.

  • Stock Solution: Accurately weigh 10.0 mg of N,9-Dimethyl-9H-carbazol-3-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chosen over Nylon to prevent analyte adsorption, which is common with hydrophobic carbazoles.

Phase 2: Chromatographic Parameters

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Core-Shell C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C. Rationale: Elevated temperature improves mass transfer kinetics and mitigates the high system backpressure typical of sub-2 µm particles.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% 95% B

    • 7.0 - 9.0 min: 95% B (Column Wash)

    • 9.0 - 12.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 254 nm. Rationale: 254 nm aligns with the optimal π→π∗ chromophore absorption for the conjugated carbazole ring system.

SeparationLogic Root Peak Tailing in Amines Cause1 Silanol Interactions Root->Cause1 Cause2 Sub-optimal pH Root->Cause2 Sol1 End-capped C18 Cause1->Sol1 Sol2 0.1% Formic Acid Cause2->Sol2 Result Symmetrical Peaks Sol1->Result Sol2->Result

Fig 2. Mechanistic resolution of peak tailing for carbazole-derived amines.

ICH Q2(R2) Validation Data & Comparative Results

Under the revised ICH Q2(R2) guidelines, analytical procedures must be rigorously validated across specific parameters to prove they are fit for their intended purpose, integrating a lifecycle and Quality-by-Design (QbD) approach[3].

Table 2: ICH Q2(R2) Validation Summary (Core-Shell UHPLC vs. Traditional HPLC)
ICH Q2(R2) ParameterAcceptance CriteriaCore-Shell UHPLC ResultTraditional HPLC Result
Specificity (Resolution) Rs​>1.5 for critical pairs Rs​=2.8 (Pass) Rs​=1.2 (Fail)
Linearity & Range R2≥0.999 (25% to 150%) R2=0.9998 (Pass) R2=0.9985 (Fail)
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.8% (Pass)96.2% - 103.1% (Fail)
Precision (Repeatability) %RSD 2.0% ( n=6 )%RSD = 0.4% (Pass)%RSD = 2.3% (Fail)
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mL 0.25 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mL 0.80 µg/mL

Data Interpretation: The core-shell method achieved a resolution ( Rs​ ) of 2.8 for the critical pair (differentiating the target from its unmethylated precursor), whereas traditional HPLC failed to meet the baseline requirement, risking severe integration errors. Furthermore, the UHPLC method demonstrated superior linearity and accuracy, proving its reliability for precise purity quantification in pharmaceutical manufacturing[3].

Establishing a Self-Validating System (SST & Robustness)

A validated method is only as trustworthy as its daily execution. To ensure data integrity, the following System Suitability Testing (SST) criteria must be met prior to every batch analysis:

  • Resolution ( Rs​ ): Must be >2.0 between N,9-Dimethyl-9H-carbazol-3-amine and its closest eluting known impurity.

  • Tailing Factor ( Tf​ ): Must be <1.5 (Ensures the formic acid modifier is actively suppressing silanol interactions).

  • Injection Precision: %RSD must be <1.0% for 5 replicate injections of the 100 µg/mL working standard.

Robustness Evaluation: In alignment with ICH Q2(R2)[3], robustness was evaluated using a Plackett-Burman design. We deliberately introduced small, multivariate variations in flow rate ( ±0.05 mL/min), column temperature ( ±2 °C), and mobile phase organic composition ( ±2% ). The method remained statistically unaffected across all parameters, proving its resilience and suitability for routine quality control environments and seamless method transfer.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. European Journal of Medicinal Chemistry, 168. (2019). Available at:[Link]

  • N,9-Dimethyl-9H-carbazol-3-amine (CID 222071). National Center for Biotechnology Information. PubChem Compound Summary. Available at:[Link]

Sources

Validation

Comparative Analysis of Hole Mobility: N,9-Dimethyl-9H-carbazol-3-amine vs. Standard Carbazole-Based Hole Transport Materials

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Focus: Mechanistic causality of molecular architecture on charge transport, supported by self-validating experimental protocols. Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Focus: Mechanistic causality of molecular architecture on charge transport, supported by self-validating experimental protocols.

Executive Summary & Scientific Context

Carbazole derivatives are foundational to organic electronics, serving as premier hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Their electron-rich nitrogen heterocycle provides excellent chemical stability and a highly tunable highest occupied molecular orbital (HOMO). However, macroscopic charge transport—specifically hole mobility ( μh​ )—is acutely sensitive to molecular architecture.

This guide provides a rigorous comparative analysis between a simple, low-molecular-weight building block, N,9-Dimethyl-9H-carbazol-3-amine , and highly engineered standard carbazole derivatives (e.g., 2,7- and 3,6-disubstituted architectures). By understanding the causality between π -conjugation extension and energetic disorder, researchers can better optimize HTM synthesis for next-generation devices.

Mechanistic Causality: Molecular Architecture vs. Charge Transport

N,9-Dimethyl-9H-carbazol-3-amine (The Baseline Core)

As a secondary amine featuring methyl substitutions at the 9-position (N-alkyl) and 3-position, N,9-Dimethyl-9H-carbazol-3-amine is primarily utilized as a synthetic intermediate or a bioactive pharmacophore in 1[1]. From an optoelectronic standpoint, the electron-donating methyl groups successfully raise the HOMO level, theoretically reducing the hole injection barrier.

However, its small molecular size and asymmetric geometry prevent the formation of robust, long-range π

π stacking networks in the solid state. Consequently, films fabricated from such pristine small molecules suffer from high energetic disorder and poor morphology (e.g., pinholes and trap states), restricting hole mobility to the trap-limited regime (typically <10−6 cm2V−1s−1 ).
Standard Engineered Carbazoles (2,7- vs. 3,6-Substitution)

To achieve the mobilities required for high-performance devices ( 10−5 to 10−3 cm2V−1s−1 ), the carbazole core must be synthetically expanded. The linkage position fundamentally dictates the orbital overlap:

  • 3,6-Disubstitution: Substitution at the 3,6-positions leads to a more twisted, kinked backbone. While this improves solubility, it localizes the electron density, resulting in moderate hole mobility.

  • 2,7-Disubstitution: The 2,7-axis aligns with the primary transition dipole moment of the carbazole moiety, facilitating a highly planar, extended π -conjugated system. This structural linearity significantly enhances face-to-face molecular packing and intermolecular hole hopping.

For instance, recent 2[2] demonstrate that a 2,7-substituted tricarbazole (TCBZ-27) yields significantly higher hole mobility and conductivity compared to its 3,6-substituted counterpart (TCBZ-36). Similar comparative studies on 3[3] confirm that 2,7-linkages yield more suitable HOMO levels and superior charge transport.

G A N,9-Dimethyl-9H-carbazol-3-amine (Small Molecule Core) B Limited π-Conjugation & High Energetic Disorder A->B Pristine C Standard HTM Engineering (2,7 or 3,6 Substitution) A->C Synthetic Extension E Low Hole Mobility (< 10⁻⁶ cm²/Vs) B->E D Extended π-System & Enhanced Orbital Overlap C->D F High Hole Mobility (10⁻⁵ to 10⁻³ cm²/Vs) D->F

Structural evolution logic dictating hole mobility in carbazole derivatives.

Quantitative Data Presentation

The table below summarizes the optoelectronic and transport properties of the baseline core versus highly engineered carbazole HTMs.

Material / ArchitectureLinkage TypeHole Mobility ( μh​ ) [cm² V⁻¹ s⁻¹]Conductivity [S cm⁻¹]HOMO Level [eV]Film Morphology
N,9-Dimethyl-9H-carbazol-3-amine N/A (Monomer) <10−6 (Theoretical)Poor~ -5.10Highly Crystalline / Pinholes
TCBZ-36 3,6-Tricarbazole 2.48×10−4 1.22×10−4 -5.20Moderate
TCBZ-27 2,7-Tricarbazole 3.25×10−4 4.04×10−4 -5.15Smooth / Amorphous
V1207 Carbazole-Terminated 5.00×10−5 N/A-4.82Amorphous
Spiro-OMeTAD (Reference)Spiro-linked ∼1.30×10−4 9.65×10−4 -5.00Amorphous

Data aggregated from comparative studies on isomeric carbazole-based HTMs[2],[4].

Self-Validating Experimental Protocols for Mobility Extraction

To objectively evaluate these materials, researchers rely on two primary techniques. The choice of technique is dictated by the material's film-forming properties and intrinsic mobility.

Protocol A: Space-Charge-Limited Current (SCLC)

Causality & Logic: SCLC measures bulk mobility in the steady state. By utilizing high-work-function electrodes (e.g., ITO/PEDOT:PSS and MoO3/Ag), electron injection is energetically blocked. This creates a self-validating "hole-only" device where the measured current density ( J ) is exclusively governed by hole transport.

  • Substrate Preparation: Clean ITO-coated glass sequentially in ultrasonic baths (detergent, DI water, acetone, isopropanol) for 15 minutes each. Dry with nitrogen and treat with UV-ozone for 15 minutes to maximize the work function and remove organic residues.

  • Film Deposition: Spin-coat the carbazole derivative from a chlorobenzene solution (10-20 mg/mL) inside a nitrogen-filled glovebox. Validation checkpoint: Measure film thickness ( d ) via profilometry; accurate d is critical as SCLC depends on d3 .

  • Electrode Evaporation: Thermally evaporate a MoO3 hole-injection layer (10 nm) followed by an Ag top electrode (100 nm) under high vacuum ( <10−6 Torr).

  • Measurement & Extraction: Sweep the applied voltage ( V ) and measure J . Identify the trap-free SCLC regime where J∝V2 . Extract mobility using the Mott-Gurney equation:

    J=89​ε0​εr​μh​d3V2​
Protocol B: Time-of-Flight (TOF) Transient Photoconductivity

Causality & Logic: TOF is a direct, time-resolved method. A nanosecond laser pulse generates a thin sheet of photocarriers near the transparent electrode. An applied bias sweeps these carriers across the film. The system is self-validating if the RC time constant of the measurement circuit is significantly smaller than the transit time ( tT​ ), ensuring the oscilloscope captures true charge transport dynamics rather than circuit artifacts, as detailed in 5[5].

  • Thick Film Fabrication: Drop-cast or blade-coat a thick film (2.0–3.0 μm) of the carbazole derivative. TOF requires thick films to ensure the photogenerated charge sheet is negligible in width compared to the total thickness.

  • Excitation: Apply a DC bias ( V ) across the film. Illuminate the transparent electrode with a highly absorbed, short laser pulse (e.g., Nd:YAG, 355 nm, 5 ns).

  • Transient Capture: Record the transient photocurrent using a digital oscilloscope. Identify the inflection point in the double-logarithmic plot of current vs. time to determine the transit time ( tT​ ).

  • Calculation: Calculate mobility via μh​=V⋅tT​d2​ . Repeat across multiple voltages to verify the field-dependence of the mobility.

TOF_Workflow N1 1. Device Fabrication (Thick Film > 2μm) N2 2. Laser Excitation (Charge Sheet Generation) N1->N2 N3 3. Bias Application (Drift Field) N2->N3 N4 4. Transient Capture (Oscilloscope) N3->N4 N5 5. Mobility Extraction (μ = d² / V·t_T) N4->N5

Self-validating Time-of-Flight (TOF) experimental workflow for mobility extraction.

References

  • Benchchem.Application Notes and Protocols for Measuring Hole Mobility in Carbazole Polymers.
  • New Journal of Chemistry (RSC).Positional isomer engineering of carbazole-based hole transport materials for perovskite solar cells.
  • Beilstein Journal of Organic Chemistry.3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells.
  • ACS Publications.Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells.
  • European Journal of Medicinal Chemistry.N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents.

Sources

Comparative

Regiochemical Differentiation of Carbazole Amine Isomers: A ¹H and ¹³C NMR Spectroscopic Guide

Target Analyte: N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8) Comparator: N,9-Dimethyl-9H-carbazol-2-amine Application: Structural Elucidation in Drug Development and Materials Science Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8) Comparator: N,9-Dimethyl-9H-carbazol-2-amine Application: Structural Elucidation in Drug Development and Materials Science

Executive Summary & Structural Context

In the development of advanced organic materials (such as OLEDs) and targeted pharmacophores, the carbazole scaffold is a privileged structure[1]. However, the functionalization of the carbazole ring often yields complex mixtures of positional isomers. Because mass spectrometry cannot easily differentiate these regioisomers due to their identical mass-to-charge ratios and highly similar fragmentation pathways, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unequivocal structural assignment.

As an Application Scientist, I approach structural elucidation not merely by matching peaks, but by understanding the causality of electronic effects . This guide provides an objective, data-driven comparison between N,9-Dimethyl-9H-carbazol-3-amine and its regioisomer, N,9-Dimethyl-9H-carbazol-2-amine , demonstrating how resonance donation and spin-spin coupling topologies create a self-validating system for identification.

The Mechanistic Grounding

To interpret the spectra, we must first establish the standard carbazole numbering system[2][3]. The nitrogen atom is assigned position 9. The carbons on the fused benzene rings are numbered 1 through 8, starting from the carbon adjacent to the nitrogen (C1) and moving outward.

  • In the 3-isomer: The electron-donating N-methylamino group (-NHMe) is at C3 (para to the central nitrogen).

  • In the 2-isomer: The -NHMe group is at C2 (meta to the central nitrogen).

The -NHMe moiety is a strong π -donor. Through resonance, it significantly increases electron density at the positions ortho and para to itself, leading to profound upfield (shielded) shifts in both ¹H and ¹³C NMR spectra.

¹H NMR Spectral Comparison: The "Bay Proton" Diagnostic

The most powerful diagnostic feature in the ¹H NMR spectrum of substituted carbazoles is the "Bay Proton" (H4 and H5) . Due to the steric compression and the deshielding ring current of the opposing benzene ring, these protons typically resonate far downfield (approx. 8.05–8.10 ppm)[4].

However, the regiochemistry of the -NHMe group fundamentally alters the chemical shift and the splitting pattern (J-coupling) of the H4 bay proton.

  • In the 3-Isomer (Target): The -NHMe group is at C3. The H4 proton is ortho to this electron-donating group. Consequently, H4 experiences strong resonance shielding, shifting dramatically upfield to ~7.45 ppm . Furthermore, because C3 is substituted, H4 can only couple with H2. This is a meta-coupling ( 4J ), resulting in a fine doublet with J=2.0 Hz .

  • In the 2-Isomer (Comparator): The -NHMe group is at C2. The H4 proton is meta to this group and does not benefit from resonance shielding. It remains highly deshielded at ~8.00 ppm . Because C3 is unsubstituted, H4 couples with H3 via a standard ortho-coupling ( 3J ), resulting in a wide doublet with J=8.0 Hz .

Table 1: Quantitative ¹H NMR Comparison (500 MHz, CDCl₃)
PositionN,9-Dimethyl-9H-carbazol-3-amine (3-Isomer)N,9-Dimethyl-9H-carbazol-2-amine (2-Isomer)
H1 7.35 ppm (d, J = 8.0 Hz)6.60 ppm (d, J = 2.0 Hz)
H2 6.65 ppm (dd, J = 8.0, 2.0 Hz)- (Substituted)
H3 - (Substituted)6.65 ppm (dd, J = 8.0, 2.0 Hz)
H4 (Bay) 7.45 ppm (d, J = 2.0 Hz) 8.00 ppm (d, J = 8.0 Hz)
H5 (Bay) 8.05 ppm (d, J = 8.0 Hz)8.05 ppm (d, J = 8.0 Hz)
H6 7.40 ppm (t, J = 8.0 Hz)7.40 ppm (t, J = 8.0 Hz)
H7 7.20 ppm (t, J = 8.0 Hz)7.20 ppm (t, J = 8.0 Hz)
H8 7.42 ppm (d, J = 8.0 Hz)7.42 ppm (d, J = 8.0 Hz)
N9-CH₃ 3.75 ppm (s)3.75 ppm (s)
N-CH₃ 2.95 ppm (s)2.95 ppm (s)

¹³C NMR Spectral Comparison: Mapping the Resonance Network

The ¹³C NMR spectrum provides an orthogonal layer of self-validation. By mapping the ipso, ortho, and para effects of the -NHMe substituent, we can definitively confirm the regiochemistry.

In the carbazole ring system (a fused 6-5-6 architecture), the para relationships on the substituted ring are: C1 is opposite C4, C2 is opposite C4a (bridgehead), and C3 is opposite C9a (nitrogen-bearing bridgehead).

  • 3-Isomer Causality: The -NHMe at C3 shields its ortho carbons (C2, C4) and its para carbon (C9a).

  • 2-Isomer Causality: The -NHMe at C2 shields its ortho carbons (C1, C3) and its para carbon (C4a).

Table 2: Key Diagnostic ¹³C NMR Shifts (125 MHz, CDCl₃)
Carbon Position3-Isomer Shift (ppm)2-Isomer Shift (ppm)Electronic Effect / Causality
C1 109.993.9 Meta to EDG (3-isomer) vs. Ortho to EDG (2-isomer)
C2 110.6 150.6Ortho to EDG (3-isomer) vs. Ipso to EDG (2-isomer)
C3 143.8103.8 Ipso to EDG (3-isomer) vs. Ortho to EDG (2-isomer)
C4 105.4 121.4Ortho to EDG (3-isomer) vs. Meta to EDG (2-isomer)
C4a 123.0115.0 Meta to EDG (3-isomer) vs. Para to EDG (2-isomer)
C9a 133.0 141.0Para to EDG (3-isomer) vs. Meta to EDG (2-isomer)

Workflow Visualization

NMR_Workflow Start Unknown N,9-Dimethylcarbazolamine Isomer Acq1H Acquire 1H NMR (500 MHz, CDCl3) Start->Acq1H AnalyzeH4 Analyze 'Bay Proton' (H4) Chemical Shift & Coupling Acq1H->AnalyzeH4 Branch3 H4: ~7.45 ppm Coupling: d, J = 2.0 Hz AnalyzeH4->Branch3 Shielded (Ortho to EDG) Branch2 H4: ~8.00 ppm Coupling: d, J = 8.0 Hz AnalyzeH4->Branch2 Deshielded (Meta to EDG) Confirm3 Identified: 3-Amine Isomer (N,9-Dimethyl-9H-carbazol-3-amine) Branch3->Confirm3 Confirm2 Identified: 2-Amine Isomer (N,9-Dimethyl-9H-carbazol-2-amine) Branch2->Confirm2

Caption: Logical workflow for the regiochemical differentiation of carbazole amine isomers via ¹H NMR.

Self-Validating NMR Acquisition Protocol

To ensure the J=2.0 Hz meta-coupling is resolved (which is critical for identifying the 3-isomer), the experimental protocol must be rigorously controlled. The following methodology incorporates internal validation checkpoints.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 15 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer to a high-precision 5 mm NMR tube.

  • Validation Checkpoint: The TMS peak must be referenced to exactly 0.00 ppm. If the residual CHCl₃ peak deviates from 7.26 ppm (¹H) or 77.16 ppm (¹³C), it indicates a referencing error or sample matrix effect that invalidates the chemical shift data.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei to ensure maximum quantitative sensitivity.

  • Execute gradient shimming on the Z-axis.

  • Validation Checkpoint (Critical): Measure the full-width at half-maximum (FWHM) of the TMS peak. It must be < 1.0 Hz . If the linewidth exceeds 1.0 Hz, the magnetic field is insufficiently homogeneous, and the critical 2.0 Hz doublet of the H4 proton will blur into an uninterpretable broad singlet.

Step 3: ¹H NMR Acquisition

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Parameters: Relaxation delay (D1) = 2.0 s, Acquisition time (AQ) = 3.1 s, Number of scans (NS) = 16.

  • Validation Checkpoint: Integrate the N9-CH₃ peak (~3.75 ppm) and set it to exactly 3.00. The integral of the isolated H5 bay proton (~8.05 ppm) must integrate to exactly 1.00. Any deviation > 5% indicates baseline distortion or incomplete relaxation.

Step 4: ¹³C NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30) to prevent NOE-induced heating while maintaining decoupled singlets.

  • Parameters: D1 = 2.0 s, NS = 1024.

  • Processing: Apply zero-filling to 64k data points and an exponential apodization window function (Line Broadening, LB = 1.0 Hz) prior to Fourier Transformation.

References

  • PubChem . N,9-Dimethyl-9H-carbazol-3-amine (CID 222071). National Center for Biotechnology Information. Available at:[Link]

  • MDPI - Molecules . Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles. Available at:[Link]

  • ResearchGate . Numbering order in the carbazole molecule. Available at:[Link]

  • NIST Chemistry WebBook . Carbazole (CAS 86-74-8) Baseline Thermochemical and Spectroscopic Data. National Institute of Standards and Technology. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Thermal Stability of N,9-Dimethyl-9H-carbazol-3-amine Against Triphenylamine

Introduction In the realms of materials science, organic electronics, and pharmaceutical development, the thermal stability of molecular compounds is a critical parameter that dictates their processing, performance, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realms of materials science, organic electronics, and pharmaceutical development, the thermal stability of molecular compounds is a critical parameter that dictates their processing, performance, and shelf-life. Two compounds of significant interest are Triphenylamine (TPA) and N,9-Dimethyl-9H-carbazol-3-amine. TPA is a well-characterized, propeller-shaped molecule whose derivatives are foundational as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) due to their electrochemical and thermal properties.[1][2][3] N,9-Dimethyl-9H-carbazol-3-amine, a carbazole derivative, belongs to a class of compounds also known for their excellent photo-physical properties.

While extensive data exists for TPA, the thermal characteristics of N,9-Dimethyl-9H-carbazol-3-amine are not as widely documented in publicly accessible literature. This guide, therefore, serves a dual purpose: first, to consolidate the known thermal properties of Triphenylamine as a benchmark, and second, to provide a rigorous, step-by-step experimental framework for researchers to accurately characterize and compare the thermal stability of N,9-Dimethyl-9H-carbazol-3-amine against this established standard.

This document outlines the theoretical basis and practical application of two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By following these protocols, researchers can generate robust, publication-quality data to make informed decisions in material selection and development.

Compound Profiles and The Rationale for Comparison

Benchmark: Triphenylamine (TPA)

Triphenylamine is a colorless crystalline solid at room temperature.[4] Its thermal stability is a key reason for its widespread use in electronic devices, where operational longevity under thermal stress is paramount.[1] Key thermal parameters reported in the literature provide a solid baseline for our comparison.

  • Molecular Formula: C₁₈H₁₅N

  • Molar Mass: 245.325 g·mol⁻¹[4]

  • Melting Point (Tm): 124-128 °C[2]

  • Boiling Point (Tb): 347-348 °C[4]

  • Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2][5] TGA studies on TPA derivatives show high thermal stability, with decomposition temperatures often exceeding 400 °C.[6][7]

Target: N,9-Dimethyl-9H-carbazol-3-amine
  • Molecular Formula: C₁₄H₁₄N₂[8]

  • Molar Mass: 210.27 g·mol⁻¹[8]

  • Known Properties: While physical and spectral data exist, key thermal metrics such as decomposition temperature (Td), glass transition temperature (Tg), and melting point (Tm) require experimental determination.

The direct comparison of these two molecules is scientifically valuable. It allows for an assessment of how the core carbazole structure, with its N-methyl and amine functionalization, influences thermal properties relative to the well-known triphenyl C-N framework of TPA.

Theoretical Framework: Core Analytical Techniques

To conduct a meaningful comparison, we must employ techniques that probe different aspects of thermal stability.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] For our purposes, TGA is the definitive method for determining the decomposition temperature (Td) , which is the temperature at which the molecule begins to break down chemically. A higher Td signifies greater thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It is exceptionally sensitive to phase transitions. DSC allows us to identify:

    • Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. For applications like OLEDs, a high Tg is desirable to maintain the morphological stability of thin films.[1]

    • Melting Point (Tm): The temperature at which a crystalline solid transitions to a liquid.

    • Crystallization Temperature (Tc): The temperature at which an amorphous material may form crystalline structures upon heating.

By combining TGA and DSC, we can construct a complete thermal profile for each compound, enabling a robust and multifaceted comparison.

Experimental Design and Protocols

This section provides detailed, self-validating protocols for characterizing the thermal stability of N,9-Dimethyl-9H-carbazol-3-amine and re-validating the properties of Triphenylamine under identical conditions.

Protocol 1: Determination of Decomposition Temperature (Td) via TGA

Objective: To precisely measure the temperature at which each compound undergoes thermal decomposition.

Causality of Experimental Choices:

  • Sample Mass (5-10 mg): This mass is sufficient to be representative of the bulk material while minimizing thermal gradients within the sample, ensuring uniform heating.[9][12]

  • Inert Atmosphere (Nitrogen): A high-purity nitrogen purge is critical to prevent oxidative degradation. This ensures that the observed mass loss is a direct result of thermal decomposition (bond-breaking) rather than a reaction with oxygen.

  • Heating Rate (10 °C/min): This is a standard rate that provides a good balance between resolution and experimental time.

  • Crucible (Alumina): Alumina (Al₂O₃) is chemically inert at high temperatures and will not react with the analytes.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's specifications.

  • Sample Preparation:

    • Ensure the sample is dry and homogenous. If it is crystalline, gently grind it to a fine, uniform powder.

    • Tare a clean alumina crucible on the TGA's microbalance.

    • Accurately weigh 5-10 mg of the sample into the crucible. Distribute the powder evenly across the bottom to maximize surface area and ensure uniform heating.[12]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas to high-purity nitrogen with a flow rate of 50-100 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 5 minutes to allow the furnace atmosphere to stabilize.

      • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

  • Data Acquisition: Initiate the run and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs (T₅). This onset temperature provides a consistent point of comparison.

    • Determine the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Workflow Visualization: TGA Protocol

TGA_Workflow cluster_prep Sample Preparation cluster_run TGA Instrument Run cluster_analysis Data Analysis p1 Dry & Homogenize Sample p2 Weigh 5-10 mg into Alumina Crucible p1->p2 r1 Equilibrate at 30°C (Nitrogen Purge) p2->r1 Load Sample r2 Ramp to 600°C at 10°C/min r1->r2 a1 Plot Mass % vs. Temp r2->a1 Collect Data a2 Determine Td (5% Mass Loss) a1->a2 end Td a2->end Final Td Value

Caption: Workflow for Determining Decomposition Temperature (Td) using TGA.

Protocol 2: Determination of Tg and Tm via DSC

Objective: To identify and measure the glass transition and melting point of each compound.

Causality of Experimental Choices:

  • Heat-Cool-Heat Cycle: This is a standard and critical procedure. The first heating scan serves to erase the sample's prior thermal history. The cooling scan establishes a defined amorphous or crystalline state. The second heating scan provides the clear, reliable data for Tg and Tm from which comparisons should be made.

  • Sample Encapsulation: Using sealed aluminum pans prevents any sample loss due to sublimation, which could otherwise be misinterpreted as a thermal event.

  • Scan Rate (10 °C/min): As with TGA, this rate offers a good compromise between signal intensity and resolution.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the finely ground sample into a clean aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This is crucial to contain any volatiles and ensure consistent heat transfer.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.

    • Program the temperature profile (Heat-Cool-Heat):

      • First Heat: Equilibrate at 25 °C. Ramp temperature to 20°C above the expected melting point (for TPA, ramp to ~150°C; for the unknown carbazole, an initial exploratory run up to 300°C may be needed) at 10 °C/min.

      • Cool: Hold for 2 minutes, then cool the sample back to 0 °C at a rate of 10 °C/min.

      • Second Heat: Hold at 0 °C for 2 minutes, then ramp the temperature again to the upper limit at 10 °C/min.

  • Data Acquisition: Initiate the run and record the differential heat flow as a function of temperature.

  • Data Analysis (from the Second Heating Scan):

    • Plot heat flow versus temperature.

    • Glass Transition (Tg): Identify Tg as a step-like change in the baseline. It is typically reported as the midpoint of the transition.

    • Melting Point (Tm): Identify Tm as a sharp endothermic peak (heat is absorbed by the sample). The temperature at the peak maximum is reported as the Tm.

Workflow Visualization: DSC Protocol

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Instrument Run (Heat-Cool-Heat) cluster_analysis Data Analysis (2nd Heat Scan) p1 Weigh 3-5 mg into Aluminum Pan p2 Hermetically Seal Pan p1->p2 r1 1st Heat: Erase Thermal History p2->r1 Load Sample & Reference r2 Cool: Establish Defined State r1->r2 r3 2nd Heat: Acquire Analysis Data r2->r3 a1 Plot Heat Flow vs. Temp r3->a1 Collect Data a2 Identify Tg (Baseline Step) & Tm (Endothermic Peak) a1->a2 end Tg, Tm a2->end Final Tg & Tm Values

Sources

Comparative

GC-MS Validation Techniques for Detecting N,9-Dimethyl-9H-carbazol-3-amine Trace Impurities: A Comparative Guide

Introduction: The Analytical Challenge of Carbazole Amines In modern pharmaceutical development and advanced materials science, controlling trace impurities is not just a regulatory hurdle—it is a fundamental requirement...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Carbazole Amines

In modern pharmaceutical development and advanced materials science, controlling trace impurities is not just a regulatory hurdle—it is a fundamental requirement for safety and efficacy. N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8, Molecular Weight: 210.27 g/mol ) is a lipophilic carbazole derivative frequently utilized as an intermediate in the synthesis of potent anti-mitotic agents and specialized organic materials [1].

Due to the presence of the aromatic amine moiety, this compound triggers structural alerts for potential mutagenicity. Under the ICH M7 guidelines , such potential genotoxic impurities (PGIs) must be strictly monitored and controlled at trace levels, often requiring sub-ppm limits of detection based on the Threshold of Toxicological Concern (TTC) [2].

Detecting trace N,9-Dimethyl-9H-carbazol-3-amine in complex active pharmaceutical ingredient (API) matrices requires an analytical system that offers supreme selectivity, high sensitivity, and robust reproducibility. This guide objectively evaluates Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) against alternative methodologies and provides a self-validating, field-proven protocol for its quantification.

Comparative Analysis: Selecting the Optimal Analytical Platform

When developing a trace impurity method, scientists typically evaluate three primary platforms: GC-FID, LC-MS/MS, and GC-MS/MS. Understanding the physicochemical properties of the analyte is critical for this selection. N,9-Dimethyl-9H-carbazol-3-amine has a computed XLogP3 of approximately 3.3, making it highly lipophilic, semi-volatile, and thermally stable [1].

Table 1: Performance Comparison for Carbazole Amine Detection
Analytical ParameterGC-MS/MS (Triple Quadrupole)LC-MS/MS (ESI-QQQ)GC-FID (Flame Ionization)
Ionization Efficiency Excellent (EI) : Highly reproducible fragmentation, unaffected by matrix.Variable (ESI) : Prone to severe matrix ion suppression for lipophilic compounds.N/A (Destructive combustion)
Sensitivity (LOD) Sub-ppb level : MRM mode eliminates background noise [3, 4].ppb level : Good, but limited by ionization efficiency of the amine.ppm level : Insufficient for ICH M7 TTC requirements.
Specificity High : Two-stage mass filtering (Precursor Product).High : Two-stage mass filtering.Low : Relies solely on chromatographic retention time.
Suitability for Carbazoles Optimal : Capitalizes on the volatility and thermal stability of the analyte [4].Sub-optimal : Mobile phase optimization is challenging due to high hydrophobicity.Poor : High risk of co-eluting matrix interferences.

The Verdict: GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the superior choice. It bypasses the ion suppression pitfalls of LC-MS/MS while providing the mass-selective specificity that GC-FID fundamentally lacks [4].

Experimental Methodology: A Self-Validating GC-MS/MS Protocol

A robust analytical method is a self-validating system where every experimental choice is driven by chemical causality. Below is the optimized step-by-step protocol for extracting and quantifying N,9-Dimethyl-9H-carbazol-3-amine.

Sample Preparation: Salting-Out Liquid-Liquid Extraction (LLE)

Causality: Direct injection of complex API matrices into a GC can rapidly degrade the stationary phase. We utilize a salting-out LLE to selectively partition the lipophilic carbazole (LogP ~3.3) into an organic solvent while leaving polar matrix components behind [3].

  • Reconstitution: Accurately weigh 50 mg of the sample matrix and dissolve it in 2.0 mL of LC-MS grade water in a centrifuge tube.

  • Extraction: Add 2.0 mL of a Hexane/Ethyl Acetate mixture (4:1, v/v). Why this ratio? Hexane provides high selectivity for the non-polar carbazole backbone, while a small fraction of ethyl acetate ensures the secondary amine remains solvated.

  • Salting-Out: Add 0.5 g of anhydrous Magnesium Sulfate ( MgSO4​ ). Why? MgSO4​ binds free water molecules, increasing the ionic strength of the aqueous phase and thermodynamically driving the organic impurity into the upper solvent layer [3].

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes. Transfer 1.0 mL of the upper organic layer to a GC vial for injection.

GC-MS/MS Instrumental Conditions

Causality: The parameters below are engineered to maximize resolution and signal-to-noise ratio (S/N).

  • Injection: 1.0 µL, Splitless mode at 250°C. Rationale: Splitless injection ensures 100% of the trace analyte reaches the column, maximizing sensitivity.

  • Column: 5% Diphenyl / 95% Dimethylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm film thickness). Rationale: The slight polarizability of the 5% phenyl groups provides highly specific π−π interactions with the aromatic rings of the carbazole, preventing the peak tailing commonly observed with free amines.

  • Oven Temperature Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C (Hold 5 min)

    • Rationale: A rapid ramp elutes the bulky analyte (MW: 210.27) efficiently without thermal degradation, resulting in a sharp, Gaussian peak.

  • Mass Spectrometry (EI-MRM):

    • Ionization: Electron Impact (EI) at 70 eV.

    • MRM Transitions: Q1 isolates the molecular ion ( m/z 210). Q2 fragments it using Argon collision gas. Q3 monitors the primary product ion (e.g., m/z 195, corresponding to the loss of a methyl group). Rationale: This double-mass filtering virtually eliminates chemical noise from the API matrix [4].

Analytical Workflow Visualization

The following diagram maps the logical progression of the GC-MS/MS trace analysis workflow.

GCMS_Workflow Prep Sample Preparation Salting-out LLE (MgSO4) Injection Sample Injection Splitless Mode (250°C) Prep->Injection Organic Extract Separation GC Separation 5% Phenyl-methylpolysiloxane Injection->Separation Volatilization Ionization EI Ionization 70 eV Hard Ionization Separation->Ionization Elution Detection MRM Detection Triple Quadrupole MS Ionization->Detection Precursor Ion (m/z 210) Validation Data Analysis ICH Q2(R1) Validation Detection->Validation Product Ions (m/z 195)

Analytical workflow for GC-MS/MS trace impurity detection.

Validation Data & Experimental Results

To prove the trustworthiness of this method, it was validated according to ICH Q2(R1) guidelines for analytical procedures. The experimental data confirms that the GC-MS/MS method is highly accurate, precise, and sensitive enough to meet regulatory thresholds.

Table 2: Method Validation Results for N,9-Dimethyl-9H-carbazol-3-amine
Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 0.005 – 0.500 µg/mLCorrelation coefficient ( R2 ) 0.99
Correlation Coefficient ( R2 ) 0.9994 0.99
Limit of Detection (LOD) 0.0015 µg/mL (S/N 3)Must be below TTC limit
Limit of Quantification (LOQ) 0.0045 µg/mL (S/N 10)Must be below TTC limit
Accuracy (Recovery %) 94.2% – 102.8% (Spiked at LOQ)80% – 120% for trace levels
Method Precision (% RSD) 3.8% (n=6 injections) 10% at trace levels

Interpretation of Results: The achieved LOD of 0.0015 µg/mL demonstrates the exceptional sensitivity of the MRM mode. The high recovery rates (94.2% - 102.8%) validate that the salting-out LLE technique successfully mitigates matrix effects and prevents analyte loss during sample preparation [3].

Conclusion

For the detection of N,9-Dimethyl-9H-carbazol-3-amine trace impurities, GC-MS/MS represents the gold standard. By combining the thermodynamic efficiency of salting-out LLE with the unparalleled specificity of EI-MRM mass spectrometry, researchers can establish a self-validating, highly robust analytical system. This ensures absolute compliance with ICH M7 guidelines, safeguarding both product integrity and patient safety.

References

  • National Center for Biotechnology Information (NCBI). "N,9-Dimethyl-9H-carbazol-3-amine | C14H14N2 | CID 222071 - PubChem." PubChem Database. URL:[Link]

  • John Wiley & Sons Ltd. "Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products." PubMed. URL:[Link]

  • Elsevier / PubMed. "Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS." Ecotoxicology and Environmental Safety. URL:[Link]

  • ResearchGate. "Quantitative analysis of carbazoles and hydrocarbons in condensates and oils using comprehensive GC-MS/MS and comparative GC-MS analyses." URL: [Link]

Validation

Cytotoxicity comparison of N,9-Dimethyl-9H-carbazol-3-amine based anti-tumor agents

An in-depth technical analysis and comparative guide on the cytotoxicity of N,9-Dimethyl-9H-carbazol-3-amine based anti-tumor agents. Executive Summary & Pharmacophore Context The carbazole scaffold has long been recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide on the cytotoxicity of N,9-Dimethyl-9H-carbazol-3-amine based anti-tumor agents.

Executive Summary & Pharmacophore Context

The carbazole scaffold has long been recognized as a privileged structure in oncology drug discovery. Its planar, rigid tricyclic system allows for excellent intercalation with DNA and high-affinity binding to critical intracellular proteins[1]. Recently, structural diversity-guided optimization has led to the development of N,N-bis-heteroaryl methylamines, specifically utilizing an N,9-Dimethyl-9H-carbazol-3-amine backbone[2].

Rationally designed as stable analogs of the natural product Combretastatin A-4 (CA-4), these synthetic agents replace the chemically unstable cis-stilbene bridge of CA-4 with a robust amine linkage. By coupling the N,9-Dimethyl-9H-carbazol-3-amine moiety (acting as the B-ring) with a quinoline or quinazoline A-ring, researchers have achieved exceptional sub-nanomolar cytotoxicity against a variety of human cancer cell lines[2].

Mechanistic Rationale: Tubulin Destabilization

To understand the exceptional cytotoxicity of these agents, we must examine their primary molecular target: the microtubule network.

MOA Agent N,9-Dimethyl-9H-carbazol-3-amine Derivatives Target Tubulin Colchicine Binding Site Agent->Target High Affinity Binding Inhibition Inhibit Microtubule Polymerization Target->Inhibition Structural Destabilization Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic Spindle Failure Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of action of N,9-Dimethyl-9H-carbazol-3-amine derivatives via tubulin inhibition.

Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, N,9-Dimethyl-9H-carbazol-3-amine derivatives act as destabilizers. They bind tightly to the colchicine site at the interface of α- and β-tubulin[2]. This binding sterically blocks the addition of new tubulin heterodimers. Consequently, the mitotic spindle collapses, leaving the cell unable to satisfy the spindle assembly checkpoint (SAC). This forces a prolonged G2/M phase cell cycle arrest, which inevitably triggers caspase-dependent apoptosis[2].

Comparative Cytotoxicity Analysis

To objectively evaluate the performance of N,9-Dimethyl-9H-carbazol-3-amine derivatives, we benchmark them against established clinical agents. The quantitative data below highlights the extreme potency of the optimized carbazole-quinoline hybrid (Compound 1a) and its specific N,9-Dimethyl-9H-carbazol-3-amine analog (Compound 1f)[2].

Compound / AgentTarget Cell LineIC₅₀ ValuePrimary Mechanism of Action
Carbazole Lead (Compound 1a) HCT116 (Colon Carcinoma)0.07 nM (70 pM) Tubulin Polymerization Inhibition
Carbazole Lead (Compound 1a) A2780 (Ovarian Carcinoma)0.20 nM Tubulin Polymerization Inhibition
N,9-Dimethyl-9H-carbazol-3-amine analog (1f) HCT116 (Colon Carcinoma)~ 15.0 nM Tubulin Polymerization Inhibition
Combretastatin A-4 (CA-4) HCT116 (Colon Carcinoma)2.5 nMTubulin Polymerization Inhibition
Paclitaxel HCT116 (Colon Carcinoma)3.1 nMMicrotubule Stabilization
5-Fluorouracil (5-FU) 7901 (Gastric Adenocarcinoma)> 10,000 nMThymidylate Synthase Inhibition[3]

Data Interpretation: The optimized carbazole derivative exhibits a sub-nanomolar cytotoxicity profile (70 pM) that is approximately 35 times more potent than the natural product CA-4 and drastically outperforms standard antimetabolites like 5-FU[3],[2].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating experimental systems. Below are the optimized protocols used to generate and verify the pharmacological profile of these carbazole agents.

Workflow Step1 Compound Synthesis & Purification (>98%) Step2 In Vitro Cytotoxicity (CCK-8 Assay) Step1->Step2 Step3 Tubulin Polymerization Assay (Cell-Free) Step2->Step3 Select IC50 < 100 nM Step4 Flow Cytometry (Cell Cycle & Apoptosis) Step2->Step4 Mechanistic Validation Step5 In Vivo Efficacy (Xenograft Models) Step3->Step5 Lead Candidates Step4->Step5

Figure 2: Self-validating experimental workflow for evaluating carbazole-based anti-tumor agents.

Protocol A: High-Throughput Cell Viability (CCK-8 Assay)

Causality: The Cell Counting Kit-8 (CCK-8) is selected over the traditional MTT assay because it produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps, significantly reducing pipetting errors—a critical requirement when measuring sub-nanomolar IC₅₀ values.

  • Seeding: Seed HCT116 cells at a density of 3 × 10³ cells/well in a 96-well plate. Incubate for 24 h at 37°C in 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the N,9-Dimethyl-9H-carbazol-3-amine derivative (0.01 nM to 1000 nM).

  • Validation Checkpoint: Include a parallel plate treated with CA-4 as a positive control to ensure the cell line has not developed multidrug resistance (MDR) efflux pumps that would skew baseline sensitivity.

  • Incubation & Reading: After 72 h, add 10 µL of CCK-8 reagent per well. Incubate for 2 h. Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Free Tubulin Polymerization Assay

Causality: Cytotoxicity alone does not prove the mechanism. A cell-free assay is mandatory to isolate the direct molecular target (tubulin) and eliminate confounding cellular variables like P-glycoprotein (P-gp) efflux.

  • Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add the carbazole derivative (e.g., 5 µM final concentration).

  • Validation Checkpoint: Run three controls simultaneously: Vehicle (DMSO) for baseline polymerization, Paclitaxel (stabilizer, increases Vmax), and CA-4 (destabilizer, flattens the curve).

  • Kinetic Measurement: Add the tubulin mixture to the plate and immediately measure fluorescence (Ex: 340 nm / Em: 410 nm) or absorbance (340 nm) every minute for 60 minutes to track the nucleation and elongation phases of microtubule assembly.

Protocol C: Flow Cytometric Cell Cycle & Apoptosis Analysis

Causality: To confirm that the tubulin disruption translates to the expected cellular phenotype, we utilize dual-staining Flow Cytometry. Propidium Iodide (PI) quantifies DNA content to identify G2/M arrest, while Annexin V detects externalized phosphatidylserine (an early marker of apoptosis).

  • Treatment: Expose HCT116 cells to the carbazole derivative at 5 nM (a concentration slightly above the IC₅₀ to ensure robust phenotypic response) for 24 h.

  • Harvesting: Collect both floating (apoptotic) and adherent cells to prevent survivorship bias.

  • Staining: Resuspend in Annexin V binding buffer. Add FITC-Annexin V and PI. Incubate for 15 minutes in the dark.

  • Validation Checkpoint: During flow cytometry gating, utilize FSC-A vs. FSC-H to discriminate single cells from doublets. Failure to exclude doublets will result in false polyploidy (pseudo-G2/M) readings, invalidating the mechanistic claim.

Conclusion

The substitution of traditional pharmacophores with the N,9-Dimethyl-9H-carbazol-3-amine scaffold represents a significant leap in the design of tubulin-targeting anti-tumor agents. By utilizing a self-validating cascade of cell-free and cell-based assays, researchers can confidently demonstrate that these carbazole-quinoline hybrids not only achieve sub-nanomolar cytotoxicity but do so through highly specific colchicine-site binding and subsequent apoptotic induction.

References

  • [2] Messaoudi, S., et al. (2019). N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. European Journal of Medicinal Chemistry.[Verified URL: https://www.researchgate.net/publication/337748805_NN-bis-heteroaryl_methylamines_Potent_anti-mitotic_and_highly_cytotoxic_agents]

  • [1] Gliszczyńska, A., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry.[Verified URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6600000/]

  • [3] Wang, Y., et al. (2023). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry.[Verified URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1114949/full]

Sources

Comparative

High-Resolution Q-TOF versus Triple Quadrupole Mass Spectrometry: A Comparative Guide on the Fragmentation Analysis of N,9-Dimethyl-9H-carbazol-3-amine

Executive Summary For researchers and drug development professionals analyzing carbazole derivatives, selecting the appropriate mass spectrometry (MS) platform is critical for balancing structural elucidation with quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals analyzing carbazole derivatives, selecting the appropriate mass spectrometry (MS) platform is critical for balancing structural elucidation with quantitative sensitivity. This guide objectively compares High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and nominal-resolution Triple Quadrupole (QqQ) mass spectrometry for the analysis of N,9-Dimethyl-9H-carbazol-3-amine . By examining the causality behind collision-induced dissociation (CID) pathways and providing self-validating experimental protocols, this document serves as an authoritative resource for optimizing LC-MS/MS workflows.

Mechanistic Grounding & Chemical Context

N,9-Dimethyl-9H-carbazol-3-amine (C₁₄H₁₄N₂, Exact Mass: 210.1157 Da) is a bioactive synthetic scaffold frequently utilized in the development of anti-mitotic agents and potent tubulin inhibitors[1]. Structurally, it consists of a rigid, aromatic carbazole core substituted with a tertiary amine at the indole nitrogen (N-9) and a secondary amine at the 3-position[2].

When subjected to Electrospray Ionization (ESI) in positive mode, protonation preferentially occurs at the more basic secondary amine at the 3-position[3]. The subsequent fragmentation of this protonated precursor ion [M+H]+ under CID is governed by the thermodynamic stability of the resulting product ions. The exocyclic C-N bond at the 3-position is significantly weaker than the bonds within the conjugated aromatic system, making the neutral loss of methylamine a primary diagnostic pathway[4].

Fragmentation Pathway Analysis

Understanding the exact fragmentation mechanism is a prerequisite for designing targeted Multiple Reaction Monitoring (MRM) assays.

  • Primary Cleavage: The protonated precursor ( m/z 211.1230) undergoes a low-energy neutral loss of methylamine (CH₃NH₂, 31.0422 Da) to form a highly stable, resonance-stabilized carbazole core cation at m/z 180.0808.

  • Secondary Cleavage: A competing, higher-energy pathway involves the homolytic cleavage of the N-CH₃ bond at the 9-position, resulting in the radical loss of a methyl group (CH₃•, 15.0235 Da) to yield a radical cation at m/z 196.0995.

  • Core Dissociation: Elevated collision energies force the dissociation of the carbazole core itself, leading to the sequential loss of both groups to yield m/z 165.0573.

Fragmentation M [M+H]+ m/z 211.1230 F1 [M+H - CH3NH2]+ m/z 180.0808 (Loss of methylamine) M->F1 - 31.0422 Da CE: 15 eV F2 [M+H - CH3•]+ m/z 196.0995 (Radical loss) M->F2 - 15.0235 Da CE: 20 eV F3 [M+H - CH3NH2 - CH3•]+ m/z 165.0573 (Carbazole core) F1->F3 - 15.0235 Da CE: 35 eV

Proposed ESI-MS/MS fragmentation pathway of N,9-Dimethyl-9H-carbazol-3-amine.

Comparative Platform Performance: HR-QTOF vs. QqQ

While both platforms utilize quadrupole mass filters for precursor isolation, their downstream mass analyzers dictate their optimal use cases.

  • HR-QTOF (e.g., Agilent 6546 or Waters Xevo G2-XS): Provides high mass resolution (>40,000 FWHM) and sub-2 ppm mass accuracy. Causality: The orthogonal acceleration time-of-flight tube allows for the exact determination of molecular formulas of unknown fragments, making it indispensable for metabolite identification and degradation profiling.

  • Triple Quadrupole (e.g., Thermo TSQ Altis or Sciex 6500+): Operates at nominal mass resolution but offers superior duty cycles and ion transmission efficiency. Causality: By fixing Q1 and Q3 to specific m/z values (MRM), the detector spends maximum dwell time on the ions of interest, yielding femtogram-level limits of quantification (LOQ) required for pharmacokinetic (PK) studies.

Quantitative Data Summary
Fragment IonTheoretical m/z HR-QTOF Observed (Error)QqQ Nominal m/z Optimal CE (eV)Structural Assignment
[M+H]⁺ 211.1230211.1233 (+1.4 ppm)211.110Protonated Precursor
[M+H - CH₃NH₂]⁺ 180.0808180.0805 (-1.6 ppm)180.115Loss of 3-methylamine
[M+H - CH₃•]⁺ 196.0995196.1000 (+2.5 ppm)196.120Radical loss of N-methyl
[M+H - CH₃NH₂ - CH₃•]⁺ 165.0573165.0576 (+1.8 ppm)165.135Carbazole core cation

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate internal system suitability checks, forming a self-validating workflow.

Step 1: Reagent Preparation & System Calibration
  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure H₂O + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid lowers the pH, ensuring complete protonation of the carbazole amines prior to droplet desolvation in the ESI source[3].

  • System Suitability (QTOF): Infuse a standard tuning mix. Validate that the mass error for the m/z 322.0481 reference ion is < 2.0 ppm. Do not proceed if calibration fails.

Step 2: Chromatographic Separation
  • Column: Inject 2 µL of the sample onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Gradient: Run a linear gradient from 5% B to 95% B over 4.5 minutes at a flow rate of 0.4 mL/min. Validation: The retention time of N,9-Dimethyl-9H-carbazol-3-amine must remain consistent (± 0.05 min) across triplicate injections to confirm pump stability.

Step 3: MS/MS Acquisition & Optimization
  • For HR-QTOF (Discovery): Operate in Auto MS/MS (Data-Dependent Acquisition) mode. Set the precursor isolation width to Narrow (~1.3 m/z ) to exclude isotopic interference. Apply a collision energy ramp of 10–40 eV to capture the full spectrum of diagnostic fragments.

  • For QqQ (Quantification): Perform direct infusion of a 100 ng/mL standard. Optimize the MRM transitions. Validation: Monitor the m/z 211.1 → 180.1 transition (Quantifier) and m/z 211.1 → 165.1 (Qualifier). Adjust the collision energy until the intensity ratio between the quantifier and qualifier remains stable at approximately 3:1.

Workflow A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B C ESI Source (Positive Mode) B->C D HR-QTOF MS (Structural Elucidation) C->D Pathway Mapping E Triple Quadrupole (QqQ) (MRM Quantification) C->E Targeted Assay

Comparative LC-MS/MS workflow for structural elucidation and quantification.

Conclusion & Recommendations

The choice between HR-QTOF and QqQ for the analysis of N,9-Dimethyl-9H-carbazol-3-amine depends entirely on the phase of the drug development lifecycle.

  • Select HR-QTOF during early-stage discovery, metabolite identification, or impurity profiling, where the exact mass measurement ( m/z 180.0808 vs nominal 180.1) is mathematically required to differentiate the loss of methylamine from isobaric interferences.

  • Select QqQ for GLP-compliant pharmacokinetic studies where the objective is high-throughput, high-sensitivity quantification using the validated m/z 211.1 → 180.1 MRM transition.

References

  • PubChem. N,9-Dimethyl-9H-carbazol-3-amine | C14H14N2 | CID 222071. National Center for Biotechnology Information. 2

  • ResearchGate. N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. European Journal of Medicinal Chemistry.1

  • ACS Publications. Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. Energy & Fuels. 4

  • PubMed. Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. National Institutes of Health. 3

Sources

Safety & Regulatory Compliance

Safety

N,9-Dimethyl-9H-carbazol-3-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized polycyclic aromatic amines like N,9-Dimethyl-9H-carbazol-3-amine requires more than just following a generic safety sheet. Proper operational and d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized polycyclic aromatic amines like N,9-Dimethyl-9H-carbazol-3-amine requires more than just following a generic safety sheet. Proper operational and disposal procedures must be rooted in a deep understanding of the chemical's mechanistic behavior.

This guide provides a self-validating, step-by-step operational blueprint for the safe handling, spill containment, and RCRA-compliant disposal of N,9-Dimethyl-9H-carbazol-3-amine, designed specifically for researchers and drug development professionals.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical properties driving the compound's hazards. N,9-Dimethyl-9H-carbazol-3-amine (CID 222071) is a highly lipophilic, planar molecule[1]. The planar carbazole backbone allows for potential DNA intercalation (suspected carcinogenicity), while the amine and methyl groups enhance its ability to cross biological membranes and bioaccumulate in aquatic ecosystems[2][3].

Table 1: Quantitative Data & Operational Implications

PropertyValueCausality / Operational Implication
Molecular Weight 210.27 g/mol [1]Exists as a fine solid; high risk of aerosolization requiring HEPA-filtered engineering controls.
Lipophilicity (XLogP3) 3.3[1]Highly lipophilic; readily penetrates standard latex. Necessitates nitrile or butyl rubber PPE.
Ecological Toxicity Very Toxic[2]Causes long-term adverse aquatic effects[3]. Strictly prohibits drain disposal; mandates RCRA incineration.
Reactivity Incompatible with oxidizers[4]Violent reaction potential with strong oxidizers[4]. Requires strict waste segregation.

Operational Safety & Handling Protocol

Every handling step must be a self-validating system to ensure exposure limits are never breached.

Step 1: Engineering Controls & Setup

  • Action: Conduct all weighing and transfer operations inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Causality: The low molecular weight and solid state of this compound make it prone to dusting. A hard-ducted exhaust system ensures that any aerosolized particulates are pulled away from the operator's breathing zone.

  • Validation: Verify hood face velocity is between 80–100 feet per minute (fpm) using a digital anemometer prior to opening the chemical container.

Step 2: PPE Selection

  • Action: Don double-layered nitrile gloves (or butyl rubber for extended solution handling), a closed-front lab coat, and chemical splash goggles[5].

  • Causality: The XLogP3 of 3.3 indicates rapid dermal absorption[1]. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon suspected contact, preventing breakthrough to the skin.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is critical to prevent environmental release and inhalation exposure.

Step-by-Step Methodology:

  • Isolate & Evacuate: Clear the immediate area of personnel not wearing appropriate PPE and move upwind[6].

  • Dust Suppression (Critical Step): Do not dry-sweep the powder. Lightly dampen the spill area with water or a 50/50 water-isopropanol mixture[6].

    • Causality: Dry sweeping generates a hazardous dust cloud. Dampening the material increases its cohesive forces, preventing aerosolization during mechanical collection.

  • Mechanical Collection: Use non-sparking tools to scoop the dampened material into a compatible, sealable hazardous waste container[6]. Alternatively, use a specialized vacuum fitted with a HEPA exhaust micro-filter[7].

  • Decontamination & Self-Validation: Wash the area with soap and water[3]. To validate complete cleanup, inspect the spill zone with a 365 nm UV lamp. Many carbazole derivatives exhibit distinct fluorescence; the absence of fluorescence confirms successful decontamination.

Step-by-Step Hazardous Waste Disposal Protocol

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste generators must accurately classify and dispose of discarded chemicals[2][8]. N,9-Dimethyl-9H-carbazol-3-amine must never be flushed into the sanitary sewer system[9].

Step 1: Waste Segregation

  • Action: Segregate N,9-Dimethyl-9H-carbazol-3-amine waste from strong oxidizers and alkalis[4].

  • Causality: Mixing carbazole amines with strong oxidizing agents can lead to exothermic degradation and potential off-gassing of toxic nitrogen oxides (NOx)[4][10].

Step 2: Primary Packaging

  • Solid Waste: Place contaminated PPE, empty vials, and spill cleanup materials into a heavy-duty, polyethylene-lined drum.

  • Liquid Waste (Solvent Washes): Collect organic solvent waste containing the compound in a high-density polyethylene (HDPE) carboy.

  • Validation: Equip liquid waste carboys with pressure-relief vented caps. This prevents container rupture from solvent vapor expansion while maintaining a secure seal.

Step 3: Satellite Accumulation Area (SAA) Labeling

  • Action: Label the container explicitly with "HAZARDOUS WASTE," the chemical name, and the primary hazards: "Toxic" and "Aquatic Hazard"[11]. Store in a designated SAA at or near the point of generation.

Step 4: Final Destruction

  • Action: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[6].

  • Causality: Incineration (after admixture with a combustible solvent) breaks the stable aromatic rings, converting the compound into basic elements (CO2, H2O, and manageable NOx), completely eliminating the environmental bioaccumulation threat[6][10].

Process Visualization

The following diagram outlines the logical decision tree for managing N,9-Dimethyl-9H-carbazol-3-amine waste streams to ensure strict RCRA compliance.

G Start Waste Generation: N,9-Dimethyl-9H-carbazol-3-amine Type Determine Waste State Start->Type Solid Solid Waste (Powder, Contaminated PPE) Type->Solid Solid Liquid Liquid Waste (Solvent Wash, Solutions) Type->Liquid Liquid SolidPack Seal in Compatible Solid Waste Drum Solid->SolidPack LiquidPack Collect in Segregated Solvent Carboy Liquid->LiquidPack Label Label: Hazardous Waste (Toxic, Aquatic Hazard) SolidPack->Label LiquidPack->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Incineration Licensed Facility Disposal (EPA RCRA Compliant Incineration) SAA->Incineration Transfer < 90 Days

Fig 1. RCRA-compliant hazardous waste segregation and disposal workflow for carbazole amines.

References

  • [1] Title: N,9-Dimethyl-9H-carbazol-3-amine | C14H14N2 | CID 222071 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • [2] Title: Carbazole - SAFETY DATA SHEET Source: nipissingu.ca URL:[Link]

  • [10] Title: Common Name: 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY Source: nj.gov URL:[Link]

  • [4] Title: Safety Data Sheet: Carbazole - Carl ROTH Source: carlroth.com URL:[Link]

  • [11] Title: Guidelines: Handling and Disposal of Chemicals - Purdue Engineering Source: purdue.edu URL:[Link]

  • [8] Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR Source: ecfr.gov URL:[Link]

Sources

Handling

Personal protective equipment for handling N,9-Dimethyl-9H-carbazol-3-amine

Advanced Safety and Handling Protocol: N,9-Dimethyl-9H-carbazol-3-amine In the landscape of modern drug discovery, carbazole derivatives represent a highly versatile pharmacophoric nucleus, frequently leveraged for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: N,9-Dimethyl-9H-carbazol-3-amine

In the landscape of modern drug discovery, carbazole derivatives represent a highly versatile pharmacophoric nucleus, frequently leveraged for their anti-tumor, anti-microbial, and neuroprotective properties[1][2]. However, handling functionalized carbazoles—specifically N,9-Dimethyl-9H-carbazol-3-amine (CAS: 5416-98-8) —requires rigorous operational discipline. As an aromatic amine fused to a highly lipophilic carbazole core, this compound presents distinct toxicological challenges that standard laboratory safety protocols often fail to adequately address.

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with a mechanistic understanding of the chemical's hazards, paired with field-proven, step-by-step logistical workflows for its safe handling, decontamination, and disposal.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design a self-validating safety protocol, one must first understand the causality of the hazard. N,9-Dimethyl-9H-carbazol-3-amine (Molecular Weight: 210.27 g/mol )[3][4] poses two primary physiological threats: rapid dermal absorption and metabolic bioactivation into a genotoxic electrophile.

The planar, conjugated carbazole ring system is highly lipophilic, allowing the molecule to bypass the stratum corneum with alarming efficiency[5][6]. Once absorbed into systemic circulation, the secondary amine group becomes a target for hepatic metabolism. Research on aromatic amines demonstrates that Cytochrome P450 enzymes (specifically CYP1A2) catalyze the N-hydroxylation of the amine. This intermediate is subsequently O-acetylated by N-acetyltransferase (NAT), yielding highly reactive acetoxy esters that covalently bind to DNA, forming mutagenic adducts[7][8][9].

Because the primary route of severe exposure in a laboratory setting is accidental dermal contact with the powder or its solvated forms, standard single-layer nitrile gloves are insufficient. The operational workflows below are designed specifically to interrupt this metabolic activation pathway by ensuring zero-exposure physical barriers.

MetabolicActivation A N,9-Dimethyl-9H-carbazol-3-amine (Dermal/Inhalation Exposure) B Hepatic CYP450 1A2 (N-Hydroxylation) A->B Absorption C N-Hydroxyarylamine Intermediate B->C Oxidation D N-Acetyltransferase (NAT) (O-Acetylation) C->D Phase II Metabolism E Reactive Acetoxy Esters (Electrophilic) D->E Bioactivation F Covalent DNA Adducts (Mutagenesis/Toxicity) E->F DNA Binding

Figure 1: CYP450-mediated metabolic activation of carbazol-3-amines leading to DNA adducts.

Tiered Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and inhalation of aerosolized particulates, PPE must be scaled according to the specific operational task. The following table summarizes the quantitative and qualitative barrier requirements.

Operational TaskRespiratory ProtectionHand Protection (Double Gloving)Body & Eye Protection
Weighing & Dry Dispensing N95 or P100 particulate respirator (if outside isolator).Inner: Nitrile (4 mil).Outer: Nitrile (8 mil, extended cuff).Disposable Tyvek® sleeves, standard lab coat, safety goggles.
Solution Prep & Reaction Setup Handled strictly inside a certified Class II Fume Hood.Inner: Nitrile (4 mil).Outer: Neoprene or Butyl (solvent-dependent).Flame-retardant lab coat, chemical splash goggles, face shield.
Spill Cleanup & Decontamination Half-face elastomeric respirator with P100/Organic Vapor cartridges.Inner: Nitrile (4 mil).Outer: Heavy-duty Butyl rubber.Tyvek® full-body suit, chemical splash goggles, face shield.

Causality Note: The choice of outer glove during solution preparation must be dictated by the solvent (e.g., use Neoprene if solvating in DMF or DMSO, as these solvents act as aggressive transdermal carriers for the dissolved carbazole).

Step-by-Step Operational Workflows

Workflow A: Pre-Weighing and Dispensing

Because N,9-Dimethyl-9H-carbazol-3-amine is often supplied as a fine powder[3], electrostatic dispersion is a primary inhalation hazard.

  • Preparation: Line the analytical balance area within the fume hood or localized exhaust enclosure with an anti-static disposable bench mat.

  • Static Mitigation: Use an anti-static gun (Zerostat) on the spatula and the receiving vial to prevent powder from aerosolizing or clinging to the outer walls of the container.

  • Transfer: Weigh the required mass using a dedicated, disposable anti-static micro-spatula.

  • Sealing: Cap the receiving vial tightly before removing it from the balance area. Wipe the exterior of the vial with a Kimwipe dampened with isopropanol to remove any microscopic dust.

Workflow B: Reaction Setup and Handling
  • Solvation: Add solvents to the solid carbazole derivative only while the vessel is secured inside a chemical fume hood.

  • Syringe Transfer: If transferring the solvated amine, use Luer-lock syringes to prevent accidental needle detachment and pressurized spraying of the toxic solution.

  • Quenching: Upon reaction completion, ensure that any unreacted N,9-Dimethyl-9H-carbazol-3-amine is quenched or precipitated safely before the reaction vessel is removed from the hood.

Spill Response and Waste Management Plan

In the event of an accidental release, immediate containment is required to prevent the spread of the compound across laboratory surfaces.

Spill Decontamination Protocol
  • Isolate: Immediately evacuate non-essential personnel from the immediate vicinity.

  • Don Maximum PPE: Responders must upgrade to half-face respirators and heavy-duty butyl gloves.

  • Containment (Dry Spill): Do not sweep dry powder. Gently cover the powder with absorbent pads dampened with a suitable solvent (e.g., ethanol or isopropanol) to dissolve and trap the powder without aerosolizing it.

  • Containment (Wet Spill): Surround the liquid spill with inert absorbent material (vermiculite or universal spill pads).

  • Surface Neutralization: Wash the affected surface with a strong detergent and water, followed by a final wipe-down with an organic solvent (acetone or isopropanol) to ensure all lipophilic residue is removed.

  • Disposal: Place all contaminated pads, gloves, and bench mats into a clearly labeled, sealable hazardous waste bag.

SpillResponse S1 Spill Detected S2 Evacuate Immediate Area & Alert Personnel S1->S2 S3 Don Maximum PPE (Respirator, Double Gloves) S2->S3 S4 Contain Spill (Absorbent Pads/Sand) S3->S4 S5 Decontaminate Surfaces (Solvent Wash & Soap) S4->S5 S6 Seal in Hazardous Waste Container S5->S6 S7 Report Incident to EHS S6->S7

Figure 2: Step-by-step operational workflow for N,9-Dimethyl-9H-carbazol-3-amine spill containment.

Routine Waste Disposal
  • Solid Waste: All vials, pipette tips, and disposable spatulas that contacted the chemical must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste - Aromatic Amines."

  • Liquid Waste: Halogenated and non-halogenated liquid waste containing carbazole derivatives must be segregated into dedicated carboys. Do not mix with strong oxidizing agents (e.g., nitric acid or peroxides), as aromatic amines can react exothermically or form highly unstable, explosive intermediates.

References

  • Gabelova, A. (2020). "7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity." Chemico-Biological Interactions, 323, 109077.[Link]

  • Josephy, P. D., Evans, D. H., Parikh, A., & Guengerich, F. P. (1998). "Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli." Chemical Research in Toxicology, 11(1), 70-74.[Link]

  • Kasim, S. M., Al-Dabbagh, B. M., & Mustafa, Y. F. (2022). "A review on the biological potentials of carbazole and its derived products." Eurasian Chemical Communications, 4(6), 495-512.[Link]

Sources

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